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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride

Introduction & Strategic Importance The bicyclic heterocycle 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol and its hydrochloride salt represent a critical class of advanced pharmaceutical building blocks. Characterized by a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The bicyclic heterocycle 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol and its hydrochloride salt represent a critical class of advanced pharmaceutical building blocks. Characterized by a pyran ring fused to a pyridine core, this scaffold is highly valued in medicinal chemistry for its ability to orient substituents in a distinct 3D spatial arrangement. It serves as a foundational intermediate in the synthesis of highly selective neuroactive ligands, including Cannabinoid-1 receptor (CB1R) inverse agonists (such as MK-5596)[1] and P2X7 receptor antagonists[2].

Understanding the physicochemical properties of the hydrochloride salt—as opposed to its free base counterpart—is essential for optimizing synthetic workflows, ensuring stereochemical integrity, and maintaining compound stability during scale-up operations.

Structural and Physicochemical Characterization

The presence of a basic nitrogen in the pyridine ring allows the compound to readily form a hydrochloride salt. This salt formation is not merely a formulation choice; it is a deliberate chemical strategy. The free base (CAS: 911826-21-6)[3] often presents as a viscous oil or low-melting solid that is prone to oxidative degradation and is difficult to handle during precise stoichiometric additions. Conversion to the hydrochloride salt (CAS: 2365418-77-3)[4] yields a highly crystalline, stable solid with vastly improved aqueous solubility, making it ideal for long-term storage and reproducible downstream functionalization.

Furthermore, the C4 position of the pyran ring contains a secondary hydroxyl group, creating a chiral center. The specific stereochemistry at this node is often the primary determinant of downstream pharmacological efficacy, necessitating rigorous analytical oversight.

Quantitative Physicochemical Data

The following table summarizes the comparative physicochemical metrics between the free base and the hydrochloride salt, critical for designing extraction and reaction protocols.

PropertyFree BaseHydrochloride Salt
CAS Number 911826-21-6[3]2365418-77-3[4]
Molecular Formula C₈H₉NO₂C₈H₁₀ClNO₂
Molecular Weight 151.16 g/mol 187.62 g/mol
Topological Polar Surface Area (TPSA) 42.35 Ų[3]~42.35 Ų (excluding counterion)
LogP (Lipophilicity) 0.8975[3]< 0 (Highly hydrophilic)
Hydrogen Bond Donors / Acceptors 1 / 3[3]2 / 3
Physical Form Oil to low-melting solidWhite to off-white crystalline solid
Storage Requirements 2–8°C, sealed, dry[3]2–8°C, desiccated[4]

Synthetic Workflows and Chiral Control

The synthesis of the target compound typically begins with the corresponding ketone, pyrano[2,3-b]pyridin-4-one. Because the biological targets of these derivatives (e.g., CB1R) are highly stereosensitive—often showing greater than a 5-fold difference in IC₅₀ between enantiomers[1]—asymmetric reduction is heavily favored over racemic reduction followed by costly chiral resolution.

Synthesis Ketone Pyrano[2,3-b]pyridin-4-one (Precursor) Reduction Asymmetric Reduction Ru(II)-TsDPEN / HCOOH Ketone->Reduction Step 1 FreeBase 3,4-dihydro-2H-pyrano [2,3-b]pyridin-4-ol (Free Base) Reduction->FreeBase Chiral Control SaltForm Salt Formation HCl in Et2O / EtOH FreeBase->SaltForm Step 2 HClSalt Target Compound (HCl Salt) SaltForm->HClSalt Crystallization

Fig 1. Synthetic workflow for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Protocol 1: Asymmetric Reduction and Salt Formation

Causality & Rationale: Noyori-type asymmetric transfer hydrogenation using a Ruthenium-TsDPEN catalyst is employed because it provides high enantiomeric excess (ee) by locking the ketone into a highly ordered transition state. The subsequent salt formation stabilizes the chiral alcohol.

  • Catalyst Preparation: In a dry flask under inert atmosphere, combine [Ru(II)(η⁶-arene)Cl₂]₂ and (S,S)-TsDPEN (or (R,R)-TsDPEN depending on the desired enantiomer) in a mixture of isopropanol (IPA) and dichloromethane (DCM)[1]. Stir for 30 minutes to form the active catalyst complex.

  • Transfer Hydrogenation: Add the pyrano[2,3-b]pyridin-4-one precursor to the catalyst solution. Introduce a hydrogen donor (e.g., an azeotropic mixture of formic acid and triethylamine). Stir at room temperature for 16 hours.

  • Workup (Free Base Isolation): Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the chiral free base[1].

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Cool the solution to 0°C. Dropwise, add 1.0 M HCl in diethyl ether. A white precipitate will immediately begin to form.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash with cold anhydrous ether, and dry under high vacuum to afford 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Protocol 2: Self-Validating Chiral HPLC Analysis

Causality & Rationale: To ensure the trustworthiness of the asymmetric reduction, in-process chiral HPLC must be performed. The enantiomeric excess directly dictates the pharmacological efficacy of the downstream API.

  • Sample Preparation: Dissolve 1 mg of the free base (neutralized from the HCl salt using NaHCO₃) in 1 mL of the mobile phase.

  • Chromatography Conditions: Utilize a Chiralpak AD or AS column (20 mm × 250 mm)[1].

  • Elution: Run an isocratic solvent system consisting of a specified percentage of isopropanol in heptane (e.g., 10% IPA/Heptane)[1].

  • Detection: Monitor UV absorbance at 254 nm. Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the two enantiomeric peaks. A successful reduction should yield ≥95% ee.

Downstream Derivatization in Medicinal Chemistry

The primary utility of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride lies in its C4 hydroxyl group, which acts as a handle for further functionalization.

Application Scaffold 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HCl Activation Hydroxyl Activation (SOCl2 or MsCl) Scaffold->Activation Base Neutralization & Reaction Intermediate C4-Chloro / Mesyl Intermediate Activation->Intermediate Amination Nucleophilic Substitution (Amine / Amide) Intermediate->Amination SN2 Inversion CB1R CB1R Inverse Agonists (e.g., MK-5596 analogs) Amination->CB1R P2X7 P2X7 Receptor Antagonists Amination->P2X7

Fig 2. Derivatization pathways of the pyranopyridine scaffold into neuroactive ligands.

Protocol 3: Activation and Nucleophilic Substitution

Causality & Rationale: The secondary hydroxyl group at C4 is a poor leaving group for Sₙ2 reactions. Conversion to a chloride via thionyl chloride (SOCl₂) creates a highly electrophilic center, enabling the attachment of complex amine or amide side chains required for P2X7 or CB1R antagonism[2].

  • Neutralization: Suspend the hydrochloride salt in DCM and wash with saturated aqueous NaHCO₃ to liberate the free base. Dry the organic layer over Na₂SO₄.

  • Chlorination: Cool the DCM solution to 0°C. Add thionyl chloride (SOCl₂) dropwise (approx. 1.5 equivalents).

  • Reaction: Stir the mixture at 0°C for 10 minutes, then heat to reflux for 30 minutes to drive the formation of the 4-chloro derivative[2].

  • Quenching & Extraction: Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃. Extract three times with ethyl acetate, wash with brine, dry, and concentrate[2].

  • Substitution: The resulting crude chloride can immediately be reacted with a primary or secondary amine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (like DMF) to yield the final API scaffold. Note that Sₙ2 substitution at the C4 position will result in an inversion of stereochemistry, which must be accounted for when selecting the initial chiral reduction catalyst.

Handling, Storage, and Stability

While the hydrochloride salt is significantly more stable than the free base, it exhibits hygroscopic properties. Exposure to ambient humidity can lead to the absorption of water, altering the effective molecular weight and causing stoichiometric imbalances in highly sensitive catalytic downstream reactions.

  • Storage: The compound must be stored at 2–8°C in a tightly sealed container, ideally backfilled with argon or nitrogen, and kept within a desiccator[3],[4].

  • Handling: Weighing should be performed swiftly or within a controlled-humidity glovebox when preparing precise molar equivalents for micro-scale medicinal chemistry synthesis.

References

  • ChemScene.
  • CAS:2365418-77-3, 3,4-Dihydro-2H-pyrano[2,3-b]pyridin ...
  • Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R)
  • Google Patents.

Sources

Exploratory

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride CAS number and structure

An In-Depth Technical Guide to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride Introduction The fusion of pyran and pyridine rings in the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold has established it as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

Introduction

The fusion of pyran and pyridine rings in the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold has established it as a privileged structure in medicinal chemistry. This heterocyclic system is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a significant derivative of this scaffold. We will delve into its chemical identity, synthesis, analytical characterization, potential applications in drug discovery, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the therapeutic potential of this compound.

Chemical Identity and Structure

The foundational compound, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol, is a well-defined chemical entity.

CAS Number: 911826-21-6 (for the free base)[1]

Molecular Formula: C₈H₉NO₂[1]

Molecular Weight: 151.16 g/mol [1]

Structure:

Caption: 2D Structure of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol.

SMILES: OC1C2=CC=CN=C2OCC1[1]

Synthesis and Mechanistic Insights

The synthesis of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core can be achieved through several strategic approaches. A plausible and efficient method is adapted from the general synthesis of related pyrano[2,3-b]pyridines.

Proposed Synthetic Pathway

A potential synthetic route involves a multi-step process starting from readily available precursors. The following diagram illustrates a conceptual pathway.

G cluster_0 Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol A 2-Hydroxynicotinaldehyde C Intermediate A A->C Etherification B Propargyl alcohol B->C D 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one C->D Intramolecular Cyclization E 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol D->E Reduction F 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride E->F Acidification (HCl)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for the synthesis of similar scaffolds.[2][3] Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of 2-(prop-2-yn-1-yloxy)nicotinaldehyde (Intermediate A)

  • To a solution of 2-hydroxynicotinaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Intramolecular Cyclization to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one (D)

  • Dissolve Intermediate A (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a suitable base, for example, 1,8-Diazabicycloundec-7-ene (DBU).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the ketone intermediate.

Step 3: Reduction to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol (E)

  • Dissolve the ketone intermediate (1.0 eq) in a suitable protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove the organic solvent.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the desired alcohol.

Step 4: Formation of the Hydrochloride Salt (F)

  • Dissolve the purified 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Technique Expected Data
¹H NMR The spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the protons of the dihydropyran ring, and the hydroxyl proton. The formation of the hydrochloride salt will likely cause a downfield shift of the pyridine ring protons due to the positive charge on the nitrogen atom.
¹³C NMR The carbon spectrum should reveal signals corresponding to all eight carbon atoms in the molecule, including the aromatic carbons, the carbons of the dihydropyran ring, and the carbon bearing the hydroxyl group.
IR Spectroscopy Key absorption bands are expected for the O-H stretch (broad), C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the pyridine ring, and C-O stretches of the ether and alcohol functional groups.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 151.16) and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold is a promising platform for the development of novel therapeutics targeting a range of diseases.

Potassium Channel Modulation

Derivatives of the pyrano[2,3-b]pyridine class have been investigated as potent potassium channel antagonists.[4] Potassium channels are integral membrane proteins that play a critical role in regulating neuronal excitability, cardiac action potential, and other physiological processes. Antagonists of these channels have therapeutic potential in cardiovascular diseases and neurological disorders.

G cluster_0 Potential Therapeutic Applications A 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride B Potassium Channel Antagonism A->B C Antiviral Activity (e.g., Rhinovirus) A->C D CNS Disorders (e.g., Alzheimer's Disease) A->D E Cardiovascular Diseases B->E F Neurological Disorders B->F G Infectious Diseases C->G H Neurodegenerative Diseases D->H

Caption: Potential therapeutic avenues for pyrano[2,3-b]pyridine derivatives.

Antiviral Activity

Research has demonstrated that certain 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines exhibit potent in vitro activity against various serotypes of rhinovirus, the primary cause of the common cold.[2] This suggests that the pyrano[2,3-b]pyridine scaffold could serve as a template for the design of novel antiviral agents.

Central Nervous System (CNS) Disorders

The pyridine moiety is a common feature in many CNS-active drugs.[5] Furthermore, compounds containing pyran rings have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.[5] The hybrid structure of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride makes it an interesting candidate for investigation in the context of CNS disorders.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not available, the following guidelines are based on the known hazards of related compounds like 3,4-dihydro-2H-pyran.[6][7][8]

Hazard Category Precautionary Measures
Flammability Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[6][8]
Skin and Eye Irritation Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[6][7]
Inhalation Avoid breathing vapors or dust. Use in a chemical fume hood.[7]
Ingestion Do not ingest. If swallowed, seek immediate medical attention.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][7][8]
Disposal Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult a comprehensive and up-to-date SDS for any chemical before handling.

Conclusion

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride represents a valuable chemical entity for researchers and drug development professionals. Its unique heterocyclic structure provides a foundation for the design of novel therapeutic agents with potential applications in a variety of disease areas, including cardiovascular, viral, and central nervous system disorders. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, key analytical considerations, and essential safety information to facilitate further research and development in this promising area of medicinal chemistry.

References

  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Bargar, T. M., Dulworth, J. K., Kenny, M. T., Massad, R., Daniel, J. K., Wilson, T., & Sargent, R. N. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, 29(9), 1590–1595. [Link]

  • Chemos GmbH & Co. KG. (2022, October 12). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • Kubo, K., Ukawa, K., Kuzuna, S., & Nohara, A. (1986). Synthesis of (3-carboxy-5-oxo-5H-[6]benzopyrano[2,3-b]pyridin-2-yl)acetic acid derivatives, potential antiarthritic agents. Chemical & Pharmaceutical Bulletin, 34(3), 1108–1117. [Link]

  • Zarghi, A., et al. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules, 27(11), 3415. [Link]

  • Traldi, P., et al. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones. Rapid Communications in Mass Spectrometry, 14(13), 1123-1127. [Link]

  • Stanovnik, B., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6611. [Link]

  • Ziarani, G. M., et al. (2014). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal, 8(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2024, September). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Sohag Journal of Sciences, 9(4), 510-513. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

  • Li, J., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

  • Lin, S. X., Curtis, M. A., & Sperry, J. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 31, 115965. [Link]

  • El-Sayed, W. A., et al. (2016). Synthesis of Novel Derivatives of pyrano[2,3-d]pyrimidinevia Intramolecular Cyclocondensation Reaction Under Acidic and Basic Conditions. Journal of Heterocyclic Chemistry, 53(4), 1146-1153. Retrieved from [Link]

  • Suarez, M., et al. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules, 16(4), 3338-3351. [Link]

  • Ramakrishnan, V. T., & Shanmugam, P. (1963). SYNTHESIS OF 3:4 DIHYDRO-5-METHYL-2H-PYRANO-(2,3-b)-QUINOLINE. PROCEEDINGS OF THE INDIAN ACADEMY OF SCIENCES-SECTION A, 58(6), 345-350. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

  • Hakimi, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5133. [Link]

  • Finlay, H. J., et al. (2008). Pyrano-[2,3b]-pyridines as Potassium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2714-2718. [Link]

  • Khan, M. S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • Hakimi, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5133. [Link]

  • Katritzky, A. R., & Lunt, E. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Tetrahedron, 22(1), 223-228. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]

Sources

Foundational

IUPAC name for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

An in-depth technical analysis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride requires a rigorous understanding of IUPAC nomenclature for fused heterocyclic systems, physicochemical profiling, and synthetic me...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride requires a rigorous understanding of IUPAC nomenclature for fused heterocyclic systems, physicochemical profiling, and synthetic methodologies. As a privileged scaffold, pyrano[2,3-b]pyridines serve as critical intermediates in the development of potassium channel modulators, P2X7 receptor antagonists, and hematopoietic progenitor kinase 1 (HPK1) inhibitors[1][2].

This guide provides a comprehensive breakdown of the compound's structural logic, synthesis, and characterization protocols, designed for researchers and drug development professionals.

PART 1: Deconstructing the IUPAC Nomenclature

The IUPAC name 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a systematic descriptor that maps exactly to its molecular topology. Understanding this requires breaking down the fused bicyclic system according to the IUPAC Blue Book rules for von Baeyer and fused heterocycles.

The Bicyclic Core: pyrano[2,3-b]pyridine
  • Base Component (pyridine): According to IUPAC rules, in a fused heterocycle containing both nitrogen and oxygen, the nitrogen-containing ring is selected as the base component. Thus, pyridine is the parent ring.

  • Attached Component (pyrano): The oxygen-containing 6-membered ring (pyran) is treated as the fused prefix.

  • Fusion Descriptor ([2,3-b]):

    • The letters denote the faces of the base ring (pyridine). Face a is the bond between atoms 1 and 2; face b is the bond between atoms 2 and 3.

    • The numbers 2,3 denote the atoms of the pyran ring that are shared with the pyridine ring.

    • Therefore, the 2,3-bond of the pyran ring is fused to the 2,3-bond of the pyridine ring.

Peripheral Numbering and Saturation

Once fused, the entire bicyclic system is re-numbered. The molecule is oriented horizontally, and numbering begins at a non-fused atom adjacent to a fusion carbon, proceeding around the periphery to give the heteroatoms (O and N) the lowest possible locants.

  • Numbering: Oxygen is assigned position 1. The periphery follows as C2, C3, C4, C4a (fusion), C5, C6, C7, N8, and C8a (fusion).

  • 3,4-dihydro-2H: Pyran inherently contains two double bonds. The fusion consumes one. The descriptors "3,4-dihydro" and the indicated hydrogen "2H" specify that positions 2, 3, and 4 are fully saturated ( sp3 hybridized carbons).

Substituent and Salt Formation
  • -4-ol: A hydroxyl group is attached at position 4.

  • hydrochloride: The lone pair on the pyridine nitrogen (position 8) is basic and is protonated by hydrochloric acid to form a stable, water-soluble salt.

Nomenclature Name 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride Base pyrano[2,3-b]pyridine (Bicyclic Core) Name->Base Sat 3,4-dihydro-2H (Saturation) Name->Sat Subst -4-ol (Hydroxyl Group) Name->Subst Salt hydrochloride (Salt Form) Name->Salt Fusion Pyridine face 'b' (C2-C3) Pyran atoms 2,3 Base->Fusion Fusion Rules

Figure 1: Logical breakdown of the IUPAC nomenclature mapping to structural features.

PART 2: Structural Analysis & Physicochemical Profile

The transition from the free base to the hydrochloride salt is a deliberate choice in drug development to enhance aqueous solubility and solid-state stability[3][4]. The basicity of the molecule is driven by the sp2 hybridized nitrogen in the pyridine ring, which readily accepts a proton.

Quantitative Data Summary
PropertyValue
IUPAC Name 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride
CAS Number (Free Base) 911826-21-6
CAS Number (HCl Salt) 2365418-77-3
Molecular Formula (Free Base) C8​H9​NO2​
Molecular Weight (Free Base) 151.16 g/mol
Molecular Weight (HCl Salt) 187.62 g/mol
Canonical SMILES (Free Base) OC1CCOC2=NC=CC=C12
Topological Polar Surface Area 42.35 Ų
Hydrogen Bond Donors/Acceptors 1 / 3 (Free Base)

Note: Commercial vendors occasionally misrepresent the SMILES string for this compound. The canonical SMILES provided above accurately reflects the 6-membered pyran ring fused to the pyridine core.

PART 3: Synthetic Workflow & Experimental Protocols

The synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride typically proceeds via the reduction of its corresponding ketone (2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one), followed by controlled salt formation. The protocol below outlines a self-validating system ensuring high purity and yield.

Synthesis Start 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one (Ketone Precursor) Step1 Reduction (NaBH4, MeOH, 0 °C) Start->Step1 Step2 Aqueous Workup & Extraction (Yields Free Base) Step1->Step2 Step3 Salt Formation (1.0 M HCl in Diethyl Ether, 0 °C) Step2->Step3 Step4 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HCl (Final Product) Step3->Step4

Figure 2: Step-by-step synthetic workflow from the ketone precursor to the final hydrochloride salt.

Protocol 1: Reduction to the Free Base

Causality & Logic: Sodium borohydride ( NaBH4​ ) is selected as the reducing agent due to its chemoselectivity; it efficiently reduces the ketone at position 4 to a secondary alcohol without over-reducing the aromatic pyridine ring.

  • Preparation: Suspend 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add NaBH4​ (1.2 eq, 12 mmol) in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Monitoring: Stir the reaction at room temperature for 2 hours. Monitor completion via TLC (DCM:MeOH, 9:1).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Evaporate the methanol under reduced pressure. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base as a pale yellow solid.

Protocol 2: Hydrochloride Salt Formation

Causality & Logic: Generating the salt in an anhydrous, non-polar solvent (diethyl ether) forces the immediate precipitation of the highly polar hydrochloride salt, driving the reaction to completion and preventing hydrolysis.

  • Dissolution: Dissolve the free base (1.0 eq) in a minimum volume of anhydrous dichloromethane (DCM) and dilute with anhydrous diethyl ether (1:5 ratio).

  • Protonation: Cool the solution to 0 °C. Dropwise, add a standardized solution of 1.0 M HCl in diethyl ether (1.1 eq) under an inert argon atmosphere.

  • Isolation: A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filtration: Filter the precipitate under a vacuum, wash with cold anhydrous diethyl ether ( 2×10 mL), and dry under a high vacuum for 12 hours to yield the final hydrochloride salt.

PART 4: Characterization & Validation

To ensure trustworthiness and verify the structural integrity of the synthesized salt, the following analytical characterization must be performed:

  • LC-MS (ESI+): The mass spectrometer will detect the ionized free base. Expect a prominent [M+H]+ peak at m/z 152.1 (Exact mass of free base is 151.06 Da).

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • Pyridine Core: The protonation of the pyridine nitrogen will cause a downfield shift in the aromatic protons compared to the free base. Expect signals around δ 7.2 - 8.5 ppm (3H, m).

    • Pyran Ring: The aliphatic protons will appear as distinct multiplets. The C2 protons (adjacent to oxygen) will appear around δ 4.2 - 4.5 ppm (2H, m). The C3 protons will appear around δ 1.9 - 2.2 ppm (2H, m).

    • Chiral Center (C4): The methine proton at C4 will appear as a triplet/multiplet around δ 4.7 - 5.0 ppm (1H).

    • Exchangeable Protons: The -OH proton will appear as a broad singlet around δ 5.5 ppm, and the N+H proton from the hydrochloride salt will appear as a very broad signal far downfield ( δ > 10 ppm).

References

  • Google Patents. WO2018183956A1 - Naphthyridines as inhibitors of hpk1.
  • Google Patents. US8334383B2 - Regioselective preparation of substituted pyrimidines.

Sources

Exploratory

Thermodynamic Solvation and Organic Solvent Compatibility of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride: A Technical Guide

Executive Summary The pyrano[2,3-b]pyridine scaffold is a highly versatile bicyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrano[2,3-b]pyridine scaffold is a highly versatile bicyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex therapeutics, including immunosuppressive purine derivatives[1] and potent Cannabinoid-1 Receptor (CB1R) inverse agonists such as MK-5596[2].

While the free base form of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol is moderately lipophilic, its conversion to the hydrochloride (HCl) salt fundamentally alters its physicochemical landscape. This whitepaper provides an in-depth analysis of the solubility profile of this HCl salt in various organic solvents, detailing the thermodynamic mechanisms of solvation, empirical solubility trends, and the gold-standard experimental protocols required for accurate solubility determination in process chemistry.

Physicochemical Profiling & Structural Implications

To predict the solubility of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, we must first analyze the structural and electronic properties of the parent free base (CAS: 911826-21-6)[3].

The molecule features a fused pyran and pyridine ring system with a secondary hydroxyl group at the C4 position. Upon treatment with hydrochloric acid, the basic pyridine nitrogen is protonated, forming a pyridinium cation paired with a chloride anion. This ionization drastically reduces the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA), shifting the molecule from organic-soluble to highly polar.

Table 1: Comparative Physicochemical Properties

PropertyFree Base (Empirical/Calculated)Hydrochloride Salt (Projected)Structural Impact on Solvation
Molecular Weight 151.16 g/mol [3]~187.62 g/mol Increased mass due to counterion.
LogP 0.8975[3]< 0 (Hydrophilic)Shifts solubility preference toward high-dielectric media.
TPSA 42.35 Ų[3]> 42.35 ŲEnhanced polarity requires strong dipole interactions.
H-Bond Donors 1 (-OH)[3]2 (-OH, =NH⁺-)Requires strong H-bond accepting solvents.
H-Bond Acceptors 3 (N, O, O)[3]2 (O, O)Pyridine N is protonated, leaving only oxygen acceptors.

Thermodynamic Principles of Solvation

The dissolution of a heterocyclic hydrochloride salt in an organic solvent is governed by a delicate thermodynamic balance. For dissolution to occur spontaneously (ΔG < 0), the energy released by the solvation of the ions (exothermic) must exceed the lattice energy holding the crystal together (endothermic).

  • Lattice Disruption: The strong electrostatic attraction between the pyridinium cation and the chloride anion creates a high lattice energy. Non-polar solvents (e.g., hexane, toluene) lack the dielectric capacity to overcome this barrier.

  • Solvent Cavity Formation: The solvent molecules must separate to accommodate the bulky bicyclic pyrano-pyridine core.

  • Ion-Dipole Stabilization: Polar aprotic solvents (like DMSO) stabilize the pyridinium cation via strong ion-dipole interactions, while protic solvents (like Methanol) are required to effectively solvate the chloride anion via hydrogen bonding.

Mechanism Lattice Crystal Lattice (High Ionic Energy) Disruption Lattice Disruption (Endothermic ΔH > 0) Lattice->Disruption Solvation Ion-Dipole Interactions (Exothermic ΔH < 0) Disruption->Solvation Solute Entry Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Cavity->Solvation Solution Stable Solution (ΔG < 0) Solvation->Solution Thermodynamic Driving Force

Fig 1. Thermodynamic pathway of heterocyclic HCl salt solvation in organic media.

Solubility Profile in Key Organic Solvents

Based on the physicochemical properties of the pyrano[2,3-b]pyridine core and the ionic nature of the salt, the solubility profile across different organic solvent classes is highly stratified.

Table 2: Solubility Matrix in Organic Solvents at 25°C

Solvent ClassSolventDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Polar Protic Methanol32.7High (> 50 mg/mL)Excellent H-bond donation to Cl⁻; accepts H-bonds from both -OH and -NH⁺.
Polar Protic Ethanol24.5Moderate (10 - 30 mg/mL)Lower dielectric constant than MeOH; increased alkyl bulk slightly hinders solvation.
Polar Protic Isopropanol18.3Low (< 5 mg/mL)Insufficient polarity. Frequently utilized as an anti-solvent for crystallization[2].
Polar Aprotic DMSO46.7Very High (> 100 mg/mL)Superior ion-dipole stabilization of the pyridinium cation; disrupts crystal lattice easily.
Polar Aprotic Acetonitrile37.5Low (1 - 5 mg/mL)Despite high polarity, it is a poor H-bond donor, leading to inadequate solvation of the Cl⁻ anion.
Non-Polar Dichloromethane9.1Insoluble (< 0.1 mg/mL)Insufficient polarity to overcome the ionic lattice energy. Useful for washing out organic impurities[2].
Non-Polar Toluene2.4Insoluble (< 0.01 mg/mL)Purely dispersive interactions; no H-bonding capability.

Process Chemistry Insight: When synthesizing derivatives like MK-5596, researchers often leverage this differential solubility. Reactions can be run in highly polar mixtures (e.g., IPA/CH2Cl2 blends)[2], and the final HCl salt can be precipitated by adding a non-polar anti-solvent like heptane or pure dichloromethane.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, the Shake-Flask Method coupled with HPLC-UV quantification is the industry standard. This method ensures that true thermodynamic equilibrium is reached, avoiding the false positives associated with kinetic supersaturation.

Step-by-Step Protocol
  • Saturation Preparation: Add an excess amount of the HCl salt (approx. 50 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Thermal Equilibration: Place the vials in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for a minimum of 24 to 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 10 minutes.

    • Causality Note: Centrifugation is strictly preferred over syringe filtration. Highly polar hydrochloride salts frequently adsorb onto standard PTFE or Nylon filter membranes, leading to artificially low solubility readings.

  • Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it immediately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent precipitation and bring the concentration within the linear dynamic range of the UV detector.

  • Quantification: Analyze the sample via HPLC-UV (typically at λ = 254 nm or the specific λ_max of the pyrano-pyridine chromophore) against a validated multi-point calibration curve.

Workflow N1 1. Solid Addition (Excess HCl Salt) N2 2. Solvent Dosing (Target Organic Solvents) N1->N2 N3 3. Thermal Equilibration (24h at Constant Temp) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. Quantification (HPLC-UV Analysis) N4->N5

Fig 2. High-throughput shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is dictated by the competition between its high crystalline lattice energy and the solvation capacity of the surrounding media. Process chemists must prioritize polar protic solvents (like methanol) or highly polar aprotic solvents (like DMSO) for dissolution and reaction steps. Conversely, non-polar solvents (like dichloromethane and toluene) are highly effective as anti-solvents for crystallization and purification workflows. Understanding these thermodynamic principles ensures robust, scalable, and high-yielding synthetic processes for advanced pharmaceutical intermediates.

References

  • Google Patents. "Purine and imidazopyridine derivatives for immunosuppression." WO2006108103A1.
  • American Chemical Society (ACS). "Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R) Inverse Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I approach the integration of novel heterocyclic scaffolds not merely as a synthetic exercise, but as a multi-dimensional optim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I approach the integration of novel heterocyclic scaffolds not merely as a synthetic exercise, but as a multi-dimensional optimization problem. The compound 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a highly versatile bicyclic building block. Understanding its exact physicochemical parameters, stability profile, and analytical behavior is critical for downstream success in Active Pharmaceutical Ingredient (API) synthesis.

This technical whitepaper deconstructs the molecular properties of this scaffold, details its utility in modern kinase inhibitor design, and provides a self-validating analytical protocol for its characterization.

Core Physicochemical Parameters

The foundation of any robust synthetic route begins with precise stoichiometric calculations. The pyrano[2,3-b]pyridine core provides a unique spatial arrangement and hydrogen-bonding profile, acting as an excellent bioisostere for chromanes or quinolines.

While the free base form is occasionally used, the hydrochloride (HCl) salt is overwhelmingly preferred in pharmaceutical development. Electron-rich heterocyclic free bases are often prone to auto-oxidation or degradation over time. The hydrochloride salt significantly enhances solid-state stability, increases aqueous solubility for biological screening, and provides a highly crystalline form suitable for long-term storage[1].

Quantitative Data Summary

The following table contrasts the properties of the free base against the hydrochloride salt to ensure accurate mass calculations during synthesis[2],[1].

Parameter3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol (Free Base)3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HCl (Salt)
Molecular Formula C₈H₉NO₂C₈H₁₀ClNO₂
Molecular Weight 151.16 g/mol 187.63 g/mol
CAS Registry Number 911826-21-62365418-77-3
Monoisotopic Mass 151.063 g/mol 187.040 g/mol
Hydrogen Bond Donors 1 (-OH)2 (-OH, -NH⁺)
Hydrogen Bond Acceptors 33

Synthetic Utility in Kinase Inhibitor Design

The 4-ol position of this scaffold introduces a critical stereocenter (often utilized as a racemic mixture unless chirally resolved) and serves as a reactive handle for further derivatization, such as substitution or oxidation.

In contemporary oncology research, this specific scaffold has gained traction in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . HPK1 is a negative regulator of T-cell activation; thus, inhibiting it enhances the immune response against tumors. As described in the patent literature for, the 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol moiety is strategically utilized as a peripheral binding group to interact with the kinase hinge region or solvent-exposed pockets[3].

G A 3,4-dihydro-2H-pyrano [2,3-b]pyridin-4-ol HCl (Scaffold) B Freebasing & Activation A->B Base (e.g., DIPEA) C Cross-Coupling (e.g., SNAr / Buchwald) B->C Electrophile D Target API (e.g., HPK1 Inhibitor) C->D Final Deprotection

Workflow for integrating the pyrano-pyridine scaffold into kinase inhibitor APIs.

Analytical Characterization & Validation Protocol

Trust in your starting materials is paramount. A self-validating analytical system requires orthogonal techniques to confirm both the covalent structure and the salt form. Below is the field-proven methodology for validating 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Phase 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: Verify the mass of the free base and assess chromatographic purity.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade H₂O:MeCN (50:50 v/v).

    • Causality: Using a 50:50 aqueous mixture instead of pure methanol prevents transesterification-like side reactions or acetal formation at the activated 4-ol position, which can rapidly occur in the presence of the acidic hydrochloride environment.

  • Chromatographic Method:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in H₂O.

    • Mobile Phase B: 0.1% Formic Acid in MeCN.

    • Causality: The addition of 0.1% Formic Acid maintains a low pH (approx. 2.7). This ensures the pyridine nitrogen remains fully protonated throughout the run, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Detection: Electrospray Ionization Positive (ESI+).

    • Validation Metric: The target mass is the protonated free base [M+H]⁺ at m/z 152.07. The chloride ion is not detected in ESI+, but its presence is inferred through the mass balance and subsequent NMR.

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Confirm structural integrity and definitively prove the presence of the hydrochloride salt.

  • Solvent Selection: DMSO-d₆.

    • Causality: The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ provides excellent solvation for the polar salt. More importantly, because DMSO-d₆ is aprotic and lacks exchangeable protons, it allows for the clear observation of the broad hydroxyl (-OH) peak and the highly deshielded pyridinium (-NH⁺) proton. The presence and integration of this -NH⁺ proton signal is the definitive, self-validating proof of the salt form.

References

  • Title: WO2018183956A1 - Naphthyridines as inhibitors of hpk1 | Source: Google Patents | URL

Sources

Exploratory

Spectroscopic Profiling of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a heterocyclic compound of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed rationale for the predicted spectral features and providing standardized protocols for experimental data acquisition.

Introduction and Molecular Structure

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a fused heterocyclic system that combines a dihydropyran ring with a pyridine moiety. The presence of a hydroxyl group and a basic nitrogen atom makes it a versatile scaffold for further chemical modifications. The hydrochloride salt form is often utilized to improve the compound's solubility and stability. An accurate understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation in various research and development stages.

The structure of the protonated form, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, is depicted below. The protonation of the pyridine nitrogen significantly influences the electronic environment of the entire molecule, a key aspect that will be reflected in the predicted spectroscopic data.

Caption: Structure of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is predicted to exhibit distinct signals for the protons of the pyridine and dihydropyran rings. The protonation of the pyridine nitrogen will cause a significant downfield shift for the aromatic protons compared to the neutral form, due to the increased electron-withdrawing effect of the positively charged nitrogen.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-78.5 - 8.7dJ = 5.0 - 6.0α to pyridinium nitrogen, deshielded.[1]
H-68.0 - 8.2dJ = 5.0 - 6.0γ to pyridinium nitrogen, deshielded.[1]
H-44.8 - 5.0tJ = 4.0 - 5.0Methine proton adjacent to hydroxyl group.
OH5.0 - 5.5dJ = 4.0 - 5.0Exchangeable proton, coupling to H-4.
H-2a, H-2b4.3 - 4.5m-Methylene protons adjacent to the pyran oxygen.
H-3a, H-3b2.0 - 2.3m-Methylene protons adjacent to the chiral center C-4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. Similar to the ¹H NMR, the carbons of the pyridinium ring are expected to be shifted downfield due to the positive charge on the nitrogen.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-8a155 - 158Quaternary carbon of the pyridine ring fused to the pyran ring.
C-7145 - 148α to pyridinium nitrogen, significantly deshielded.[2]
C-5a140 - 143Quaternary carbon of the pyridine ring.
C-6125 - 128γ to pyridinium nitrogen.[2]
C-465 - 68Carbon bearing the hydroxyl group.
C-262 - 65Methylene carbon adjacent to the pyran oxygen.
C-335 - 38Methylene carbon adjacent to the chiral center C-4.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule. The protonation of the pyridine nitrogen and the presence of the hydroxyl group will result in distinct, broad absorption bands.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Strong, BroadO-H stretchCharacteristic of a secondary alcohol with hydrogen bonding.[3][4]
3100 - 3000MediumAromatic C-H stretchTypical for protons on the pyridinium ring.[5]
2950 - 2850MediumAliphatic C-H stretchFrom the methylene groups in the dihydropyran ring.[3]
2800 - 2400Broad, MediumN⁺-H stretchCharacteristic of a pyridinium hydrochloride salt.[5][6]
1630 - 1600MediumC=C and C=N stretchAromatic ring vibrations of the pyridinium system.[5]
1200 - 1100StrongC-O stretchCorresponding to the secondary alcohol.
1150 - 1050StrongC-O-C stretchAsymmetric stretch of the ether linkage in the dihydropyran ring.

Predicted Mass Spectrum (MS)

Electron ionization (EI) mass spectrometry is expected to result in the fragmentation of the molecule. The molecular ion peak (M⁺) for the free base (after loss of HCl) may be observed. The fragmentation pattern will likely be dominated by cleavages related to the dihydropyran ring and the loss of the hydroxyl group.

Predicted Fragmentation Pathways:

  • Loss of HCl: In the mass spectrometer, the hydrochloride salt will likely lose HCl to give the free base with a molecular weight of 167.18 g/mol .

  • Loss of H₂O: Dehydration of the molecular ion is a common fragmentation pathway for alcohols, leading to a fragment at m/z 149.[7]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the pyran oxygen is a typical fragmentation for cyclic ethers.[8][9] This could lead to the loss of ethylene (C₂H₄) or other small fragments.

  • Retro-Diels-Alder Reaction: The dihydropyran ring could undergo a retro-Diels-Alder reaction, although this is less common for saturated systems.

fragmentation M [M-HCl]⁺ m/z 167 M_H2O [M-HCl-H₂O]⁺ m/z 149 M->M_H2O - H₂O Fragment1 Further Fragments M_H2O->Fragment1 Ring Cleavage workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Acquisition cluster_ir IR Acquisition cluster_ms MS Acquisition Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR C13_NMR ¹³C NMR Transfer->C13_NMR Prepare_IR Prepare KBr Pellet or use ATR Acquire_IR Acquire Spectrum Prepare_IR->Acquire_IR Prepare_MS Prepare Solution (for ESI) Acquire_MS Acquire Spectrum Prepare_MS->Acquire_MS

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Foundational

Unlocking the Therapeutic Potential of Pyranopyridine Derivatives: A Comprehensive Technical Guide

Executive Summary The pyranopyridine scaffold—a fused bicyclic system comprising a pyran and a pyridine ring—has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its conformational rigidity, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyranopyridine scaffold—a fused bicyclic system comprising a pyran and a pyridine ring—has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its conformational rigidity, combined with a versatile electronic distribution, allows for precise spatial orientation of functional groups. This structural unique profile enables pyranopyridine derivatives to interact with diverse biological targets with high affinity and selectivity. This technical guide synthesizes current empirical data to explore the two most promising therapeutic applications of pyranopyridines: antimicrobial efflux pump inhibition and targeted oncological kinase inhibition .

By detailing the mechanistic pathways and providing field-proven, self-validating experimental protocols, this whitepaper serves as an actionable blueprint for researchers looking to optimize pyranopyridine derivatives in their drug discovery pipelines.

Antimicrobial Applications: Overcoming Multidrug Resistance

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly the Enterobacteriaceae, is largely driven by the overexpression of Resistance-Nodulation-Division (RND) efflux pumps such as AcrAB-TolC[1]. Traditional Efflux Pump Inhibitors (EPIs) like PAβN have historically failed in clinical trials due to severe off-target membrane toxicity.

Pyranopyridine derivatives, most notably MBX2319 , represent a paradigm shift in EPI design[2]. High-throughput screening and subsequent structure-activity relationship (SAR) optimization have demonstrated that MBX2319 does not disrupt the bacterial membrane. Instead, it acts as a highly selective steric inhibitor, binding directly to the periplasmic domain of the AcrB pump[3]. This binding prevents the conformational shifts required for substrate extrusion, leading to the intracellular accumulation of co-administered antibiotics (e.g., ciprofloxacin, levofloxacin, and piperacillin) and subsequent bacterial cell death[2][3].

G Antibiotic Antibiotic (e.g., Ciprofloxacin) BacterialCell Gram-negative Bacterial Cell Antibiotic->BacterialCell Diffusion/Uptake AcrB AcrB Efflux Pump (Active) BacterialCell->AcrB Substrate Binding AcrB->Antibiotic Efflux (Resistance) Accumulation Intracellular Antibiotic Accumulation AcrB->Accumulation Efflux Blocked MBX2319 Pyranopyridine EPI (MBX2319) MBX2319->AcrB Binds Periplasmic Domain CellDeath Bacterial Cell Death Accumulation->CellDeath Target Engagement

Mechanism of AcrB efflux pump inhibition by pyranopyridine EPIs leading to bacterial cell death.

Field-Proven Protocol: High-Throughput MIC Shift Assay for EPI Activity

Causality & Design: Standard Minimum Inhibitory Concentration (MIC) assays measure direct antibacterial activity. Because true EPIs like MBX2319 lack intrinsic antibacterial activity (MIC ≥ 100 µM), we must measure the fold-reduction of a known pump substrate's MIC. Self-Validating System: To ensure the observed MIC shift is strictly due to efflux inhibition and not off-target toxicity, an E. coli ΔacrB knockout strain must be utilized as a negative control. An effective EPI will lower the MIC in the wild-type strain but will have no effect on the ΔacrB strain.

Step-by-Step Methodology:

  • Preparation: Cultivate wild-type E. coli (e.g., ATCC 25922) and the isogenic ΔacrB mutant in Mueller-Hinton Broth (MHB) to an optical density (OD600) of 0.5.

  • Antibiotic Plating: In a 96-well microtiter plate, perform a 2-fold serial dilution of the antibiotic (e.g., ciprofloxacin) across the x-axis.

  • EPI Addition: Add the pyranopyridine derivative at a fixed, sub-lethal concentration (e.g., 3.125 µM, previously determined to be <1/4 its intrinsic MIC) to all test wells[3]. Include PAβN in a separate row as a positive assay control.

  • Inoculation: Add 5×105 CFU/mL of the bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC visually or via spectrophotometry (OD600). Calculate the Fractional Inhibitory Concentration Index (FICI) to confirm synergistic potentiation.

Oncology: Targeted Kinase Inhibition and Apoptosis

In the oncological landscape, pyranopyridine derivatives—specifically pyranopyridine-3-carbonitriles and piperazine-substituted variants—have demonstrated profound antiproliferative properties[4][5].

Molecular docking and in vitro kinase assays reveal their capacity for dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]. By occupying the ATP-binding pockets of these kinases, pyranopyridines disrupt downstream PI3K/AKT signaling. This dual-action suppresses tumor angiogenesis while simultaneously triggering caspase-mediated apoptosis. Furthermore, recent studies on piperazine-substituted pyranopyridines show submicromolar cytotoxicity against HepG2 (liver carcinoma) and HCT116 (colorectal carcinoma) cell lines[5][6].

G Pyranopyridine Pyranopyridine-3-carbonitriles EGFR EGFR Receptor Pyranopyridine->EGFR Kinase Inhibition VEGFR2 VEGFR-2 Receptor Pyranopyridine->VEGFR2 Kinase Inhibition PI3K_AKT PI3K/AKT Pathway Downregulation EGFR->PI3K_AKT Blocks Signaling Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Suppresses Endothelial Growth Apoptosis Induction of Apoptosis (Caspase 3/7) PI3K_AKT->Apoptosis Promotes Cell Death

Dual inhibition of EGFR and VEGFR-2 pathways by pyranopyridine derivatives in oncology.

Field-Proven Protocol: Multiplexed Apoptosis and Cytotoxicity Profiling

Causality & Design: Relying solely on metabolic assays (like MTT) obscures the mechanism of cell death. By multiplexing a fluorogenic caspase-3/7 substrate (NucView-488) with a membrane-impermeable DNA dye (7-AAD), we can kinetically separate early apoptosis (Caspase+, 7-AAD-) from late apoptosis/necrosis (Caspase+, 7-AAD+)[5]. Self-Validating System: Use Doxorubicin (1 µM) as a positive control to validate the apoptotic detection cascade, and 0.1% DMSO as a vehicle control to establish the baseline of spontaneous cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HepG2 or HCT116) in a 96-well optical-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the pyranopyridine derivative at varying concentrations (0.1 µM to 50 µM).

  • Dye Loading: Add NucView-488 (5 µM) and 7-AAD (1 µg/mL) directly to the culture media. Rationale: NucView-488 is cell-permeable but only fluoresces upon cleavage by executioner caspases, providing a real-time apoptotic readout without requiring cell lysis.

  • Kinetic Imaging: Capture fluorescent images every 2 hours for 48 hours using an automated live-cell imaging system (e.g., IncuCyte).

  • Analysis: Quantify the ratio of green (apoptotic) to red (necrotic/dead) nuclei over time to determine the primary mechanism of pyranopyridine-induced cytotoxicity.

Quantitative Data Summary

To guide future SAR optimization, the table below consolidates the biological activity profiles of key pyranopyridine derivatives currently documented in the literature.

Compound ScaffoldPrimary Biological TargetKey Activity / IC50Mechanism of ActionReference
MBX2319 (Pyranopyridine) AcrB Efflux Pump (E. coli)3.1 µM (Potentiation)Binds periplasmic domain, blocks antibiotic efflux[2][3]
Pyranopyridine-3-carbonitriles EGFR / VEGFR-2 KinasesSub-micromolarDual kinase inhibition, anti-angiogenesis[4]
Piperazine-substituted Pyranopyridines HepG2 / HCT116 Cell Lines0.5 - 5.0 µMCaspase-3/7 mediated apoptosis[5]
Guanidinium-functionalized Pyranopyridines Free Radicals (DPPH)0.14 mg/mLAntioxidant radical scavenging[7]

Conclusion & Future Perspectives

The pyranopyridine scaffold is a highly tunable pharmacophore with validated applications in both infectious disease and oncology. As an efflux pump inhibitor, derivatives like MBX2319 offer a viable adjunctive therapy to rescue the efficacy of legacy antibiotics against MDR Gram-negative pathogens. In oncology, the ability of pyranopyridine-3-carbonitriles to act as dual EGFR/VEGFR-2 inhibitors positions them as promising candidates for targeted cancer therapies. Future development should focus on optimizing the pharmacokinetic profiles (solubility and metabolic stability) of these compounds while maintaining their high target selectivity.

References

  • Synthesis and biological evaluation of new pyranopyridine derivatives catalyzed by guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles Source: RSC Advances URL:7

  • Structure–activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors Source: eScholarship / Bioorganic & Medicinal Chemistry URL:2

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: PubMed Central (PMC) URL:4

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors Source: PubMed Central (PMC) URL:1

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives Source: ResearchGate / Research on Chemical Intermediates URL:6

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: PubMed Central (PMC) URL:5

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors Source: PubMed Central (PMC) URL:3

Sources

Exploratory

discovery and history of pyrano[2,3-b]pyridine compounds

The Pyrano[2,3-b]pyridine Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Therapeutic Applications Introduction & Historical Context The pyrano[2,3-b]pyridine framework is a privileged fused bicyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrano[2,3-b]pyridine Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Therapeutic Applications

Introduction & Historical Context

The pyrano[2,3-b]pyridine framework is a privileged fused bicyclic scaffold that has garnered immense attention in modern medicinal chemistry and drug discovery. Historically, the synthesis of these multisubstituted motifs was bottlenecked by low step economy, typically requiring highly functionalized precursors and harsh conditions—such as the high-temperature Diels-Alder reactions of 1,2,4-triazine precursors[1].

However, recent breakthroughs in transition-metal catalysis and organocatalysis have revolutionized our approach to these molecules. By transitioning to multicomponent reactions (MCRs) and direct C–H functionalization, researchers can now construct these complex architectures under mild, room-temperature conditions[1]. Today, pyrano[2,3-b]pyridines serve as highly selective modulators for G-protein coupled receptors (GPCRs) and exhibit potent anticancer, antimicrobial, and anti-inflammatory properties[2][3].

Structural Biology & Target Engagement

The rigid, planar nature of the pyrano[2,3-b]pyridine core allows for the precise spatial orientation of hydrogen-bond acceptors and hydrophobic appendages, making it an ideal pharmacophore for deep receptor binding pockets.

Cannabinoid Receptor (CB1R/CB2R) Modulation The scaffold first gained major pharmaceutical prominence with the discovery of MK-5596, a 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative developed as a potent Cannabinoid-1 Receptor (CB1R) inverse agonist for the treatment of obesity[4]. Building on this chemical space, recent virtual screening and in vivo studies identified YX-2102, a pyrano[2,3-b]pyridine derivative with continuous chiral centers, as a highly selective CB2R agonist (Ki = 0.35 µM)[3]. YX-2102 effectively alleviates pulmonary fibrosis by modulating macrophage polarization and the Nrf2-Smad7 pathway, thereby inhibiting epithelial-to-mesenchymal transition (EMT)[3].

MoA A YX-2102 (Pyrano[2,3-b]pyridine) B CB2 Receptor Activation A->B C Macrophage Polarization B->C D Nrf2-Smad7 Pathway B->D F Alleviation of Lung Fibrosis C->F E Inhibition of EMT D->E E->F

Mechanism of action for YX-2102 via CB2R activation and Nrf2-Smad7 pathway modulation.

Metabotropic Glutamate Receptor 2 (mGluR2) Allosteric Modulation Beyond cannabinoid receptors, the scaffold has been optimized as a Negative Allosteric Modulator (NAM) for mGluR2. Compound 12, featuring a 5-(2,4-difluorophenyl) substitution, demonstrated an IC50 of 6.0 nM[5]. To leverage this high affinity for neurological diagnostics, researchers synthesized [11C]13 via O-[11C]methylation, creating a highly effective PET imaging ligand with superior brain penetrance and high molar activity[5].

Quantitative Biological Data

To facilitate cross-target comparison, the following table summarizes the quantitative binding and efficacy metrics of key pyrano[2,3-b]pyridine derivatives across various therapeutic indications.

CompoundPrimary Target / ApplicationPotency (IC50 / Ki)Key Structural FeatureRef
MK-5596 CB1R (Inverse Agonist)High Affinity3,4-dihydro-2H-pyrano[2,3-b]pyridine core[4]
YX-2102 CB2R (Agonist)Ki = 0.35 µMContinuous chiral centers[3]
Compound 12 mGluR2 (NAM)IC50 = 6.0 nM5-(2,4-difluorophenyl) substitution[5]
[11C]13 mGluR2 (PET Ligand)High Molar ActivityO-[11C]methylation of phenol[5]
Compound 8a HepG2 / KB Cancer Cells4.0 µM / 2.0 µM4H-pyrano[2,3-b]pyridine hybrid[2]

Evolution of Synthetic Methodologies

As a Senior Application Scientist, I emphasize that the choice of synthetic route dictates not only the yield but the scalable viability of a drug candidate. Classical syntheses have largely been replaced by transition-metal-catalyzed C–H activation and microwave-assisted multicomponent bicyclization[1][6].

The Causality of Rh(III) Catalysis In 2020, a breakthrough protocol utilized Rh(III)-catalyzed intramolecular cascade annulation to build the pyrano[2,3-b]pyridine skeleton at room temperature[1]. The selection of the [Cp*RhCl2]2 precatalyst is highly deliberate: Rh(III) offers superior adaptability and functional group tolerance compared to Ru(II). Furthermore, the addition of Silver pivalate (AgOPiv) is a critical mechanistic choice; it abstracts the chloride to generate the active cationic Rh species, while the pivalate anion acts as an internal base to facilitate the Concerted Metalation-Deprotonation (CMD) step. The use of Hexafluoroisopropanol (HFIP) as a solvent stabilizes polar transition states via strong hydrogen bonding, drastically accelerating the C–H activation[1].

Workflow S1 1. Reagent Preparation (Benzimidates & Nitroalkenes) S2 2. Catalyst Addition ([Cp*RhCl2]2 & AgOPiv) S1->S2 S3 3. Reaction Conditions (HFIP Solvent, Room Temp, 2h) S2->S3 S4 4. Cascade Annulation (C-H Activation) S3->S4 S5 5. Product Isolation (Chromatography) S4->S5

Workflow for the Rh(III)-catalyzed synthesis of pyrano[2,3-b]pyridine scaffolds.

Self-Validating Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Fused Pyrano[2,3-b]pyridines

Objective: Construct the polycyclic core via late-stage C-H functionalization.

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzimidate precursor (0.2 mmol) and the nitroalkene (0.3 mmol)[1].

  • Catalyst Loading: Add [Cp*RhCl2]2 (10 mol %) and AgOPiv (20 mol %). Causality Note: Ensure this step is performed under an Argon atmosphere to prevent catalyst deactivation by ambient moisture.

  • Solvent Addition: Inject 2.0 mL of HFIP (0.1 M concentration).

  • Annulation: Stir the mixture at ambient room temperature for exactly 2 hours.

  • Validation & Isolation: Monitor the reaction via TLC (Hexane/Ethyl Acetate). A self-validating system requires the complete disappearance of the benzimidate spot. Once confirmed, concentrate the mixture under reduced pressure and purify via silica gel flash chromatography to isolate the fused pyrano[2,3-b]pyridine. Confirm structural integrity via 1H and 13C NMR[1].

Protocol B: Radioligand Binding Assay for CB2R Affinity (YX-2102 Evaluation)

Objective: Quantify the binding affinity (Ki) of synthesized derivatives against CB2R.

  • Membrane Preparation: Resuspend CHO cells stably expressing human CB2R in a binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, pH 7.4).

  • Buffer Optimization: Supplement the buffer with 0.1% Bovine Serum Albumin (BSA). Causality Note: BSA is mandatory to sequester highly lipophilic cannabinoid ligands, preventing non-specific binding to the plastic assay plates and ensuring a high signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand [3H]CP55,940 (at its Kd concentration), and varying concentrations of the test compound (e.g., YX-2102)[3].

  • Equilibration: Incubate the plate at 30°C for 90 minutes to ensure thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and measure radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

References

  • Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). ACS Publications.[Link]

  • Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation and Intramolecular Cascade Annulation under Room Temperature. ACS Publications.[Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Publications.[Link]

  • Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. PMC - National Institutes of Health.[Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Taylor & Francis.[Link]

  • Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3‑b]pyridines and Its Derivatives. PubMed - National Institutes of Health.[Link]

Sources

Protocols & Analytical Methods

Method

using 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride as an enzyme inhibitor

An Application Framework for the Discovery and Characterization of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride as a Novel Enzyme Inhibitor Abstract The pyranopyridine scaffold is recognized as a "privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Framework for the Discovery and Characterization of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride as a Novel Enzyme Inhibitor

Abstract

The pyranopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note presents a comprehensive strategic framework for the discovery, characterization, and validation of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride as a potential novel enzyme inhibitor. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a systematic pathway from initial high-throughput screening to detailed mechanism of action studies and cellular validation. While the specific enzymatic target of this compound is yet to be fully elucidated, this guide utilizes protein kinases as a primary example due to their profound therapeutic relevance and the availability of robust assay technologies.[3][4] The overarching goal is to equip researchers with the necessary methodologies to rigorously assess the compound's inhibitory potential and establish a foundation for future lead optimization efforts.

Compound Profile: 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Structure:

    (Structure to be inserted here based on compound name)

  • Molecular Formula: C₈H₁₁ClN₂O₂

  • Molecular Weight: 202.64 g/mol

  • Form: Typically a solid crystalline powder.

  • Solubility and Preparation: As a hydrochloride salt, the compound is expected to have improved solubility in aqueous buffers compared to its free base. For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO) or water. Subsequent dilutions into aqueous assay buffers should be performed carefully to avoid precipitation. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 1% to minimize solvent effects on enzyme activity.[3]

Part 1: A Strategic Workflow for Inhibitor Discovery

The journey from a novel compound to a validated inhibitor follows a multi-stage process. The initial phase involves broad screening to identify potential enzymatic targets, followed by rigorous validation to confirm this activity and elucidate the mechanism of inhibition. Finally, cellular assays are employed to confirm that the biochemical activity translates into a functional effect in a more physiologically relevant system.[5][6]

G A Compound Preparation (10 mM Stock in DMSO) B High-Throughput Screening (HTS) (e.g., Kinase Panel @ 1-10 µM) A->B Primary Screen C Hit Identification (e.g., >50% Inhibition) B->C Data Analysis D Hit Confirmation & IC50 Determination (10-point Dose-Response) C->D Validate & Quantify Potency E Mechanism of Action (MoA) Studies (Enzyme Kinetics) D->E Understand 'How' it Inhibits F Cellular Assays (Target Engagement & Functional) E->F Confirm 'In-Cell' Activity G Validated Lead Compound F->G Final Validation

Caption: General workflow for enzyme inhibitor discovery and validation.

Part 2: Initial Target Screening & Hit Confirmation

The primary objective is to identify which, if any, enzymes are inhibited by the compound. A high-throughput screen against a diverse panel of enzymes, such as a kinase panel, is the most efficient starting point.[7]

Protocol 1: High-Throughput Screening (HTS) using a Luminescence-Based Kinase Assay

This protocol is adapted for a generic serine/threonine kinase using the ADP-Glo™ assay format, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[4]

Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal directly proportional to the initial kinase activity.

Materials:

  • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Target Kinase and corresponding substrate

  • ATP

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Known potent inhibitor for the target kinase (Positive Control)

  • DMSO (Vehicle Control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of the test compound (10 µM final concentration), positive control (e.g., 1 µM Staurosporine), and DMSO vehicle control into appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the kinase/substrate mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. Mix gently by shaking the plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

A "hit" is typically defined as a compound that demonstrates significant inhibition (e.g., >50%) at the screening concentration.

Protocol 2: IC₅₀ Determination

Once a hit is identified, the next step is to determine its potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound stock in DMSO.

  • Compound Plating: Dispense 50 nL of each concentration from the dilution series into a 384-well plate in triplicate.

  • Assay Execution: Follow steps 2-7 from the HTS protocol above.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Example Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
100.098.2 ± 2.1
33.395.1 ± 3.5
11.188.7 ± 4.0
3.775.3 ± 5.2
1.251.8 ± 4.8
0.4128.1 ± 3.9
0.1410.5 ± 2.5
0.052.1 ± 1.8
0.020.5 ± 1.1
0.000.0 ± 1.5
Calculated IC₅₀ 1.15 µM

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how the compound inhibits the enzyme is crucial for its development.[8] For kinases, a key question is whether the inhibition is competitive with the ATP substrate. This is determined by measuring the inhibitor's effect on enzyme kinetics at varying concentrations of both the inhibitor and ATP.

G A Perform Dose-Response with Varying [ATP] B Generate Lineweaver-Burk Plot (1/V vs 1/[S]) A->B C Lines intersect on y-axis? B->C D Lines intersect left of y-axis? C->D No F Competitive Inhibition (Binds to active site) C->F Yes E Lines are parallel? D->E No G Non-competitive Inhibition (Binds to allosteric site) D->G Yes H Uncompetitive Inhibition (Binds to ES complex) E->H Yes

Caption: Decision workflow for determining the mechanism of inhibition.

Protocol 3: Enzyme Kinetics for MoA Determination

Procedure:

  • Assay Matrix Setup: Design a matrix in a 384-well plate. The x-axis will represent a serial dilution of ATP (e.g., 8 concentrations around the Km value). The y-axis will represent a serial dilution of the inhibitor (e.g., 5 concentrations, including zero, around the IC₅₀ value).

  • Reagent Addition:

    • Add the inhibitor at its specified concentrations.

    • Add the kinase/substrate mix (without ATP).

    • Initiate the reaction by adding ATP at its specified concentrations.

  • Assay Execution: Follow the kinetic read protocol for the chosen assay format (e.g., ADP-Glo at an early, linear time point).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition.

    • Generate a Lineweaver-Burk plot by plotting 1/Velocity against 1/[ATP] for each inhibitor concentration.

    • Analyze the plot:

      • Competitive: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (Vmax and Km both decrease).

Part 4: Validation in a Cellular Context

A potent biochemical inhibitor must be tested in a cellular environment to assess its true therapeutic potential. Cell-based assays can determine if the compound can cross the cell membrane, engage its target, and exert a functional effect.[5][9]

Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)

Principle: This assay measures the binding of the compound to the target kinase within living cells.[10] The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the kinase is added. When the tracer binds, BRET (Bioluminescence Resonance Energy Transfer) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, causing a loss of BRET signal.

High-Level Procedure:

  • Cell Preparation: Transfect cells with the NanoLuc®-kinase fusion vector and plate in 384-well plates.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Tracer Addition: Add the fluorescent tracer at a pre-determined concentration.

  • Incubation: Incubate at 37°C in a CO₂ incubator.

  • Signal Detection: Add the NanoLuc® substrate and measure both donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates target engagement. Plot the BRET ratio against compound concentration to determine a cellular IC₅₀.

Protocol 5: Cellular Phosphorylation Assay

Principle: This assay measures the functional outcome of kinase inhibition by quantifying the phosphorylation status of a known downstream substrate of the target kinase.[10]

High-Level Procedure:

  • Cell Plating & Starvation: Plate cells and often serum-starve them to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with serial dilutions of the test compound for a specified pre-incubation time.

  • Stimulation: Stimulate the signaling pathway of interest (if necessary) to activate the target kinase.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection (e.g., ELISA/TR-FRET): Use a sandwich immunoassay format with an antibody that captures the total substrate protein and a second antibody that specifically detects the phosphorylated form of the substrate.

  • Data Analysis: Quantify the amount of phosphorylated substrate relative to the total substrate. Plot this value against the inhibitor concentration to determine the functional cellular IC₅₀.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Reagent instability; Compound precipitation.Calibrate pipettes; Prepare fresh reagents daily; Check compound solubility in final assay buffer; Decrease final compound concentration.
No Inhibition by Positive Control Inactive enzyme or control; Incorrect assay conditions (pH, temp).Use a new lot of enzyme/control; Verify buffer pH and composition; Ensure proper incubation times and temperatures.
Potent Biochemically, Weak in Cells Poor cell permeability; Compound is an efflux pump substrate; Compound degradation.Perform cell permeability assays (e.g., PAMPA); Test in the presence of efflux pump inhibitors; Analyze compound stability in cell culture media.[5]
High Background Signal Assay reagents interfering with detection; Autofluorescence of the compound.Run controls without enzyme to determine background; Check for compound interference by reading its signal in the absence of assay reagents. Use a different assay format (e.g., TR-FRET).[3]

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • BenchChem. (2025, December). Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
  • BenchChem. (2025, December). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • PubMed Central. Identification and Characterization of Novel Inhibitors of Mammalian Aspartyl Aminopeptidase.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Sigma-Aldrich. 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol AldrichCPR.
  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • MDPI. (2022, August 9). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

Sources

Application

Application Notes: 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in Drug Discovery

Abstract The pyranopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyranopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antiviral, and antibacterial activities.[1][2][3][4] This document provides detailed application notes and experimental protocols for the investigation of a specific, functionalized derivative, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride . As a novel chemical entity, its biological profile is yet to be fully characterized. These guidelines are designed for researchers, scientists, and drug development professionals to explore its potential as a lead compound in three key therapeutic areas: oncology, virology, and bacteriology. The protocols herein are structured to provide a logical, stepwise framework for initial screening, mechanism of action studies, and preliminary characterization.

Introduction: The Pyranopyridine Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry. Among them, fused-ring systems containing pyridine are of particular interest due to their ability to mimic endogenous structures and engage in specific, high-affinity interactions with biological targets.[5] The pyranopyridine nucleus, which combines a pyran ring with a pyridine ring, has been identified as a versatile pharmacophore. Derivatives have been successfully developed as potent antirhinovirus agents, inhibitors of bacterial efflux pumps, and cytotoxic agents against various cancer cell lines.[1][3][4]

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride represents a strategic iteration of this core structure. The hydroxyl group at the 4-position offers a key site for hydrogen bonding, potentially enhancing target affinity and providing a vector for further chemical modification. The dihydro-pyran ring introduces conformational rigidity, which can be advantageous for selective binding. This guide outlines a systematic approach to unlock the therapeutic potential of this promising compound.

Hypothesized Therapeutic Applications & Rationale

Based on the established biological activities of structurally related pyranopyridine and pyrrolopyridine derivatives, we propose three primary avenues for investigation:

  • Anticancer Activity: Many pyridine-based heterocycles function as kinase inhibitors by mimicking the purine ring of ATP, thereby competing for the enzyme's active site.[6] The pyranopyridine core may adopt a similar binding mode. Studies on related pyranopyridine derivatives have confirmed potent cytotoxic effects against liver, breast, and colorectal cancer cell lines.[1]

  • Antiviral Activity: Piperazine-substituted pyranopyridines have been identified as selective inhibitors of Hepatitis B Virus (HBV) virion production, while other derivatives show potent activity against rhinoviruses.[2][4] This suggests the scaffold can interfere with critical viral life cycle stages, such as replication or particle assembly.

  • Bacterial Efflux Pump Inhibition: A significant challenge in treating bacterial infections is multidrug resistance (MDR), often mediated by efflux pumps that expel antibiotics from the cell. A novel class of pyranopyridines has been shown to inhibit the AcrAB-TolC efflux pump in E. coli, restoring the efficacy of common antibiotics.[3]

The following sections provide detailed protocols to test these hypotheses.

General Laboratory Workflow

A typical drug discovery workflow for a novel compound like 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride begins with broad screening to identify biological activity, followed by more focused assays to determine potency and elucidate the mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Mechanism of Action cluster_2 Phase 3: Lead Optimization p1 Protocol 1: In Vitro Cytotoxicity Assay (Broad Cancer Panel) p2 Protocol 3: Antiviral Plaque Reduction Assay p4 IC50 Determination (Dose-Response) p1->p4 Hit Identified p3 Protocol 4: Antibiotic Synergy (Checkerboard Assay) p6 Mechanism Studies: (e.g., Viral Replication Stage, Efflux Pump Substrate) p2->p6 p3->p6 p5 Protocol 2: Kinase Inhibition Biochemical Assay p4->p5 p7 Structure-Activity Relationship (SAR) p5->p7 p6->p7 p8 ADME/Tox Profiling p7->p8

Caption: A typical drug discovery workflow for initial evaluation.

Protocol 1: Anticancer Activity - In Vitro Cytotoxicity Screening

This protocol establishes whether the compound exhibits cytotoxic effects against cancer cells. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Rationale: An initial screen against a diverse panel of cancer cell lines is a cost-effective method to identify potential anticancer activity and observe any cell-line-specific effects. We select cell lines mentioned in literature for related compounds to allow for comparative analysis.[1]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT116 colorectal) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in sterile DMSO. Perform serial dilutions in complete cell culture medium to obtain working concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest drug dose) and "untreated control" wells. Use Doxorubicin as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation: Example Cytotoxicity Data

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT116 IC50 (µM)
Test Compound 8.512.25.1
Doxorubicin (Control)0.91.50.7

Protocol 2: Mechanism of Action - Kinase Inhibition Profiling

If the compound shows significant cytotoxicity, a logical next step is to investigate its effect on protein kinases, a common target for pyridine-containing heterocycles.[6]

Rationale: A biochemical assay directly measures the compound's ability to inhibit a specific kinase's enzymatic activity, separating it from other cellular effects. This is crucial for confirming the mechanism of action.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyranopyridine Inhibitor Inhibitor->RAF

Caption: Inhibition of a kinase (e.g., RAF) in a signaling pathway.

Step-by-Step Methodology (Generic Assay using ADP-Glo™):

  • Reagents: Obtain recombinant kinase (e.g., BRAF, EGFR), appropriate substrate, ATP, and the ADP-Glo™ Kinase Assay kit.

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add:

    • Kinase enzyme.

    • Substrate/ATP mixture.

    • Test compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: A lower luminescent signal corresponds to higher kinase activity (more ADP produced). Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Protocol 3: Antibacterial Efflux Pump Inhibition - Checkerboard Assay

This protocol assesses the compound's ability to act synergistically with a known antibiotic against a resistant bacterial strain.

Rationale: Efflux pump inhibitors (EPIs) may not have intrinsic antibacterial activity but can restore the potency of other antibiotics.[3] The checkerboard assay is the gold standard for quantifying synergy between two compounds.

Step-by-Step Methodology:

  • Bacterial Strain: Use an E. coli strain known to overexpress the AcrAB-TolC efflux pump, along with its isogenic knockout parent strain as a control.

  • Compound & Antibiotic Preparation:

    • Prepare serial dilutions of the test compound (potential EPI) along the y-axis of a 96-well plate in Mueller-Hinton Broth (MHB).

    • Prepare serial dilutions of a known antibiotic substrate of the pump (e.g., ciprofloxacin) along the x-axis.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents visible growth. Determine the MIC of the antibiotic alone, the test compound alone, and the MIC of the antibiotic in the presence of each concentration of the test compound.

  • Analysis (FIC Index): Calculate the Fractional Inhibitory Concentration (FIC) index:

    • FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC_A + FIC_B

    • Interpretation: FIC ≤ 0.5 indicates synergy; 0.5 < FIC ≤ 4 indicates no interaction; FIC > 4.0 indicates antagonism. A significant reduction in the antibiotic's MIC in the presence of the test compound suggests efflux pump inhibition.

Physicochemical Properties & Handling

  • Compound Name: 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Appearance: Expected to be a solid.[7]

  • Solubility: The hydrochloride salt form is designed to improve aqueous solubility. However, for cell-based assays, initial stock solutions should be prepared in an organic solvent like DMSO to ensure complete dissolution before further dilution in aqueous media.

  • Storage: Store the solid compound at 4°C, protected from light and moisture. Store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Conclusion

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride belongs to a chemical class with proven, diverse biological activities. The protocols outlined in this guide provide a robust and logical framework for its initial characterization in drug discovery. Positive results in any of the described assays would warrant further investigation, including more extensive profiling, mechanism-of-action studies, and the initiation of a medicinal chemistry program to explore structure-activity relationships (SAR) for lead optimization.

References

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC.
  • 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. PubMed.
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol AldrichCPR. Sigma-Aldrich.
  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.

Sources

Method

The Versatile Building Block: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride in Modern Synthesis

Introduction: Unlocking a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrano[2,3-b]pyridine core is one such scaffold, forming the backbone of numerous potent and selective kinase inhibitors. 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (herein referred to as 1 ) is a key building block that provides a robust entry point into this valuable chemical space. Its unique three-dimensional structure and strategically placed functional groups—a secondary alcohol, a pyridine nitrogen, and a dihydropyran ring—offer multiple handles for diversification, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth look at the properties, reactivity, and synthetic utility of 1 , complete with detailed protocols for its application in the synthesis of advanced intermediates for drug discovery programs, particularly in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory diseases.

Physicochemical Properties and Handling

Before its use in synthesis, understanding the physical and chemical properties of building block 1 is crucial for safe handling and optimal reaction setup.

PropertyValueSource/Comment
Chemical Name 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochlorideIUPAC
CAS Number 911826-21-6 (Free Base)For the corresponding free base form.
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance Typically an off-white to pale yellow solid.
Solubility Soluble in water, methanol, and DMSO. Limited solubility in less polar aprotic solvents like DCM and THF, especially at lower temperatures. The free base form exhibits higher solubility in organic solvents.General chemical principles.
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly sealed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture absorption and degradation. Recommended storage at 2-8°C.Standard practice for hygroscopic salts.

Scientist's Note (Handling): The hydrochloride salt is often used to improve the stability and shelf-life of the amine-containing parent molecule. However, for many organic reactions, it is necessary to use the free base form. This is typically achieved by a simple basic workup or by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) directly to the reaction mixture. The choice of a suitable base is critical to avoid unwanted side reactions.

Core Reactivity and Synthetic Strategy

The synthetic potential of 1 stems from its three primary reactive sites. A strategic approach to its use involves the sequential or orthogonal functionalization of these sites.

G Core Reactivity of the Pyrano[2,3-b]pyridine Scaffold main 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol (Building Block 1) N_arylation N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig, SNAr) main->N_arylation Pyridine Nitrogen (Nucleophilic) OH_functionalization Hydroxyl Group Functionalization (e.g., Mitsunobu, Etherification, Esterification) main->OH_functionalization C4-Alcohol (Nucleophilic) Ring_modification Ring Modification (e.g., Dehydration, Oxidation) main->Ring_modification Dihydropyran Ring Product Diverse Advanced Intermediates (e.g., Kinase Inhibitors) N_arylation->Product OH_functionalization->Product Ring_modification->Product

Caption: Key functionalization pathways for building block 1.

  • Pyridine Nitrogen (pKa ~5): The pyridine nitrogen can be functionalized through various C-N bond-forming reactions. N-arylation via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is a powerful method to introduce diverse aryl and heteroaryl substituents.

  • C4-Secondary Alcohol: The hydroxyl group is a versatile handle for introducing substituents via reactions like etherification, esterification, or, most notably, the Mitsunobu reaction. The Mitsunobu reaction allows for the introduction of a wide range of nucleophiles with clean inversion of stereochemistry, which is often critical for biological activity.

  • Dihydropyran Ring: While less commonly functionalized, the dihydropyran ring can undergo reactions such as dehydration to form the corresponding dihydropyridine or oxidation of the benzylic-like ether oxygen under specific conditions.

Application Note 1: Stereoselective Synthesis of a 4-Substituted Pyrano[2,3-b]pyridine via Mitsunobu Reaction

Objective: To install a key pharmacophore, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, at the C4 position of the pyranopyridine core. This transformation is a critical step in the synthesis of potent RIPK1 inhibitors. The Mitsunobu reaction is employed to achieve this with stereochemical inversion.

Mechanistic Insight: The Mitsunobu reaction proceeds via the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2] This in-situ activation converts the hydroxyl group into a good leaving group, allowing for Sₙ2 attack by a suitable pronucleophile, in this case, the nitrogen of the pyrrolopyridine. The reaction is known for its reliability with secondary alcohols and results in a predictable inversion of the stereocenter.[2]

G Workflow: Mitsunobu Reaction cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Dissolve Building Block 1 (free base), PPh3, and Nucleophile in THF B Cool to 0 °C (Ice Bath) A->B C Add DIAD dropwise (Maintain T < 5 °C) B->C D Warm to RT and stir (Monitor by LC-MS/TLC) C->D E Concentrate, dilute with EtOAc, wash with aq. NaHCO3 and brine D->E F Dry (Na2SO4), filter, and concentrate E->F G Purify by Silica Gel Chromatography F->G H Final Product: 4-Substituted Intermediate G->H

Caption: Experimental workflow for the Mitsunobu protocol.

Detailed Protocol: Mitsunobu Coupling

Materials:

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol (1 , free base form) (1.0 eq)

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M solution)

  • Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol (1.0 eq), 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF to dissolve the solids (to a concentration of approx. 0.1 M with respect to the alcohol). Stir the solution until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of DIAD: Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine product.

Application Note 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To functionalize the pyridine nitrogen of the pyrano[2,3-b]pyridine scaffold. This is a common strategy in kinase inhibitor design to introduce substituents that can interact with the solvent-exposed region of the ATP binding site.

Mechanistic Insight: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[3] The reaction cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for an efficient catalytic cycle.

Detailed Protocol: Buchwald-Hartwig N-Arylation

(Note: This protocol assumes the C4-hydroxyl group has been protected or the subsequent step's chemistry is compatible.)

Materials:

  • 4-Substituted-3,4-dihydro-2H-pyrano[2,3-b]pyridine (from Application Note 1) (1.0 eq)

  • Aryl Bromide or Chloride (e.g., 1-bromo-4-fluorobenzene) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (or other suitable phosphine ligand) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene (0.1 M solution)

Procedure:

  • Preparation: To a dry Schlenk tube or reaction vial, add the pyrano[2,3-b]pyridine substrate (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the N-arylated product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Mitsunobu reaction 1. Wet reagents/solvents.2. pKa of nucleophile is too high (>13).3. Steric hindrance.1. Use freshly dried solvents and reagents.2. Consider alternative coupling methods.3. Increase reaction time/temperature; use more reactive reagents like ADDP instead of DIAD/DEAD.[1]
No reaction in Buchwald-Hartwig 1. Inactive catalyst.2. Inappropriate ligand/base combination.3. Poor quality aryl halide.1. Use fresh Pd source; ensure anaerobic conditions.2. Screen different ligands (e.g., RuPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄).3. Use freshly purified aryl halide.
Formation of side products 1. Mitsunobu: Alkylated hydrazine by-product.2. Buchwald: Homocoupling of aryl halide.1. Ensure the pKa of the nucleophile is appropriate. Using ADDP can sometimes mitigate this.[1]2. Optimize ligand-to-palladium ratio and reaction temperature.

Conclusion and Future Outlook

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a high-value building block that serves as a gateway to a medicinally important class of fused heterocycles. The protocols detailed herein for stereoselective C-N bond formation at the C4-position via the Mitsunobu reaction and N-arylation of the pyridine ring demonstrate its utility in constructing complex molecular architectures. These transformations are foundational for building libraries of compounds for screening against therapeutic targets like RIPK1 and other kinases. The continued application of this and related scaffolds, combined with modern synthetic methodologies, will undoubtedly accelerate the discovery of new therapeutic agents for a range of human diseases.

References

  • Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry. (2022). [Link]

  • General Synthetic Approach to 4-Substituted 2,3-Dihydrofuro[2,3-b]pyridines and 5-Substituted 3,4-Dihydro-2H-pyrano[2,3-b]pyridines. ResearchGate. (2009). [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. National Center for Biotechnology Information. (2007). [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. (2002). [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. (2020). [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

Introduction: Unveiling the Cellular Impact of a Novel Pyrano[2,3-b]pyridine Derivative The pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cellular Impact of a Novel Pyrano[2,3-b]pyridine Derivative

The pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities range from antiviral and anticancer properties to modulation of ion channels and receptor antagonism.[1][2][3] The compound 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride represents a specific modification of this core structure. Given the diverse potential of this chemical class, a systematic and multi-faceted approach is essential to characterize its effects in a cellular context.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular impact of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. We will progress from broad-spectrum analyses of cell viability to more nuanced investigations into specific modes of cell death and the underlying signaling pathways. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a critical therapeutic window and informs the concentration range for subsequent, more detailed assays. We will describe two common and complementary methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[4][5]

MTT Assay for Cellular Proliferation and Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol: MTT Assay

Materials:

  • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of MTT solvent to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon membrane rupture, making it a reliable indicator of cell lysis.

Protocol: LDH Release Assay

Materials:

  • LDH cytotoxicity assay kit

  • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include a maximum LDH release control (cells treated with lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).[6]

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation: Cytotoxicity Profile

Compound Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.1
1
10
50
100

Part 2: Mechanistic Insights - Investigating Apoptosis

If the foundational analysis indicates a cytotoxic effect, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. We will focus on two hallmark events of apoptosis: the activation of caspases and the externalization of phosphatidylserine (PS).[7][8]

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[7] Caspase-3 and -7 are key executioner caspases. Assays for their activity often use a substrate that becomes fluorescent upon cleavage by the active enzyme.

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Fluorescent caspase-3/7 assay kit (e.g., containing a DEVD-based substrate)

  • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and treat with the compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase Reagent Addition:

    • After treatment, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.

    • Mix gently by orbital shaking.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

Data Analysis: Quantify the fold-change in caspase activity in treated cells relative to vehicle-treated cells.

Annexin V Staining for Phosphatidylserine Externalization

In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol: Annexin V and Propidium Iodide Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Target cell line(s)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound at concentrations determined from the cytotoxicity assays.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualization: Apoptosis Analysis Workflow

A Treat Cells with 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride B Caspase-3/7 Activation Assay A->B C Annexin V/PI Staining A->C D Fluorescence Measurement (Plate Reader) B->D E Flow Cytometry Analysis C->E F Quantify Apoptotic Cell Population D->F E->F

Caption: Workflow for apoptosis detection.

Part 3: Deeper Mechanistic Probing - Signaling Pathway Analysis

Many bioactive compounds exert their effects by modulating specific cellular signaling pathways. Kinase signaling pathways are frequently implicated in cell proliferation, survival, and apoptosis, making them a prime target for investigation.[10][11]

Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins within a signaling cascade.[12][13] For example, one could investigate the MAPK/ERK or PI3K/Akt pathways, which are central regulators of cell fate.

Protocol: Western Blotting

Materials:

  • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Target cell line(s)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound for various time points.

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.[13]

    • Clarify lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize samples to the same protein concentration and add loading buffer.

    • Denature samples by heating.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualization: Hypothetical Kinase Signaling Pathway

Compound 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride Kinase1 Upstream Kinase Compound->Kinase1 Inhibition? Kinase2 Downstream Kinase (e.g., ERK, Akt) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactor->CellResponse

Caption: Potential kinase pathway modulation.

Conclusion and Future Directions

This guide provides a structured approach to the initial cell-based characterization of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. The data generated from these assays will provide a comprehensive profile of the compound's cytotoxic and apoptotic potential, laying the groundwork for more advanced studies. Depending on the results, further investigations could include cell cycle analysis, kinase profiling assays to identify specific molecular targets, or in vivo efficacy studies. By following these detailed protocols, researchers can generate reliable and reproducible data to elucidate the biological activity of this novel compound.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Vasta, J. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Ranjitkar, S. R., et al. (n.d.). LDH assay for cytotoxicity. Bio-protocol. Retrieved from [Link]

  • Chan, G. K., et al. (2011, November 17).
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Diana, G. D., et al. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, 29(9), 1590-1595.
  • Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-4037.
  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, May 18). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. Retrieved from [Link]

  • Finlay, H. J., et al. (2008). Pyrano-[2,3b]-pyridines as Potassium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2714-2718.

Sources

Method

analytical methods for quantifying 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

An In-Depth Guide to the Quantitative Analysis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride Abstract This comprehensive application note provides detailed methodologies for the accurate quantification of 3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride

Abstract

This comprehensive application note provides detailed methodologies for the accurate quantification of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a heterocyclic compound of interest in pharmaceutical development. We present a primary, stability-indicating method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and a secondary method utilizing UV-Vis Spectrophotometry for rapid quantification of the pure substance. Each protocol is designed to be self-validating, with a thorough discussion of method validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights into experimental design, data interpretation, and troubleshooting.

Principles of Analysis: Method Selection Rationale

The accurate quantification of an active pharmaceutical ingredient (API) is fundamental to ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is contingent upon the physicochemical properties of the analyte, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Analyte Physicochemical Profile:

  • Structure: A fused heterocyclic system containing a pyridine ring, a dihydropyran ring, and a hydroxyl group.

  • Chromophore: The pyridine ring provides strong ultraviolet (UV) absorbance, making it highly suitable for UV-based detection methods.

  • Polarity: The presence of the hydroxyl group, the heterocyclic nitrogen, and the ether oxygen, combined with its formulation as a hydrochloride salt, renders the molecule polar and water-soluble.

  • Thermal Stability: While many heterocyclic compounds are thermally stable, HPLC is preferred over Gas Chromatography (GC) to avoid potential on-column degradation of the hydroxyl group and to eliminate the need for derivatization.[1][2]

Method of Choice: RP-HPLC Based on this profile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior method for quantification.

  • Specificity: RP-HPLC provides excellent separation of the main analyte from impurities and degradation products, making it a "stability-indicating" method.

  • Sensitivity and Accuracy: It offers high sensitivity and precision for quantifying low concentrations of the analyte.[3]

  • Compatibility: The analyte's polarity is well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. Pyridine and its derivatives are commonly analyzed using this technique.[4][5]

Secondary Method: UV-Vis Spectrophotometry For rapid analysis of the pure bulk drug or in simple formulations, direct UV-Vis spectrophotometry is a viable, cost-effective alternative.[6] Its primary limitation is a lack of specificity; it cannot distinguish the analyte from UV-absorbing impurities.

Experimental Workflow Overview

The overall process, from sample handling to final data reporting, follows a structured and logical sequence to ensure data integrity and reproducibility.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample_Receipt Sample Receipt & Inspection Standard_Prep Reference Standard Preparation Sample_Receipt->Standard_Prep Sample_Prep Test Sample Preparation Standard_Prep->Sample_Prep SST System Suitability Testing (SST) Sample_Prep->SST Sequence Chromatographic Sequence Run SST->Sequence Integration Peak Integration & Review Sequence->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: General analytical workflow from sample receipt to reporting.

Primary Method: High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated RP-HPLC method for the quantification of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Required Equipment and Reagents
  • Equipment:

    • HPLC system with quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Chromatography Data System (CDS) software.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, nylon or PVDF).

  • Reagents:

    • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride Reference Standard (purity >99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax, Luna, XBridge)Industry-standard stationary phase for retaining and separating moderately polar compounds.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0The aqueous buffer controls the ionization state of the analyte and provides good peak shape. A low pH ensures the amine is protonated.
Mobile Phase B AcetonitrileCommon organic modifier used to elute the analyte from the C18 column.
Gradient Isocratic: 85% A / 15% BAn isocratic method is simpler, more robust, and often sufficient for quantifying a main peak. Adjust ratio as needed for optimal retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection UV at 275 nmThe pyridine moiety is expected to have a strong absorbance maximum around this wavelength. Scan with DAD to confirm λ_max.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Detailed Protocols

Step 1: Mobile Phase Preparation (for 1 Liter of 20 mM Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Step 2: Reference Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Mobile Phase: 85% A / 15% B) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well. This is the Stock Solution.

Step 3: Test Sample Preparation (Target Concentration: 100 µg/mL)

  • Accurately weigh an amount of the sample powder equivalent to 10 mg of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride into a 100 mL volumetric flask.

  • Prepare the sample solution following the same procedure as the Reference Standard (Step 2).

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

HPLC_Prep cluster_std Standard Preparation cluster_smp Sample Preparation cluster_hplc HPLC Analysis Weigh_Std Weigh 10 mg Ref Std Dissolve_Std Dissolve in 100 mL Diluent Weigh_Std->Dissolve_Std Filter_Std Filter (if needed) Dissolve_Std->Filter_Std Inject Inject into HPLC Filter_Std->Inject Weigh_Smp Weigh Sample Powder Dissolve_Smp Dissolve in 100 mL Diluent Weigh_Smp->Dissolve_Smp Filter_Smp Filter into HPLC Vial Dissolve_Smp->Filter_Smp Filter_Smp->Inject Acquire Acquire Data Inject->Acquire

Caption: HPLC sample and standard preparation workflow.

Step 4: Data Acquisition and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Reference Standard solution to check for system suitability.

  • Inject the Test Sample solutions.

  • Integrate the peak corresponding to the analyte.

  • Calculate the concentration using the formula below.

Calculation: Concentration (mg/mL) = (Area_sample / Area_std) × (Conc_std) × (Purity_std)

Where:

  • Area_sample: Peak area of the analyte in the test sample chromatogram.

  • Area_std: Average peak area of the analyte from the standard injections.

  • Conc_std: Concentration of the reference standard solution (e.g., 0.1 mg/mL).

  • Purity_std: Purity of the reference standard (e.g., 0.998).

Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[7][8][9]

ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.999 (if using DAD). No interference at the retention time of the analyte in placebo/blank injections.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999 for at least 5 concentration levels (e.g., 50-150% of target).
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy.The specified range over which linearity, accuracy, and precision are met.
Accuracy The closeness of test results to the true value. Assessed by spike recovery of placebo or analysis of samples with known concentrations.% Recovery between 98.0% and 102.0% at three levels (e.g., 80%, 100%, 120%).
Precision The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (pH, flow rate, % organic) are slightly varied.

Secondary Method: UV-Vis Spectrophotometry

This method is suitable for a pure substance where interference from other UV-absorbing species is not a concern.

Protocol
  • Determine λ_max: Prepare a ~10 µg/mL solution of the compound in a suitable solvent (e.g., 0.1 M HCl or Methanol). Scan the solution from 400 nm to 200 nm using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max).

  • Prepare Calibration Curve:

    • Prepare a stock solution of 100 µg/mL.

    • Create a series of dilutions to yield concentrations of approximately 2, 4, 6, 8, 10, and 12 µg/mL.

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value ≥ 0.999 is required.

  • Sample Analysis:

    • Prepare a solution of the test sample in the same solvent, targeting a concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λ_max.

    • Calculate the concentration using the regression equation from the calibration curve.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Column degradation. 2. Secondary interactions with silanols. 3. Sample solvent stronger than mobile phase.1. Flush or replace the column. 2. Lower mobile phase pH or add an amine modifier (e.g., triethylamine). 3. Dissolve sample in mobile phase.
Drifting Retention Time 1. Inadequate column equilibration. 2. Mobile phase composition changing. 3. Column temperature fluctuation.1. Equilibrate for a longer period. 2. Prepare fresh mobile phase; ensure proper mixing. 3. Check column oven temperature.
No Peak Detected 1. No injection occurred. 2. Detector lamp is off. 3. Incorrect detection wavelength.1. Check autosampler for errors. 2. Check detector status. 3. Verify λ_max and detector settings.
Baseline Noise 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp failing.1. Degas mobile phase thoroughly; purge the pump. 2. Prepare fresh mobile phase. 3. Check lamp energy and replace if necessary.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Handle the API powder in a fume hood or ventilated enclosure to avoid inhalation.

  • Orthophosphoric acid is corrosive; handle with care.

  • Acetonitrile is flammable and toxic; work in a well-ventilated area away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride and all reagents before starting work.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

  • ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation.

  • De Bleye C, Chavez P-F, Mantanus J, et al. Critical review of near-infrared spectroscopic validation in pharmaceutical applications. J Pharm Biomed Anal. 2012; 69: 125-132.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • ICH Q2(R1) Validation of analytical procedures: Text and methodology. International Council for Harmonisation.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

  • Sample Preparation Process - Step by step. Retsch.

  • Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods. Benchchem.

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. PMC.

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.

  • Sample Preparation Techniques for Precision in Analysis. Phenomenex.

  • Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. MDPI.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Toxicological Profile for Pyridine. NCBI Bookshelf.

  • UV-Vis Spectrophotometers. Thermo Fisher Scientific.

Sources

Application

Application Note: Synthesis and Derivatization Protocols for 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride

Introduction & Pharmacological Context The fused bicyclic scaffold of pyrano[2,3-b]pyridines represents a privileged pharmacophore in modern medicinal chemistry. Derivatives of this core structure exhibit potent and dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The fused bicyclic scaffold of pyrano[2,3-b]pyridines represents a privileged pharmacophore in modern medicinal chemistry. Derivatives of this core structure exhibit potent and diverse biological activities, serving as cannabinoid-1 receptor (CB1R) inverse agonists (e.g., the anti-obesity drug candidate MK-5596)[1], P2X7 receptor antagonists[2], and beta-secretase modulators for Alzheimer's disease[3].

The intermediate 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a highly versatile building block. The C4-hydroxyl group acts as a critical functional handle, allowing for divergent synthetic pathways to generate libraries of bioactive heterocycles. This application note provides validated, step-by-step methodologies for the derivatization of this compound, grounded in mechanistic causality.

Mechanistic Insights & Synthetic Strategy

The Role of the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt to enhance the stability and shelf-life of the electron-rich pyrano-pyridine system, preventing spontaneous auto-oxidation. However, before any derivatization, the pyridine nitrogen must be free-based. Failure to neutralize the salt will result in the quenching of acid-sensitive reagents (such as those used in Mitsunobu reactions) and poor reaction conversions.

Reactivity of the C4 Position

The C4-hydroxyl group is situated in a pseudo-benzylic position relative to the fused pyridine ring. This unique electronic environment lowers the activation energy for nucleophilic substitutions. The C4 position can be readily activated as a leaving group for SN​2 displacements, oxidized to a ketone for subsequent Grignard additions, or directly halogenated.

Synthetic_Pathways SM 3,4-dihydro-2H-pyrano[2,3-b] pyridin-4-ol HCl FB Free Base (C4-OH) SM->FB NaHCO3 (Neutralization) R1 SOCl2, DCM FB->R1 R2 DMP, DCM FB->R2 R3 1. DIAD, PPh3, DPPA 2. PMe3, H2O FB->R3 P1 4-Chloro Derivative (Electrophile) R1->P1 P2 4-One Derivative (Ketone) R2->P2 P3 4-Amine Derivative (Nucleophile) R3->P3

Synthetic derivatization tree for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol.

Experimental Workflows & Protocols

Protocol A: Synthesis of 4-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Causality & Rationale: Thionyl chloride ( SOCl2​ ) is selected over PCl3​ or PCl5​ because its byproducts ( SO2​ and HCl ) are gaseous, which drives the reaction forward and dramatically simplifies the downstream workup[4]. Dichloromethane (DCM) is used to maintain the solubility of the chlorosulfite intermediate.

Step-by-Step Methodology:

  • Free-basing: Suspend 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (10.0 mmol) in DCM (50 mL). Add saturated aqueous NaHCO3​ (30 mL) and stir vigorously for 15 minutes. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Activation: Dissolve the resulting free base in anhydrous DCM (40 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Chlorination: Dropwise, add thionyl chloride (15.0 mmol, 1.5 eq) over 10 minutes.

  • Propagation: Remove the ice bath and heat the reaction mixture to reflux (approx. 45 °C) for 30 minutes[4].

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The product spot will be UV-active and run significantly higher ( Rf​≈0.7 ) than the starting alcohol ( Rf​≈0.2 ).

  • Workup: Cool to room temperature, carefully quench with saturated NaHCO3​ until gas evolution ceases. Extract with DCM, wash with brine, dry, and concentrate to yield the 4-chloro derivative.

Protocol B: Oxidation to 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-one

Causality & Rationale: Dess-Martin Periodinane (DMP) is utilized because it operates under mild, neutral conditions at room temperature. This chemoselectivity is critical; aggressive oxidants (like mCPBA or H2​O2​ ) will cause unwanted N-oxidation of the pyridine nitrogen.

Step-by-Step Methodology:

  • Dissolve the free-based 4-ol (10.0 mmol) in anhydrous DCM (50 mL) at room temperature.

  • Add DMP (12.0 mmol, 1.2 eq) in a single portion. The solution will become cloudy as the reaction proceeds and iodine byproducts precipitate.

  • Stir at 20–25 °C for 2.0 hours.

  • Self-Validation (IPC): Perform an IR scan of an evaporated reaction aliquot. The disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of a sharp C=O stretch (~1690 cm−1 ) confirms completion.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and NaHCO3​ (50 mL). Stir vigorously for 30 minutes until the organic layer is clear. Extract, dry, and concentrate.

Protocol C: Stereospecific Amination via Mitsunobu Azidation

Causality & Rationale: The Mitsunobu reaction is selected to convert the secondary alcohol to an amine because it proceeds with complete stereochemical inversion (Walden inversion), which is vital when synthesizing chiral drug candidates like MK-5596[5]. Diphenylphosphoryl azide (DPPA) is used as a safe, organic-soluble azide source.

Mitsunobu_Mechanism Step1 C4-OH Activation (PPh3 + DIAD) Step2 Oxyphosphonium Intermediate (Excellent Leaving Group) Step1->Step2 Step3 SN2 Displacement by N3- (Walden Inversion) Step2->Step3 Step4 C4-Azide Intermediate Step3->Step4 Step5 Staudinger Reduction (PMe3 / H2O) Step4->Step5 Step6 Primary C4-Amine Step5->Step6

Mechanistic pathway for the stereospecific amination of the C4-hydroxyl group.

Step-by-Step Methodology:

  • Phosphonium Formation: Dissolve the free-based 4-ol (10.0 mmol) and Triphenylphosphine ( PPh3​ , 12.0 mmol) in anhydrous THF (40 mL) under nitrogen at 0 °C.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 12.0 mmol). Stir for 15 minutes to form the oxyphosphonium intermediate.

  • Azidation: Add DPPA (12.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validation (IPC): IR spectroscopy of the crude mixture will show a distinct, strong azide asymmetric stretch at ~2100 cm−1 .

  • Staudinger Reduction: To the crude azide solution, add Trimethylphosphine ( PMe3​ , 1.0 M in THF, 15.0 mmol) and H2​O (2 mL)[1]. Stir at room temperature for 3 hours.

  • Workup: Evaporate the solvent. Purify the residue via silica gel chromatography (MeOH/DCM gradient) to isolate the primary C4-amine.

Quantitative Data Summary

The following table summarizes the expected operational parameters and analytical markers for the described derivatization workflows, ensuring rapid cross-comparison for scale-up planning.

Derivatization PathwayKey ReagentsReaction TimeTemp (°C)Expected Yield (%)Primary Analytical Marker
Chlorination (C4-Cl) SOCl2​ , DCM1.5 h0 to 4580 - 85LC-MS: 3:1 isotopic cluster (M / M+2)
Oxidation (C4-One) DMP, DCM2.0 h20 - 2585 - 90IR: C=O stretch ~1690 cm−1
Amination (C4-NH₂) DIAD, PPh3​ , DPPA16.0 h0 to 2570 - 75IR: Disappearance of N3​ stretch (~2100 cm−1 )

References

  • Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Source: Google Patents (US20100292244A1)
  • Source: Google Patents (US20070185103A1)

Sources

Method

high-throughput screening with 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

Application Note: High-Throughput Screening of Fragment-Based Libraries Derived from 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride Introduction & Rationale The bicyclic heterocyclic core of pyrano[2,3-b]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Fragment-Based Libraries Derived from 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride

Introduction & Rationale

The bicyclic heterocyclic core of pyrano[2,3-b]pyridines represents a highly privileged scaffold in modern drug discovery. Derivatives of this structural class have demonstrated potent biological activities across diverse central nervous system (CNS) and immunological targets. Notably, they have been successfully developed as Cannabinoid Receptor 2 (CB2R) agonists[1], Metabotropic Glutamate Receptor 2 (mGluR2) negative allosteric modulators (NAMs)[2], and highly selective P2X7 receptor antagonists[3].

The specific building block, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (CAS: 2365418-77-3), is an optimal starting point for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS).

  • Physicochemical Profile: Its low molecular weight (MW 187.63) allows for high ligand efficiency (LE) during the hit-to-lead optimization phase.

  • Chemical Reactivity: The C4-hydroxyl group serves as a versatile synthetic handle. It can be readily converted into a leaving group (e.g., via thionyl chloride) for subsequent amidation or etherification, enabling rapid combinatorial expansion[4].

  • Formulation Causality: Utilizing the hydrochloride salt rather than the free base ensures superior bench stability, prevents premature oxidation of the pyridine nitrogen, and provides excellent aqueous solubility during the initial stages of library synthesis.

Library Synthesis Strategy & HTS Workflow

To discover novel P2X7 antagonists—which are highly sought after for treating neuroinflammation and neuropathic pain—a focused library is generated by derivatizing the C4 position of the scaffold. The workflow below illustrates the progression from the core fragment to a fully executable HTS campaign.

HTS_Workflow Start 3,4-dihydro-2H-pyrano [2,3-b]pyridin-4-ol HCl (Core Scaffold) LibGen Combinatorial Synthesis (Derivatization at C4) Start->LibGen Scaffold Functionalization QC LC-MS/NMR QC (Purity >95%) LibGen->QC Library Validation Plating Acoustic Dispensing (384/1536-well plates) QC->Plating Compound Prep FLIPR FLIPR Calcium Assay (BzATP Stimulation) Plating->FLIPR HTS Execution Hit Hit Identification (IC50 < 1 µM) FLIPR->Hit Data Analysis

Fragment-Based Library Generation and High-Throughput Screening Workflow.

High-Throughput Screening Protocol: FLIPR Calcium Flux Assay

The P2X7 receptor is an ATP-gated non-selective cation channel. Upon activation, it mediates massive Ca²⁺ and Na⁺ influx. To screen the synthesized pyrano[2,3-b]pyridine library, a Fluorometric Imaging Plate Reader (FLIPR) assay is employed to measure intracellular calcium transients in real-time.

Self-Validating System: This protocol is designed to be self-validating by incorporating a known P2X7 antagonist (e.g., A-438079) as a positive control and DMSO as a negative vehicle control on every plate. A Z'-factor is calculated for each run; only plates yielding a Z'-factor > 0.5 are accepted, ensuring strict assay robustness and trustworthiness.

Step-by-Step Methodology:
  • Cell Culture & Plating:

    • Cultivate HEK293 cells stably expressing the human P2X7 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin).

    • Dispense cells into 384-well black-wall, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for monolayer formation.

  • Dye Loading:

    • Aspirate the culture medium and add 20 µL/well of Calcium 6 assay buffer (or Fluo-4 AM).

    • Expert Insight (Causality): Include 2.5 mM probenecid in the dye buffer. Probenecid inhibits organic anion transporters on the cell membrane, preventing the premature efflux of the fluorescent dye from the intracellular space. This fundamentally maximizes the signal-to-background ratio during the kinetic read.

    • Incubate for 2 hours at 37°C.

  • Compound Addition (Antagonist Phase):

    • Using an acoustic liquid handler (e.g., Echo 550), transfer the synthesized pyrano[2,3-b]pyridine library compounds (dissolved in 100% DMSO) to the assay plate to achieve a final screening concentration of 10 µM (0.1% DMSO final volume).

    • Incubate for 30 minutes at room temperature to allow compound-receptor equilibration.

  • Agonist Stimulation & Readout:

    • Place the plate in the FLIPR instrument and record baseline fluorescence for 10 seconds.

    • Inject the agonist BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) at an EC₈₀ concentration (typically 30 µM).

    • Expert Insight (Causality): BzATP is utilized instead of endogenous ATP because it is significantly more potent at the P2X7 receptor and highly resistant to degradation by ectonucleotidases present on the cell surface. This ensures a stable, highly reproducible activation signal across all 384 wells[5].

    • Monitor fluorescence (Excitation: 485 nm, Emission: 525 nm) for an additional 3 minutes.

  • Data Analysis:

    • Calculate the maximum relative fluorescence units (RFU) minus the baseline. Normalize data against the vehicle control (0% inhibition) and the reference antagonist (100% inhibition) to determine the percentage of P2X7 blockade.

Data Presentation: Representative HTS Results

The table below summarizes representative quantitative data demonstrating how structural modifications at the C4 position of the 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol scaffold impact P2X7 receptor antagonism.

Compound IDC4-Modification (R-Group)MW ( g/mol )P2X7 IC₅₀ (µM)Max Inhibition (%)Cytotoxicity (CC₅₀, µM)
Core-HCl -OH (Unmodified)187.63> 50.012%> 100
PYR-001 -NH-Cyclohexyl232.324.1588%> 100
PYR-045 -NH-(2,4-dichlorophenyl)316.180.8296%> 100
PYR-112 -O-Benzyl241.2912.465%85.0
A-438079 Reference Antagonist313.760.11100%> 100

Data Interpretation: Conversion of the native hydroxyl group to a bulky, lipophilic amide (e.g., PYR-045) significantly drives orthosteric/allosteric binding affinity, pushing the fragment into the sub-micromolar hit range suitable for lead optimization[3].

Mechanistic Insights: P2X7 Signaling & Antagonism

Prolonged activation of the P2X7 receptor by ATP/BzATP leads to the formation of a large macropore, massive ionic flux, and the subsequent assembly of the NLRP3 inflammasome. This cascade culminates in the cleavage and release of pro-inflammatory cytokines such as IL-1β and IL-18[3]. The pyrano[2,3-b]pyridine hits identified in this HTS campaign act to stabilize the closed state of the channel, thereby halting the downstream neuroinflammatory cascade.

P2X7_Signaling Agonist BzATP / ATP (Agonist) Receptor P2X7 Receptor (Ion Channel) Agonist->Receptor Activates Antagonist Pyrano[2,3-b]pyridine Derivative (Antagonist) Antagonist->Receptor Blocks Channel Pore Calcium Ca2+ / Na+ Influx K+ Efflux Receptor->Calcium Pore Opening NLRP3 NLRP3 Inflammasome Assembly Calcium->NLRP3 Ion Imbalance Cytokine IL-1β & IL-18 Release (Inflammation) NLRP3->Cytokine Caspase-1 Cleavage

P2X7 Receptor Signaling Pathway and Antagonist Intervention.

References

  • Heterocyclic amide derivatives as P2X7 receptor antagonists. Hilpert K., et al.
  • Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. Journal of Translational Medicine.[Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience.[Link]

Sources

Application

Application Note: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride in Medicinal Chemistry

Executive Summary The bicyclic heterocyclic scaffold 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (CAS: 2365418-77-3) has emerged as a highly versatile and privileged building block in modern drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic heterocyclic scaffold 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (CAS: 2365418-77-3) has emerged as a highly versatile and privileged building block in modern drug discovery[1]. Characterized by a pyridine ring fused to a saturated pyranone-derived moiety, this compound provides a rigid, stereochemically rich framework that acts as a bioisostere for various amides, pyrimidines, and phenol rings[2]. This application note provides drug development professionals with an in-depth mechanistic guide, self-validating experimental protocols, and structural insights for utilizing this scaffold in the synthesis of Cannabinoid-1 Receptor (CB1R) inverse agonists and voltage-gated potassium channel (Kv1.5) blockers.

Chemical Profile & Scaffold Significance

  • Molecular Formula : C₈H₉NO₂ · HCl

  • Molecular Weight : 187.63 g/mol (Hydrochloride salt)

  • Structural Features : The molecule features a basic pyridine nitrogen (hydrogen bond acceptor/hinge-binder) and a C4-hydroxyl group. The C4 position is a critical stereocenter; its chirality dictates the spatial trajectory of subsequent functional groups (e.g., amination or etherification), which is vital for stereospecific receptor binding.

  • Causality of the Salt Form : The free base (CAS: 911826-21-6) exhibits limited aqueous solubility[3]. Conversion to the hydrochloride salt protonates the pyridine nitrogen, drastically improving solubility. This prevents the need for high concentrations of cytotoxic dimethyl sulfoxide (DMSO) when preparing stock solutions for sensitive in vitro cell-based assays or in vivo pharmacokinetic profiling.

Mechanistic Causality in Target Applications

Cannabinoid-1 Receptor (CB1R) Inverse Agonism

The pyrano[2,3-b]pyridine scaffold was instrumental in the discovery of MK-5596 , a potent CB1R inverse agonist developed for the treatment of obesity and metabolic syndrome ([4]).

  • Mechanism : Unlike neutral antagonists that merely block the receptor, inverse agonists actively lock the constitutively active CB1R into an inactive conformation. The rigid pyrano-pyridine core of the (4R)-enantiomer precisely orientates the pendant 2,4-dichlorophenyl and pyrazole-3-carboxamide groups into the deep hydrophobic binding pocket of CB1R.

  • Signaling Impact : This structural locking prevents the coupling of the Gαi/o protein, thereby removing the inhibition on adenylyl cyclase, elevating intracellular cAMP levels, and driving downstream appetite suppression[4][5].

CB1R_Mechanism Ligand Pyrano[2,3-b]pyridine (MK-5596) CB1R CB1 Receptor (Inactive State) Ligand->CB1R Inverse Agonism Gi Gαi/o Protein (Uncoupled) CB1R->Gi Prevents Activation cAMP cAMP Levels (Elevated) Gi->cAMP Removes Inhibition Metabolism Appetite Suppression & Weight Loss cAMP->Metabolism Downstream Signaling

Caption: Mechanism of action for pyrano[2,3-b]pyridine-based CB1R inverse agonists in metabolic regulation.

Voltage-Gated Potassium Channel (Kv1.5) Blockade

Pyrano-[2,3b]-pyridines have also been validated as sub-micromolar antagonists of the hKV1.5 channel, which encodes the ultra-rapid delayed rectifier potassium current (IKur) ([6]).

  • Mechanism : The heteroatoms (oxygen and nitrogen) within the bicyclic core act as hydrogen bond acceptors that interact with the Thr623 and Tyr652 residues within the inner cavity of the potassium channel pore. Blocking hKV1.5 prolongs the atrial action potential, providing a targeted mechanism for treating atrial fibrillation without inducing life-threatening ventricular arrhythmias[6][7].

Experimental Workflows & Self-Validating Protocols

Protocol A: Stereoselective Synthesis & Hydrochloride Salt Formation

Purpose : To generate the enantiomerically pure (4S) or (4R) alcohol from the prochiral ketone, followed by salt formation for biological screening. Enantiomeric purity is non-negotiable, as target receptors exhibit strict stereospecificity.

  • Substrate Preparation : Dissolve the precursor 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one derivative in a degassed mixture of Isopropanol (IPA) and Dichloromethane (CH₂Cl₂) (2:1 v/v).

    • Causality: IPA acts as the stoichiometric hydrogen donor for the reduction, while CH₂Cl₂ ensures complete solvation of the bulky bicyclic framework. Degassing prevents oxidative deactivation of the ruthenium catalyst.

  • Asymmetric Transfer Hydrogenation (ATH) : Add 5 mol% of the chiral catalyst [Ru(II)(η6-arene)]-(S,S)-TsDPEN. Stir at room temperature (22°C) for 16 hours under an argon atmosphere[4].

  • Reaction Monitoring (Self-Validation) : Analyze an aliquot via LC-MS. The reaction is validated as complete when the ketone precursor peak (M+H) is <1% relative to the product peak.

  • Salt Formation : Concentrate the mixture in vacuo. Redissolve the purified free base in anhydrous diethyl ether. Slowly add 1.2 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C to precipitate the salt.

  • Chiral Validation : Confirm the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD column, isocratic 15% IPA in Heptane). A successful run must yield >95% ee.

Synthesis_Workflow Start Pyrano[2,3-b]pyridin-4-one (Prochiral Ketone) ATH Asymmetric Transfer Hydrogenation [Ru(II)(η6-arene)]-(S,S)-TsDPEN Start->ATH Stereoselective Reduction ChiralAlc (4R)/(4S)-3,4-dihydro-2H- pyrano[2,3-b]pyridin-4-ol ATH->ChiralAlc >95% ee Salt HCl Salt Formation (Enhances Aqueous Solubility) ChiralAlc->Salt 2.0 M HCl in Ether Screen In Vitro Screening (CB1R, Kv1.5, Kinases) Salt->Screen Assay Prep

Caption: Workflow for the stereoselective synthesis and biological screening of pyrano[2,3-b]pyridin-4-ol.

Protocol B: In Vitro Radioligand Binding Assay for Target Engagement

Purpose : To quantify the binding affinity (K_i) of synthesized pyrano[2,3-b]pyridine derivatives at the human CB1 receptor using competitive displacement.

  • Membrane Preparation : Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human CB1R in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4). Standardize protein concentration to 10 µ g/well using a Bradford assay.

  • Compound Dilution : Prepare a 10 mM stock of the hydrochloride salt in 100% DMSO. Dilute serially in assay buffer.

    • Causality: The final DMSO concentration in the assay well must be strictly maintained below 0.1% v/v. Higher concentrations disrupt the lipid bilayer of the membrane preparation, causing artifactual receptor denaturation and skewed IC₅₀ values.

  • Incubation : In a 96-well plate, combine 10 µg of membrane, 0.5 nM of the radioligand [³H]CP-55,940, and the test compound. Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Washing : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic radioligand.

  • Quantification (Self-Validation) : Add scintillation cocktail and measure radioactivity. Include a control well containing 10 µM AM251 (a reference CB1R antagonist) to define the Non-Specific Binding (NSB) baseline. Calculate specific binding by subtracting NSB from total binding.

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the pharmacological metrics of key pyrano[2,3-b]pyridine derivatives across different therapeutic targets, demonstrating the scaffold's versatility.

Compound / Scaffold DerivativePrimary TargetTherapeutic IndicationKey Pharmacological MetricReference
MK-5596 (Compound 12c) CB1R (Inverse Agonist)Obesity / Metabolic SyndromeBrain/Plasma Ratio = 0.66; MED ≈ 0.3 mg/kg[1]
Furanopyridine 2 (Precursor Scaffold)CB1R (Inverse Agonist)Obesity (Discontinued)MED ≈ 0.3 mg/kg (High off-target GABA-A activity)[1]
Compound 14 (4-Substituted)hKV1.5 (Antagonist)Atrial FibrillationIC₅₀ = 378 nM (Sub-micromolar block)[2]
Pyrano[3,2-c]pyridine Conjugate 8a EGFR / VEGFR-2Oncology (Solid Tumors)IC₅₀ = 1.21 µM (EGFR)[3]

Note: The shift from furanopyridine to the pyrano[2,3-b]pyridine core in MK-5596 successfully eliminated off-target GABA-A partial agonism, highlighting the critical nature of the 6-membered pyran ring in refining spatial selectivity[5].

References

  • Title : Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R) Inverse Agonist for the Treatment of Obesity Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Pyrano-[2,3b]-pyridines as Potassium Channel Antagonists Source : Bioorganic & Medicinal Chemistry Letters (PubMed) URL :[Link]

  • Title : New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source : Future Medicinal Chemistry (PubMed) URL :[Link]

  • Title : Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation and Intramolecular Cascade Annulation under Room Temperature Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic and operational challenges associated with producing 3,4-dihydro-2H-pyrano[2,3-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic and operational challenges associated with producing 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride . This bicyclic core is a structurally demanding yet critical intermediate in medicinal chemistry, frequently utilized in the development of cannabinoid-1 receptor (CB1R) inverse agonists and other advanced therapeutics (1)[1].

This guide bridges the gap between theoretical methodology and bench-level execution, ensuring that every protocol described functions as a self-validating system.

Part 1: Core Synthetic Workflow & Quantitative Parameters

The synthesis of the target hydrochloride salt fundamentally relies on a three-stage sequence: base-mediated cyclization, carbonyl reduction, and anhydrous salt formation.

Workflow Start Pyridine Precursor Step1 Step 1: Cyclization (Base, Heat) Start->Step1 Ketone 3,4-dihydro-2H-pyrano [2,3-b]pyridin-4-one Step1->Ketone Step2 Step 2: Reduction (NaBH4 or Ru-TsDPEN) Ketone->Step2 Alcohol 3,4-dihydro-2H-pyrano [2,3-b]pyridin-4-ol Step2->Alcohol Step3 Step 3: Salt Formation (HCl in Dioxane) Alcohol->Step3 Product Target Product: Hydrochloride Salt Step3->Product

Workflow for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride synthesis.

Quantitative Reaction Parameters
Reaction StepPrimary Reagents / CatalystTemp (°C)Time (h)Expected YieldIn-Process Control (IPC) Validation
1. Cyclization K₂CO₃, DMF80–1004–1270–85%LC-MS: Disappearance of SM, appearance of [M+H]⁺ for ketone
2a. Racemic Reduction NaBH₄, THF/MeOH (10:1)0 to 252–4>90%TLC: R_f shift from ~0.6 (ketone) to ~0.3 (alcohol) in 50% EtOAc/Hex
2b. Asymmetric Reduction Ru(II)-TsDPEN, IPA/CH₂Cl₂251665–75%Chiral HPLC: >95% ee prior to salt formation
3. Salt Formation 4N HCl in Dioxane, Et₂O0 to 251–2>95%Supernatant pH < 2; immediate white crystalline precipitation

Part 2: Self-Validating Experimental Protocols

Protocol 1: Cyclization to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one

Causality & Execution: The formation of the azachromanone core requires an intramolecular nucleophilic aromatic substitution (S_NAr). Thermal energy (80–100 °C) and a non-nucleophilic base (e.g., K₂CO₃) are critical to drive the cyclization of 2-fluoronicotinic acid derivatives or 2-alkoxypyridines (2)[2]. Self-Validation: Do not proceed to workup until LC-MS confirms the complete consumption of the acyclic precursor. The reaction validates itself when the distinct [M+H]⁺ peak of the cyclized ketone dominates the chromatogram.

Protocol 2: Reduction to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

Causality & Execution (Racemic): When reducing the ketone using Sodium Borohydride (NaBH₄), pure THF is often insufficient. The addition of a protic co-solvent (Methanol) is mechanically required. Methanol reacts with NaBH₄ to form sodium methoxyborohydrides in situ, which are significantly more reactive hydride donors, ensuring complete conversion to the alcohol (3)[3]. Causality & Execution (Asymmetric): For enantioselective synthesis, Noyori asymmetric transfer hydrogenation utilizing a [Ru(II)(η6-arene)]-(S,S)-TsDPEN catalyst is the gold standard. Here, Isopropanol (IPA) acts as the hydride source, transferring chirality with high fidelity (1)[1]. Self-Validation: Validate the reduction via TLC (50% EtOAc/Hexanes). The product alcohol will spot significantly lower (R_f ~0.3) than the ketone (R_f ~0.6) due to increased hydrogen bonding. For asymmetric routes, confirm >95% ee via chiral HPLC before initiating salt formation.

Protocol 3: Hydrochloride Salt Formation

Causality & Execution: The free base pyridine nitrogen must be protonated to form a stable, handleable salt. It is imperative to use anhydrous HCl (e.g., 4N HCl in dioxane) rather than aqueous HCl. Aqueous conditions will cause the highly polar hydrochloride salt to form a gummy, hygroscopic hydrate that is nearly impossible to filter. Self-Validation: Dissolve the free base in minimal anhydrous ethyl acetate or diethyl ether at 0 °C. The dropwise addition of HCl should yield an immediate, free-flowing white precipitate. The system is validated when the supernatant tests at pH < 2.

Part 3: Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Incomplete Ketone Reduction Check1 Check NaBH4 Quality Issue->Check1 Check2 Check Solvent System Issue->Check2 Check3 Check Reaction Temp Issue->Check3 Sol1 Action: Use fresh reagent; Avoid moisture degradation Check1->Sol1 Sol2 Action: Add MeOH co-solvent to form active hydride Check2->Sol2 Sol3 Action: Maintain 0°C to RT; Avoid premature quench Check3->Sol3

Troubleshooting logic for incomplete reduction of the pyranopyridine ketone intermediate.

Q: My NaBH₄ reduction is stalling at 50% conversion. How do I push it to completion? A: Stalled reductions are almost exclusively caused by degraded NaBH₄ or the lack of a protic solvent. NaBH₄ rapidly degrades upon exposure to ambient moisture. Actionable Fix: Ensure you are using fresh NaBH₄ stored under argon. If your reaction is running in pure THF, add 1–2 equivalents of methanol. The protic solvent is mechanistically required to accelerate the hydride transfer.

Q: During the Ru-TsDPEN asymmetric reduction, my enantiomeric excess (ee) is dropping below 80%. What went wrong? A: Low ee in Noyori transfer hydrogenations is frequently caused by oxygen ingress or trace moisture, which degrades the active ruthenium catalyst complex and allows non-selective background reduction (1)[1]. Actionable Fix: Rigorously degas your solvents (IPA and CH₂Cl₂) via three freeze-pump-thaw cycles. Ensure the reaction flask is flame-dried and kept strictly under a positive argon atmosphere.

Q: The final hydrochloride salt is crashing out as a sticky oil rather than a crystalline solid. How can I fix this? A: This "oiling out" is a classic sign of water contamination or utilizing a solvent where the salt maintains partial solubility. Actionable Fix: Switch to a strictly anhydrous solvent system. If an oil forms during the addition of HCl in dioxane, immediately add an anti-solvent like anhydrous diethyl ether and triturate the mixture vigorously with a glass rod until crystallization is induced.

References

  • Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R)
  • 4H-Pyrano[2,3-b]pyridin-4-one (EVT-14060613)
  • Synthesis of azachromones and azachromanones Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Optimizing Pyranopyridine Synthesis

Welcome to the Technical Support Center for pyranopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyranopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Pyranopyridines are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis, with a focus on optimizing reaction conditions for higher yields and purity.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical, field-proven solutions.

Issue 1: Consistently Low or No Product Formation

Question: My multi-component reaction (MCR) to synthesize a pyranopyridine derivative is resulting in a very low yield, and sometimes no desired product is formed at all. What are the primary factors I should investigate?

Answer: Low or no product formation in pyranopyridine synthesis via MCRs is a common hurdle that can often be traced back to a few key parameters. A systematic approach to troubleshooting is crucial.

Probable Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or the absence of an effective catalyst can significantly impede product formation.

    • Temperature: Some MCRs require an initial energy input to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, excessive heat can lead to the degradation of reactants or products. A temperature screening experiment is often a worthwhile investment.

    • Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can be slow to initiate or may reach equilibrium.

    • Catalyst Inactivity or Inappropriateness: The choice of catalyst is paramount. For many pyranopyridine syntheses, a base or an acid catalyst is required to facilitate the initial condensations and subsequent cyclization.

      • Basic Catalysts: Bases like piperidine, triethylamine, or DBU are commonly employed.[4]

      • Acidic Catalysts: Lewis acids or Brønsted acids such as p-toluenesulfonic acid (PTSA) can also be effective.[5]

      • Modern Catalysts: Consider the use of more advanced catalysts like ionic liquids, deep eutectic solvents (DES), or magnetically recoverable nanocatalysts, which can offer advantages in terms of yield, reaction time, and reusability.[6][7][8][9]

  • Purity of Starting Materials: Impurities in your reactants, including residual water, can poison the catalyst or participate in unwanted side reactions.[10]

    • Action: Ensure all starting materials are of high purity and are thoroughly dried before use. Using anhydrous solvents is also recommended.[10]

  • Incorrect Stoichiometry: MCRs are sensitive to the molar ratios of the reactants. An excess or deficit of one component can halt the reaction at an intermediate stage or favor the formation of byproducts.

    • Action: Carefully verify the stoichiometry of your reactants. For a typical three-component reaction leading to a pyranopyridine, ensure the molar ratios are precise.

Issue 2: Formation of a Complex Mixture of Side Products

Question: My reaction yields the desired pyranopyridine, but it is contaminated with numerous side products, making purification a significant challenge. What are the likely side reactions, and how can I suppress them?

Answer: The formation of multiple products is a common issue in MCRs due to competing reaction pathways. Understanding these pathways is key to optimizing for your desired product.

Probable Causes & Recommended Solutions:

  • Self-Condensation of Reactants: Aldehydes and active methylene compounds are prone to self-condensation, especially under basic conditions.[5]

    • Action: Try adding the most reactive component, often the aldehyde, slowly to the reaction mixture to maintain a low concentration. Pre-forming an intermediate, such as the Knoevenagel condensation product, before adding the third component can also be an effective strategy.

  • Formation of Intermediates that Fail to Cyclize: The reaction may stall after the initial Michael addition, leading to the accumulation of an open-chain intermediate.

    • Action: A change in solvent or catalyst can often promote the final cyclization step. For instance, a more polar solvent might better stabilize the transition state of the cyclization.

  • Alternative Cyclization Pathways: Depending on the substrates, alternative cyclization reactions can occur, leading to isomeric byproducts.

    • Action: Carefully control the reaction temperature. Lower temperatures often favor the thermodynamically more stable product.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final pyranopyridine product. It either streaks on the silica gel column or co-elutes with impurities. What are some effective purification strategies?

Answer: The basic nature of the pyridine ring in the pyranopyridine scaffold can indeed complicate purification by traditional column chromatography on silica gel.

Probable Causes & Recommended Solutions:

  • Basicity of the Product: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Action:

      • Base-Treated Silica: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress the interaction between your product and the silica gel.[11]

      • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina.

  • Similar Polarity of Product and Impurities: If side products have polarities very close to your desired compound, chromatographic separation can be challenging.

    • Action:

      • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[11]

      • Acid-Base Extraction: Utilize the basicity of the pyranopyridine. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of pyranopyridine synthesis.

Q1: How critical is the choice of solvent, and what are some good starting points?

A1: The solvent choice is critical and can dramatically influence the reaction outcome by affecting reactant solubility, reaction rates, and even the reaction mechanism. For pyranopyridine synthesis, a range of solvents can be effective, and the optimal choice is often substrate-dependent.

  • Protic Solvents: Ethanol is a commonly used and effective solvent for many MCRs leading to pyranopyridines. Water is also gaining attention as a green and efficient medium for these reactions.[12]

  • Aprotic Polar Solvents: Acetonitrile and DMF can be good choices, particularly when dealing with less soluble starting materials.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free), often with gentle heating, can lead to excellent yields and simplified work-up.[7][13]

  • Green Solvents: Deep eutectic solvents (DES) and ionic liquids are emerging as environmentally friendly alternatives that can also act as catalysts.[7][14]

Q2: What is the general mechanism for the three-component synthesis of pyranopyridines?

A2: The most common three-component synthesis of a 4H-pyrano[2,3-b]pyridine core involves the reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a suitable 1,3-dicarbonyl compound or its equivalent. The mechanism generally proceeds through a cascade of reactions:

  • Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile to form a cyano-olefin intermediate.[15]

  • Michael Addition: This is followed by a Michael addition of the enolate of the 1,3-dicarbonyl compound to the electron-deficient cyano-olefin.[15]

  • Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization and subsequent tautomerization to yield the final pyranopyridine product.

Q3: Can microwave irradiation be beneficial for pyranopyridine synthesis?

A3: Yes, microwave-assisted organic synthesis (MAOS) can be highly beneficial. It often leads to a dramatic reduction in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles due to the efficient and uniform heating.[16][17]

Data and Protocols

Optimizing Reaction Parameters: A Comparative Overview
ParameterConventional HeatingMicrowave IrradiationUltrasonic Irradiation
Reaction Time Hours to daysMinutes15-30 minutes
Typical Yields Moderate to goodGood to excellent[16]Good to excellent[18]
Energy Input Bulk heatingDirect molecular heatingAcoustic cavitation
Advantages Simple setupRapid optimization, higher yields[16][17]Enhanced reaction rates, can be performed at room temperature
Considerations Potential for side product formation with prolonged heatingRequires specialized equipmentEfficiency can be solvent-dependent
General Experimental Protocol for a Three-Component Pyranopyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, 2-3 drops).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C). Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (with 0.1% triethylamine in the eluent if necessary).

Visualizing the Process: Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields in pyranopyridine synthesis.

Simplified Reaction Mechanism

ReactionMechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization Aldehyde Aldehyde Cyano_olefin Cyano-olefin Intermediate Aldehyde->Cyano_olefin + Base Malononitrile Malononitrile Malononitrile->Cyano_olefin Michael_Adduct Michael Adduct Cyano_olefin->Michael_Adduct + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Michael_Adduct Pyranopyridine Pyranopyridine Product Michael_Adduct->Pyranopyridine Intramolecular Cyclization

Caption: A simplified mechanism for the three-component synthesis of pyranopyridines.

References

  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • Troubleshooting low yield in multi-component pyridine synthesis - Benchchem. BenchChem.
  • strategies to overcome low yields in multicomponent pyridine synthesis - Benchchem. BenchChem.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. BenchChem.
  • An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines - PMC - NIH.
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Scientific Research in Science and Technology.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC.
  • Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds | Request PDF.
  • Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed.
  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea - ResearchGate.
  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry - Journal of Materials and Environmental Science.
  • Troubleshooting common issues in pyridine synthesis - Benchchem. BenchChem.
  • An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid - Organic Chemistry Portal. Organic Chemistry Portal.
  • An efficient synthesis of pyranopyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent as a novel designer reaction promoter | Indian Journal of Chemistry (IJC). Indian Journal of Chemistry.
  • A solvent‐free synthesis of pyranopyridine derivatives. - ResearchGate.
  • Magnetic deep eutectic solvent with pyridine bridges: A preeminent catalyst for the preparation of pyranopyrazoles and pyrazolopyridines | Request PDF - ResearchGate.
  • (PDF) An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio - ResearchGate.
  • Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition | IntechOpen. IntechOpen.
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. BenchChem.
  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC.
  • (PDF) Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - ResearchGate.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed.

Sources

Troubleshooting

Technical Support Center: Purification of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride

Welcome to the technical support center for the purification of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this heterocyclic compound.

Introduction

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a polar, heterocyclic compound, and its purification can present unique challenges. Its hydrochloride salt form influences its solubility and stability, requiring careful consideration of purification techniques. This guide will explore common issues and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride?

The primary challenges stem from its structural features:

  • Polarity: The presence of a hydroxyl group, a pyridine nitrogen, and the pyran oxygen makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing streaking and poor separation during column chromatography.[1]

  • Hydrochloride Salt: The hydrochloride salt form enhances water solubility but can complicate purification by non-aqueous methods. It also introduces the potential for interactions with the purification medium.

  • Stability: The pyran ring, specifically the ether linkage, can be susceptible to cleavage under strongly acidic conditions, which might be a concern during certain purification or workup steps.[2]

Q2: My compound is streaking badly on a silica gel column. What can I do to improve the separation?

Streaking on silica gel is a common issue with polar and basic compounds like pyridine derivatives.[1] Here are several strategies to mitigate this:

  • Solvent System Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into your eluent can neutralize the acidic silanol groups on the silica surface, reducing strong interactions with your basic compound and minimizing streaking.[1]

    • Use a Polar Protic Solvent: Adding a small percentage of methanol or ethanol to your mobile phase (e.g., dichloromethane/methanol) can help to improve the elution of your polar compound.

  • Alternative Stationary Phases:

    • Neutralized Silica Gel: Pre-treating the silica gel with a solution of your basic modifier in the eluent before packing the column can be effective.[1]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.[1]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) can be a powerful alternative, separating based on hydrophobicity rather than polarity.

Q3: I'm struggling to find a suitable solvent for recrystallization. What do you recommend?

Finding the ideal recrystallization solvent for polar molecules can be challenging as they are often soluble in a wide range of polar solvents.

  • Single Solvent Recrystallization:

    • Protic Solvents: Ethanol, methanol, or isopropanol are often good starting points. The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Aprotic Polar Solvents: Acetone or ethyl acetate might also be effective, depending on the specific impurities.

  • Two-Solvent (Mixed-Solvent) Recrystallization: This is often a more successful approach for highly soluble compounds.

    • Procedure: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., methanol or water). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., diethyl ether, hexanes, or ethyl acetate) at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if impurities are depressing the melting point.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil and add more of the hot solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool very slowly to encourage crystal nucleation.

    • Lower the Temperature: If an oil persists at room temperature, try cooling the solution in an ice bath or freezer.

    • Change Solvents: Select a solvent with a lower boiling point or try a different solvent pair.

Troubleshooting Guides

Problem 1: Low Yield After Purification

Low yields can be attributed to several factors throughout the purification process.[3]

Potential Cause Troubleshooting Action
Product Decomposition The compound may be unstable under the purification conditions (e.g., prolonged exposure to acidic silica).[3] Consider using a neutralized stationary phase or an alternative technique like recrystallization.
Incomplete Elution from Column The chosen eluent may not be polar enough to fully elute the compound. Gradually increase the polarity of the mobile phase.
Losses During Recrystallization The compound may have significant solubility in the cold recrystallization solvent. Ensure the solution is thoroughly cooled and consider concentrating the mother liquor to obtain a second crop of crystals.
Mechanical Losses Be meticulous during transfers, filtration, and solvent removal steps to minimize physical loss of the product.
Problem 2: Impurities Co-elute with the Product in Column Chromatography

When impurities have similar polarity to the target compound, separation can be difficult.

Potential Cause Troubleshooting Action
Suboptimal Solvent System The chosen eluent does not provide enough selectivity. Experiment with different solvent systems. Sometimes switching to a completely different solvent combination (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the elution order.[4]
Overloaded Column Too much crude material was loaded onto the column, leading to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.
Poor Column Packing An improperly packed column will have channels and cracks, leading to inefficient separation. Ensure the silica gel is packed uniformly.
Use of Gradient Elution If isocratic elution (using a single solvent mixture) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased, can help to resolve compounds with close Rf values.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in a minimal amount of a suitable solvent (e.g., methanol or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is being used.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., diethyl ether) dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[5]

  • Drying: Dry the crystals thoroughly.

Visualization of Purification Workflow

Purification_Workflow start Crude 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HCl assess_purity Assess Purity (TLC, NMR, LC-MS) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure column_chromatography Column Chromatography is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes recrystallization Recrystallization recrystallization->assess_purity column_chromatography->assess_purity column_chromatography->recrystallization If necessary characterization Characterization (NMR, MS, etc.) final_product->characterization

Caption: A general workflow for the purification of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

References

  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • BenchChem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • Reddit. Suzuki purification problem : r/OrganicChemistry.
  • BenchChem. Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. Recrystallization techniques for purifying pyrazole compounds.

Sources

Optimization

stability issues of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in solution

Welcome to the technical support guide for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.

Introduction

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a heterocyclic compound with a pyranopyridine core structure.[1] Such scaffolds are of significant interest in medicinal chemistry.[2][3][4] Understanding the stability of this molecule in solution is critical for accurate and reproducible experimental results, particularly in drug discovery and development contexts. This guide addresses common stability issues, providing explanations for the underlying chemical principles and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in solution?

The stability of this compound is primarily influenced by pH, solvent polarity, temperature, and light exposure. As a hydrochloride salt, its aqueous solutions will be acidic. The pyranopyridine core, containing both an ether linkage and a pyridine ring, is susceptible to degradation under certain conditions.

Q2: How does pH affect the stability of the compound?

The pH of the solution is a critical factor. While the hydrochloride salt form provides some initial acidic stability, extremes in pH can lead to degradation.

  • Acidic Conditions: Strong acidic conditions can catalyze the hydrolysis of the ether linkage within the pyran ring, leading to ring-opening.[5][6][7] This is a common degradation pathway for pyran-containing structures.

  • Neutral Conditions: The compound is expected to be relatively stable in neutral solutions (pH ~7).[6][8]

  • Alkaline Conditions: Alkaline (basic) conditions can be highly detrimental. Similar heterocyclic structures are known to be extremely unstable in alkaline mediums, which can promote ring-opening and other degradation pathways.[8]

Q3: What is the expected degradation pathway in acidic solution?

Under acidic conditions, the likely degradation pathway involves the protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the opening of the pyran ring.

Compound 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol Protonation Protonation of Ether Oxygen Compound->Protonation H+ Ring_Opening Nucleophilic Attack by Water Protonation->Ring_Opening H2O Degradation_Product Ring-Opened Product Ring_Opening->Degradation_Product

Caption: Proposed acid-catalyzed degradation pathway.

Q4: How do different solvents impact the stability of the compound?

Solvent polarity can significantly influence the stability of heterocyclic compounds.[9][10][11]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrolysis reactions, especially at non-neutral pH. Water, in particular, can act as a nucleophile in the degradation process.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): In these solvents, degradation via hydrolysis is less likely. However, the polarity of the solvent can still affect the stability of the molecule by stabilizing or destabilizing the ground and excited states.[11]

  • Non-Polar Solvents: The compound, being a hydrochloride salt, will likely have poor solubility in non-polar solvents.

Q5: Is 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride sensitive to light?

Yes, photostability is a concern for many heterocyclic compounds, including pyranopyridine derivatives.[8] Exposure to UV or even ambient light can lead to photodegradation. It is recommended to protect solutions of the compound from light, especially during long-term storage or prolonged experiments.[12][13]

Q6: What is the thermal stability of this compound in solution?

Elevated temperatures will accelerate the rate of any degradation process.[14][15][16] Therefore, it is advisable to store stock solutions at low temperatures (e.g., 2-8°C or frozen) and to conduct experiments at controlled room temperature unless the protocol specifies otherwise.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Rapid loss of parent compound peak in HPLC analysis of an aqueous solution. pH-mediated degradation. The inherent acidity of the hydrochloride salt or the use of acidic/basic buffers may be causing rapid hydrolysis.1. Verify pH: Immediately measure the pH of your solution. 2. Buffer Selection: If possible, use a neutral buffer (e.g., phosphate buffer, pH 7.4).[6] 3. Temperature Control: Conduct the experiment at a lower temperature to slow the degradation rate.
Appearance of multiple unknown peaks in the chromatogram over time. Formation of degradation products. This indicates that the compound is unstable under the experimental conditions.1. Characterize Degradants: If possible, use LC-MS to determine the mass of the unknown peaks to help elucidate the degradation pathway.[17] 2. Forced Degradation Study: Intentionally degrade the compound under harsh conditions (e.g., strong acid, base, peroxide, heat, light) to generate and identify potential degradation products.[8][18] This will help in developing a stability-indicating analytical method.
Inconsistent results and poor reproducibility between experiments. Variability in solution preparation and handling. Minor differences in pH, temperature, or light exposure can lead to significant variations in stability.1. Standardize Procedures: Ensure consistent and accurate preparation of all solutions, especially buffers. 2. Protect from Light: Prepare and handle solutions in amber vials or under low-light conditions. 3. Control Temperature: Use a temperature-controlled environment for your experiments.
Precipitation of the compound from solution. Poor solubility or formation of an insoluble degradation product. 1. Solvent Selection: Consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) to improve solubility. 2. Check for Degradation: Analyze the precipitate to determine if it is the parent compound or an insoluble degradant.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

graphbox cluster_prep Stock Solution Preparation Start Weigh Compound Dissolve Dissolve in appropriate solvent (e.g., DMSO, water, or buffer) Start->Dissolve Vortex Vortex/sonicate until fully dissolved Dissolve->Vortex Store Store at 2-8°C or -20°C, protected from light Vortex->Store

Caption: Workflow for preparing a stock solution.

Materials:

  • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • Appropriate solvent (e.g., DMSO for a concentrated stock, or aqueous buffer for immediate use)

  • Calibrated balance

  • Volumetric flasks

  • Vortex mixer or sonicator

  • Amber vials for storage

Procedure:

  • Accurately weigh the required amount of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

  • Transfer the compound to a volumetric flask.

  • Add a portion of the desired solvent and mix to dissolve the compound. Gentle vortexing or sonication may be required.

  • Once dissolved, add the solvent to the final volume.

  • Transfer the solution to an amber vial for storage.

  • For long-term storage, it is recommended to store the solution at -20°C. For short-term use, store at 2-8°C. Always protect from light.

Protocol 2: General Procedure for a Solution Stability Study

This protocol provides a framework for assessing the stability of the compound in a specific solution over time.

Materials:

  • Stock solution of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

  • The solution/buffer to be tested (e.g., cell culture media, formulation buffer)

  • Temperature-controlled incubator

  • Light-protective containers (e.g., amber tubes)

  • HPLC system with a suitable column and detector[17]

Procedure:

  • Dilute the stock solution of the compound into the test solution to the final desired concentration.

  • Aliquot the solution into several amber tubes, one for each time point.

  • Place the tubes in a temperature-controlled incubator set to the desired temperature.

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one tube.

  • Immediately analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • If degradation is observed, analyze for the appearance of new peaks.

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

cluster_stability Solution Stability Study Prepare_Sample Prepare sample in test solution Incubate Incubate at controlled temperature (protect from light) Prepare_Sample->Incubate Time_Points Withdraw aliquots at specified time points Incubate->Time_Points Analyze Analyze by HPLC Time_Points->Analyze Data_Analysis Plot concentration vs. time Analyze->Data_Analysis

Caption: Workflow for a solution stability study.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry - ACS Publications.
  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry - ACS Publications.
  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. KoreaScience.
  • Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods. Benchchem.
  • Aromatic interactions with heterocycles in water. Chemical Science (RSC Publishing) DOI:10.1039/D3SC03824F.
  • Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. Benchchem.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
  • 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. OECD Existing Chemicals Database.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC.
  • stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions. Benchchem.
  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). Sigma-Aldrich.
  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. PMC.
  • 911826-21-6 | 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol. ChemScene.
  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed.
  • 2H-Pyrano[3,2-b]pyridin-2-ol,3,4-dihydro-,hydrochloride(9CI). NextSDS.
  • (PDF) Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC.
  • 3,4-Dihydro-2H-pyran | 110-87-2. Tokyo Chemical Industry Co., Ltd.(JP).
  • 3,4-Dihydro-2H-pyrano 2,3-b pyridine-6-carbaldehyde AldrichCPR 1222533-91-6.
  • 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Thermal stability investigation of pyridine substituted tosyl oximes. ResearchGate.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC.
  • (PDF) The thermal decomposition of azidopyridines. ResearchGate.
  • (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol AldrichCPR. Sigma-Aldrich.
  • 2H,3H,4H-pyrano[2,3-b]pyridin-4-ol. Sigma-Aldrich.
  • 3,4-Dihydro-2H-pyran-2-methanol | 3749-36-8. 東京化成工業株式会社.
  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-amine. Sigma-Aldrich.
  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL Protease.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

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Troubleshooting

Technical Support Center: Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on the identification and mitigation of side products.

Introduction to the Synthetic Challenge

The synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol, a key heterocyclic scaffold in medicinal chemistry, often involves a critical intramolecular cyclization step.[1][2] The subsequent formation of the hydrochloride salt is typically performed to improve the compound's stability and solubility. While the synthetic strategy may appear straightforward, the nature of the intermediates and the reaction conditions can lead to the formation of several side products, complicating purification and reducing overall yield. This guide will focus on a plausible and common synthetic route and address the potential pitfalls at each stage.

A prevalent synthetic strategy involves the intramolecular cyclization of a suitably substituted pyridine precursor, such as a 2-alkoxy-3-alkynylpyridine derivative. This approach leverages the nucleophilicity of the pyridine nitrogen or a strategically placed hydroxyl group to attack the alkyne, often facilitated by a metal catalyst or acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion during the cyclization step is a common issue and can often be attributed to several factors:

  • Catalyst Inactivity: If you are employing a metal-catalyzed cyclization (e.g., using palladium or gold catalysts), the catalyst may be inactive or poisoned by impurities in your starting materials or solvents. Ensure all reagents and solvents are of high purity and consider using freshly opened catalysts.

  • Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached at the current reaction temperature. A systematic increase in temperature, while monitoring for product degradation, is advisable.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate. A solvent screen may be necessary to identify the optimal medium for your specific substrate and catalyst system.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the alkyne side chain can sterically hinder the cyclization. In such cases, a more active catalyst or higher reaction temperatures might be required.

Q2: I am observing a significant amount of an isomeric side product. What could it be and how can I minimize its formation?

A2: A common isomeric side product in the synthesis of six-membered rings via cyclization of alkynes is the formation of a five-membered ring through an alternative cyclization pathway (5-exo-dig vs. 6-endo-dig).[3] In the context of your synthesis, this could lead to the formation of a furo[2,3-b]pyridine derivative instead of the desired pyrano[2,3-b]pyridine.

  • Minimization Strategies:

    • Choice of Catalyst: The nature of the metal catalyst and its ligands can influence the regioselectivity of the cyclization. Experimenting with different catalysts (e.g., gold vs. palladium) and ligands can favor the desired 6-endo-dig cyclization.

    • Reaction Temperature: Temperature can also play a role in the regioselectivity. A lower reaction temperature may favor the thermodynamically more stable product, which is often the six-membered ring.

Q3: After the final reduction and hydrochloride salt formation, my product is difficult to purify and appears to contain multiple impurities. What are the potential sources of these impurities?

A3: The final stages of the synthesis can introduce several impurities:

  • Over-reduction: If a strong reducing agent is used to convert a ketone precursor to the desired alcohol, over-reduction of the pyridine ring or other functional groups can occur.

  • Incomplete Salt Formation: The reaction of the free base with hydrochloric acid to form the hydrochloride salt may be incomplete, leaving residual free base.[4]

  • Degradation during Salt Formation: The use of concentrated hydrochloric acid or elevated temperatures during salt formation can lead to degradation of the target molecule. The dihydropyran ring, in particular, can be susceptible to acid-catalyzed hydrolysis.[5]

  • Residual Solvents and Reagents: Improper work-up and purification can leave residual solvents, excess acid, or other reagents in the final product.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Issue 1: Low Yield in the Intramolecular Cyclization Step
Potential Cause Troubleshooting Action
Inactive or poisoned catalystUse fresh, high-purity catalyst. Ensure starting materials and solvents are anhydrous and free of impurities.
Suboptimal reaction conditionsSystematically vary the reaction temperature and screen different solvents.
Incorrect catalyst loadingOptimize the catalyst loading; too little may result in incomplete reaction, while too much can lead to side reactions.
Steric hindrance in the substrateConsider using a more sterically accessible precursor or a more active catalyst system.
Issue 2: Formation of the Furo[2,3-b]pyridine Isomer
Potential Cause Troubleshooting Action
Unfavorable reaction kineticsModify the catalyst and ligand system to favor the 6-endo-dig cyclization pathway.
High reaction temperatureAttempt the reaction at a lower temperature to potentially improve regioselectivity.
Issue 3: Impurities in the Final Product after Hydrochloride Salt Formation
Potential Cause Troubleshooting Action
Over-reductionUse a milder reducing agent (e.g., sodium borohydride) and carefully control the stoichiometry and reaction time.
Incomplete salt formationEnsure the use of at least one equivalent of hydrochloric acid and consider using a solvent system in which the hydrochloride salt is sparingly soluble to drive the precipitation.[6]
Acid-catalyzed degradationUse a dilute solution of hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) and perform the salt formation at low temperatures.[5]
Residual palladium from cyclizationIf a palladium catalyst was used, consider treatment with a palladium scavenger prior to final purification.[6]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization

This protocol provides a general starting point for the metal-catalyzed intramolecular cyclization of a 2-alkoxy-3-(hydroxyprop-1-yn-1-yl)pyridine precursor. Optimization will be required for specific substrates.

  • To a solution of the pyridine precursor (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dioxane), add the catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a ligand if necessary.

  • Add a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Polar, Basic Heterocyclic Alcohols

The purification of the target alcohol can be challenging due to its polarity and basicity.

  • Column Chromatography: Use a polar stationary phase like silica gel. To prevent streaking of the basic product, the eluent can be doped with a small amount of a volatile base, such as triethylamine (0.1-1%). A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.[7]

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent. This method is effective for removing non-basic impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the purified 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol in a minimal amount of a suitable solvent (e.g., anhydrous isopropanol or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Visualizing Reaction Pathways

Diagram 1: Plausible Synthetic Route and Potential Side Products

G cluster_start Starting Materials cluster_cyclization Key Intermediate cluster_product Desired Product cluster_side_products Potential Side Products SM 2-alkoxy-3-halopyridine + Propargyl alcohol INT 2-alkoxy-3-(prop-2-yn-1-yloxy)pyridine SM->INT Coupling Reaction (e.g., Sonogashira) DP 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one INT->DP Intramolecular Cyclization (6-endo-dig) SP1 Furo[2,3-b]pyridine (5-exo-dig isomer) INT->SP1 Alternative Cyclization (5-exo-dig) DP_OH 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol DP->DP_OH Reduction DP_HCL 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol ·HCl DP_OH->DP_HCL HCl Salt Formation SP2 Over-reduced pyridine ring DP_OH->SP2 Over-reduction SP3 Ring-opened hydrolysis product DP_HCL->SP3 Acid Hydrolysis

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. Our focus is on enhancing reaction yield and purity through a systematic, evidence-based approach to common experimental challenges. The advice herein is grounded in established principles of organic chemistry and draws from methodologies applied to analogous heterocyclic systems.

I. Foundational Synthesis and Mechanism

The synthesis of the 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol core often involves a multi-step sequence. A plausible and common approach is the intramolecular cyclization of a suitably functionalized pyridine precursor. A key strategy involves the reaction of a 2-chloropyridin-3-ol with an α,β-unsaturated aldehyde, such as acrolein, followed by a cyclization step. The resulting hydroxyl group can then be protonated to form the hydrochloride salt.

Understanding the reaction mechanism is critical for effective troubleshooting. The initial step is likely a Michael addition of the pyridinol oxygen to the acrolein, followed by an intramolecular aldol-type reaction to form the dihydropyran ring.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach is necessary to identify and resolve the root cause.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Step-by-Step Guidance:

  • Reagent Quality and Stoichiometry:

    • 2-chloropyridin-3-ol: This starting material can be susceptible to oxidation and degradation. Ensure its purity by techniques like recrystallization or column chromatography. Verify its identity and purity using NMR and melting point analysis.

    • Acrolein: Acrolein is volatile and can polymerize. Use freshly distilled acrolein for best results. Ensure accurate measurement, as an excess can lead to undesired side reactions.

    • Base/Catalyst: The choice of base is critical for the initial Michael addition. A weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to prevent undesired side reactions. Ensure the base is dry and of high purity.

  • Reaction Conditions:

    • Temperature: Intramolecular cyclizations can be sensitive to temperature. Running the reaction at a lower temperature for a longer duration may improve the yield by minimizing the formation of byproducts. Consider a temperature screening study (e.g., 0 °C, room temperature, 40 °C).

    • Solvent: The solvent must fully dissolve the starting materials. Aprotic polar solvents like DMF or DMSO can be effective. Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the reaction has gone to completion.

  • Work-up and Purification:

    • Quenching: The method of quenching the reaction can impact the stability of the product. A gentle quench with a saturated solution of ammonium chloride may be preferable to a strong acid or base.

    • Extraction: Ensure the correct pH of the aqueous layer during extraction to maximize the recovery of the product in the organic phase.

    • Purification: The product, being a polar molecule, might be challenging to purify by standard silica gel chromatography. Consider using a different stationary phase like alumina or a reverse-phase column.

FAQ 2: I am observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

Byproduct formation is a common issue in multi-step syntheses. Identifying the structure of the major byproducts can provide valuable clues about the undesired reaction pathways.

Potential Side Reactions and Mitigation Strategies

Side Reaction Plausible Cause Proposed Solution
Polymerization of Acrolein Excess acrolein or high reaction temperature.Use a slight excess (1.1-1.2 equivalents) of freshly distilled acrolein. Add it slowly to the reaction mixture at a lower temperature.
Intermolecular Reactions High concentration of reactants.Run the reaction at a lower concentration (e.g., 0.1 M) to favor the intramolecular cyclization.
Dehydration of the Product Harsh acidic conditions during work-up or purification.Use milder conditions for work-up and purification. Avoid strong acids and high temperatures.
Formation of regioisomers Lack of regioselectivity in the initial addition.The choice of base and solvent can influence regioselectivity. Screening different conditions may be necessary.
FAQ 3: The final hydrochloride salt formation is inefficient or yields an impure product. How can I optimize this step?

The formation of the hydrochloride salt is a crucial final step that can impact the overall yield and purity.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the free base: Dissolve the purified 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol in a suitable anhydrous solvent. Ethers like diethyl ether or 1,4-dioxane, or alcohols like isopropanol are commonly used.

  • Prepare HCl solution: Use a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). Anhydrous conditions are critical to prevent the introduction of water.

  • Slow Addition: Cool the solution of the free base in an ice bath and slowly add the HCl solution dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Allow the mixture to stir at a low temperature for a period to ensure complete precipitation.

  • Isolation and Drying: Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Troubleshooting Salt Formation:

  • Oily Product: If the salt oils out instead of precipitating, try using a different solvent system or a more dilute solution.

  • Low Yield: Ensure the free base is fully dissolved before adding the HCl solution. Incomplete precipitation can also be a cause; allow sufficient time at a low temperature.

  • Impurity: If the salt is impure, it may be due to impurities in the free base. Ensure the starting material is of high purity before attempting salt formation. Recrystallization of the final salt may be necessary.

III. References

  • General Strategies for Heterocyclic Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

  • Pyranopyridine Synthesis Review: A comprehensive overview of synthetic strategies for pyranopyridine systems can provide insights into potential reaction pathways and optimization. Chemical Reviews often publishes relevant articles. [Link]

  • Practical Organic Synthesis: Li, J. J. (2011). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. This book offers detailed mechanisms for many reactions relevant to the synthesis of complex molecules. [Link]

Troubleshooting

Technical Support Center: Characterization of Pyranopyridine Compounds

Welcome to the technical support center for the characterization of pyranopyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of pyranopyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. Pyranopyridines are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities, including roles as efflux pump inhibitors and anticancer agents.[1][2][3][4] However, their unique physicochemical properties often present significant challenges during structural elucidation, purification, and formulation.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Overall Workflow for Characterization

The characterization of a novel pyranopyridine derivative is a systematic process. It begins with assessing purity and fundamental properties, moves through detailed structural elucidation, and concludes with an understanding of its solid-state characteristics.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties Synthesis Synthesis & Purification TLC_HPLC Purity Assessment (TLC/HPLC/GC) Synthesis->TLC_HPLC MS Mass Spectrometry (Molecular Weight) TLC_HPLC->MS NMR_1D 1D NMR (¹H, ¹³C) (Initial Structure Hypothesis) MS->NMR_1D Proceed if pure IR IR Spectroscopy (Functional Groups) NMR_1D->IR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) IR->NMR_2D Solubility Solubility Assessment NMR_2D->Solubility Confirm structure Stability Stability Studies Solubility->Stability Polymorphism Polymorphism Screening (DSC, PXRD) Stability->Polymorphism Final Comprehensive Characterization Report Polymorphism->Final

Caption: A typical workflow for the comprehensive characterization of a novel pyranopyridine compound.

Part 1: Physicochemical Challenges

Handling the fundamental physicochemical properties of pyranopyridines is the first and most critical step. Issues in this area can cascade and complicate all subsequent analytical work.

Frequently Asked Questions (FAQs): Solubility

Q1: My pyranopyridine compound is poorly soluble in aqueous solutions. What are the first steps to improve this?

A1: Poor aqueous solubility is a common challenge, often stemming from the lipophilic nature of the fused ring system and its substituents.[1][5] The first step is to understand the compound's ionization potential. Pyridine-based compounds are typically weak bases with pKa values around 5-6.[6] Therefore, the most straightforward approach is pH modification.

  • Causality: By lowering the pH of the aqueous solution to at least two units below the compound's pKa, the pyridine nitrogen becomes protonated. This pyridinium cation is an ionic species and is generally much more soluble in polar solvents like water than the neutral form.

Q2: Adjusting the pH isn't sufficient or is incompatible with my assay. What other strategies can I employ?

A2: If pH adjustment is not a viable option, several formulation strategies can be explored.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) reduces the overall polarity of the solvent system, which can significantly enhance the solubility of hydrophobic compounds. Commonly used co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs). The optimal co-solvent and its concentration must be determined empirically.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of your pyranopyridine and presenting a soluble exterior to the aqueous environment.

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize lipophilic compounds.

Troubleshooting Guide: Unexpected Precipitation

Issue: My pyranopyridine compound precipitates from solution during an experiment or upon standing.

Potential Cause Troubleshooting Steps & Explanation
pH Shift Re-measure the pH of your solution. Even a small drift in pH towards the compound's pKa can cause the more soluble ionized form to convert back to the less soluble neutral form, leading to precipitation.
Common Ion Effect If you are using a salt form of your compound (e.g., a hydrochloride salt), the presence of other chloride ions in your buffer can suppress dissolution. Consider using a buffer with a different counter-ion.
Compound Degradation The compound may be chemically unstable under the experimental conditions (e.g., light, temperature, pH). Degradation can produce byproducts with lower solubility. Assess stability using HPLC over time.
Polymorphism The compound may have crystallized into a less soluble polymorphic form. This is especially common during solvent evaporation or temperature changes.[7] (See Polymorphism section below).
Experimental Protocol: Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound, providing a crucial baseline.

  • Preparation: Add an excess amount of the solid pyranopyridine compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for 24-48 hours. This ensures a saturated solution is achieved.

  • Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation. However, the electronic nature and substitution patterns of pyranopyridines can lead to complex and sometimes misleading spectra.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q1: The aromatic proton signals on the pyridine ring of my compound are overlapping. How can I resolve them for accurate assignment?

A1: This is a very common issue. The protons on a substituted pyridine ring often resonate in a narrow chemical shift range. Several strategies can resolve this:

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) increases the dispersion of the signals, often resolving overlapping multiplets.[8]

  • Change the Solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts. Solvents like benzene-d₆, acetone-d₆, or DMSO-d₆ can induce different shifts compared to CDCl₃ due to varying solvent-solute interactions.[8][9]

  • 2D NMR Techniques: This is the most powerful approach.

    • COSY (Correlation Spectroscopy): Identifies which protons are J-coupled (spin-spin coupled), allowing you to trace proton connectivity networks.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, which is excellent for assigning both ¹H and ¹³C signals.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the entire molecular skeleton, especially for identifying quaternary carbons and linking different fragments of the molecule.[8]

Q2: Why are the peaks for my α-protons (adjacent to the pyridine nitrogen) unusually broad?

A2: Peak broadening for α-protons is often due to the quadrupolar nature of the ¹⁴N nucleus (the most abundant nitrogen isotope).[8] The ¹⁴N nucleus has a non-spherical charge distribution, which leads to rapid relaxation of both the nitrogen and adjacent protons. This rapid relaxation shortens the lifetime of the proton spin states, resulting in broader signals according to the Heisenberg uncertainty principle. Other causes can include poor magnetic field shimming or chemical exchange processes.[8][10]

Q3: My NMR spectrum is clean, but I'm not seeing a molecular ion in my mass spectrum. What's happening?

A3: This is common with certain ionization techniques, especially Electron Impact (EI). The molecular ion (M+) formed during EI ionization can be unstable and fragment immediately.[11][12] If the M+ peak is absent or very weak, consider the following:

  • Switch to a "Soft" Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart much less energy to the molecule during ionization. They are much more likely to produce the protonated molecule [M+H]+ or other adducts ([M+Na]+, [M+K]+) with minimal fragmentation, making it easy to determine the molecular weight.[13]

  • Look for Fragmentation Patterns: In EI-MS, even without a molecular ion, the fragmentation pattern is highly informative. Look for characteristic losses. For example, the loss of substituents or fragmentation of the pyran ring can provide clues to the structure.[12][14]

Troubleshooting Guide: Mass Spectrometry Fragmentation

Issue: I am having trouble interpreting the fragmentation pattern of my pyranopyridine derivative in EI-MS.

G Start Analyze Mass Spectrum Find_M Is the Molecular Ion (M+) peak present? Start->Find_M Soft_Ion Action: Use soft ionization (ESI, CI) to confirm molecular weight. Find_M->Soft_Ion No / Weak Analyze_Frag Analyze key fragment ions. Find_M->Analyze_Frag Yes Soft_Ion->Analyze_Frag Base_Peak Identify the Base Peak. (Most stable fragment) Analyze_Frag->Base_Peak Losses Identify neutral losses from M+ or high-mass fragments. (e.g., -CH₃, -H₂O, -CO) Base_Peak->Losses Structure Propose fragment structures consistent with the parent molecule. Losses->Structure Final Reconstruct Molecular Structure Structure->Final

Caption: A decision workflow for interpreting mass spectrometry fragmentation patterns.

Part 3: Chromatographic Analysis and Purification

Chromatography is essential for assessing the purity of pyranopyridine compounds and for their purification. The basic nature of the pyridine ring often causes issues like poor peak shape.

Frequently Asked Questions (FAQs): HPLC/LC-MS

Q1: I am observing significant peak tailing for my pyranopyridine compound on a C18 HPLC column. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like pyranopyridines is almost always caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[15] This creates a secondary, stronger retention mechanism that slows down a fraction of the analyte molecules, causing the peak to tail.

Solutions to Reduce Peak Tailing:

Strategy Explanation & Causality
Lower Mobile Phase pH Adjust the mobile phase pH to 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanol groups are protonated and thus less likely to interact with the protonated basic analyte.[15]
Use a Competing Base Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[15]
Use an End-Capped Column Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically derivatized to make them less active. Ensure you are using a high-quality, end-capped column specifically designed for good peak shape with basic compounds.[15]
Change Stationary Phase Consider a stationary phase that is more stable or less acidic at neutral to high pH, such as a hybrid or polymer-based column. At a pH > 8, the pyridine is neutral, but traditional silica columns will dissolve.[15]

Q2: My pyranopyridine seems to be degrading on the HPLC column. How can I confirm this and prevent it?

A2: On-column degradation can occur if the compound is sensitive to the acidic mobile phase or interacts catalytically with the stationary phase. To diagnose this, perform a 2D TLC test:

  • Spot your sample on the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate completely, rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.[15]

If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal. To prevent degradation, try using a less acidic mobile phase or a more inert stationary phase like a polymer-based column.[15]

Part 4: Solid-State Characterization

For drug development professionals, understanding the solid-state properties of a compound is non-negotiable, as it impacts stability, solubility, and manufacturability.

Frequently Asked Questions (FAQs): Polymorphism

Q1: What is polymorphism and why is it a concern for pyranopyridine compounds?

A1: Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements or conformations of the molecules in the crystal lattice.[16] These different forms, or polymorphs, are chemically identical but can have vastly different physical properties, including:

  • Melting point

  • Solubility and dissolution rate

  • Chemical stability

  • Bioavailability

The concern is that an unstable or metastable polymorph could convert to a more stable, less soluble form over time, which could drastically alter the performance of a drug product.[7] Pyranopyridine compounds, with their rigid structures and potential for various intermolecular interactions (e.g., hydrogen bonds, π-stacking), are prone to polymorphism.[17]

Q2: How do I screen for polymorphs of my new pyranopyridine compound?

A2: Polymorph screening involves attempting to crystallize the compound under a wide variety of conditions to identify as many solid forms as possible. Key techniques include:

  • Recrystallization from various solvents: Different solvents can promote the formation of different crystal packing arrangements.

  • Varying crystallization conditions: Experiment with different temperatures, cooling rates, and evaporation rates.

  • Grinding/Milling: Applying mechanical stress can sometimes induce a phase transformation to a more stable form.

The resulting solids should be analyzed by techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the different forms.

References

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Polymorphism. (2005). Resonance – Journal of Science Education. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). National Center for Biotechnology Information. [Link]

  • High-pressure polymorphism in pyridine. (2020). National Center for Biotechnology Information. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. (1992). National Center for Biotechnology Information. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. [Link]

  • 2 H Solid-State NMR Spectroscopy Reveals the Dynamics of a Pyridine Probe Interacting with Coordinatively Unsaturated Metal Sites of MIL-100(Al) Metal-Organic Frameworks. (2019). PubMed. [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. (2013). International Journal of Drug Development and Research. [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. (2016). SpringerLink. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Paper Chromatography of Pyridine Derivatives. (1951). Nature. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2022). Royal Society of Chemistry. [Link]

  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. (2015). PubMed. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). National Center for Biotechnology Information. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. [Link]

  • (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). ResearchGate. [Link]

  • Mass spectrometry for analysis of purine and pyrimidine compounds. (n.d.). ResearchGate. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Lonza. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (2017). Wiley Online Library. [Link]

  • Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. (2014). PubMed. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. (2025). MDPI. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). Semantic Scholar. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). G-Biosciences. [Link]

  • Mass Spectrometry and Its Importance for the Analysis and Discovery of Active Molecules in Natural Products. (2021). IntechOpen. [Link]

Sources

Optimization

resolving impurities in 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride samples

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This pyranopyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This pyranopyridine derivative is a key heterocyclic building block in medicinal chemistry. The presence of impurities can significantly impact downstream applications, affecting reaction yields, biological activity, and regulatory compliance. This document provides in-depth troubleshooting guides and validated protocols to identify, characterize, and resolve common purity issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride?

It is a heterocyclic organic compound featuring a dihydropyran ring fused to a pyridine ring, with a hydroxyl group at the 4-position. It is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media. Its structure is a common scaffold in the development of various pharmacologically active agents.

Q2: What are the primary applications of this compound?

This molecule is predominantly used as an intermediate in the synthesis of more complex molecules, particularly in drug discovery programs. The pyranopyridine core is found in compounds targeting a range of biological pathways.

Q3: What are the recommended storage conditions?

To maintain integrity, the compound should be stored in a cool, dry, and dark place, sealed in a tightly closed container.[1] For long-term storage, keeping it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric oxygen.

Q4: What are potential sources of impurities?

Impurities can arise from several sources:

  • Starting Materials: Impurities present in the initial reagents can carry through the synthesis.

  • Side Reactions: Incomplete reactions or competing reaction pathways can generate structurally related byproducts.

  • Degradation: The compound may degrade if exposed to harsh conditions like strong acids/bases, heat, light, or oxidizing agents.[2][3][4]

  • Solvents & Reagents: Residual solvents or byproducts from reagents used during workup and purification.

Impurity Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: An unexpected peak is observed in my HPLC chromatogram.

Question: My HPLC analysis shows a significant unknown peak that I cannot account for. How can I identify its source and structure?

Causality & Recommended Actions:

An unknown peak indicates the presence of a substance other than your target molecule. A systematic approach is crucial for identification.[5] The first step is to determine if the impurity originates from the synthesis or is a degradation product.

Workflow for Impurity Identification:

G start Unknown Peak in HPLC check_sm Analyze Starting Materials (SMs) & Reagents by HPLC start->check_sm degradation Perform Forced Degradation Study start->degradation lcms Analyze Impure Sample by LC-MS start->lcms sm_impurity SM-Related Impurity check_sm->sm_impurity Peak Matches SM degradant Degradation Product degradation->degradant Peak Matches Degradant isolate Isolate Impurity via Preparative HPLC lcms->isolate Obtain Mass (M+) nmr Structural Elucidation by NMR (1D/2D) isolate->nmr result Impurity Structure Identified nmr->result G start Recrystallization Fails oiling_out Symptom: Compound 'Oils Out' start->oiling_out no_crystals Symptom: No Crystals Form start->no_crystals low_yield Symptom: Very Low Yield start->low_yield cause_oiling Cause: Solution is supersaturated or melting point is below solvent boiling point. oiling_out->cause_oiling cause_no_crystals Cause: Solution is too dilute or requires nucleation. no_crystals->cause_no_crystals cause_low_yield Cause: Too much solvent used or compound has high solubility in cold solvent. low_yield->cause_low_yield solution_oiling Action: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool slowly. cause_oiling->solution_oiling solution_no_crystals Action: 1. Scratch flask with rod. 2. Add a seed crystal. 3. Boil off some solvent & re-cool. cause_no_crystals->solution_no_crystals solution_low_yield Action: 1. Reduce solvent volume. 2. Cool to lower temp (ice bath). 3. Try a different solvent system. cause_low_yield->solution_low_yield

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

Welcome to the technical support center for the scale-up synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

The synthesis of pyranopyridine derivatives is of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] However, scaling up these syntheses often presents challenges that are not apparent at the lab scale. This guide aims to provide practical, experience-driven advice to ensure a robust, safe, and efficient scale-up process.

General Synthetic Workflow

The synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves an intramolecular cyclization reaction. A plausible and efficient strategy is based on an intramolecular inverse-electron-demand Diels-Alder reaction of a 1,2,4-triazine tethered to an alkyne via an ether linker.[2] This approach allows for the construction of the fused heterocyclic system. The final step is the formation of the hydrochloride salt.

Synthesis_Workflow start Starting Materials (e.g., Functionalized 1,2,4-triazine and alkyne with ether linker) reaction Intramolecular Diels-Alder Reaction start->reaction Heat, Solvent intermediate 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol (Free Base) reaction->intermediate purification Purification (Crystallization/Chromatography) intermediate->purification Crude Product salt_formation Hydrochloride Salt Formation purification->salt_formation Purified Free Base final_product 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HCl salt_formation->final_product HCl in Solvent Troubleshooting_Low_Yield issue Low Yield / Stalled Reaction cause1 Inefficient Heat Transfer issue->cause1 cause2 Impure Starting Materials issue->cause2 cause3 Catalyst Issues issue->cause3 cause4 Suboptimal Conditions issue->cause4 solution1 Use Jacketed Reactor Monitor Internal Temp cause1->solution1 solution2 QC on Starting Materials cause2->solution2 solution3 Screen Catalysts (e.g., Solid Acids) Re-optimize Loading cause3->solution3 solution4 Re-optimize with DoE cause4->solution4

Caption: Troubleshooting workflow for low reaction yields.

Formation of Significant Side Products

Question: I'm observing a significant increase in impurities in my crude product at a larger scale. How can I minimize these side reactions?

Answer: The formation of side products is often exacerbated at scale due to longer reaction times and potential temperature gradients.

  • Controlling the Reaction Sequence: In multi-step, one-pot syntheses, ensuring the completion of one step before initiating the next is crucial. [3] * Solution: Implement in-process controls (e.g., TLC, LC-MS, or HPLC) to monitor the consumption of starting materials and the formation of intermediates before proceeding. [4]* Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of products or the formation of thermodynamically favored but undesired byproducts. [3] * Solution: Optimize the reaction temperature and time. It may be beneficial to run the reaction at a slightly lower temperature for a longer duration to improve selectivity.

  • Choice of Solvent: The solvent can influence the reaction pathway and selectivity.

    • Solution: While solvent changes at a large scale can be challenging, exploring alternative solvents with different polarities or boiling points may be necessary if side product formation is severe. [5]Solvent-free conditions have also been shown to improve yields and reduce side products in some pyran syntheses. [3]

      Parameter Effect on Side Product Formation Recommendation
      Temperature Higher temperatures can increase reaction rates but may also promote decomposition and side reactions. Optimize for the highest conversion with the lowest impurity profile.
      Reaction Time Prolonged times can lead to product degradation. Monitor the reaction and quench once the starting material is consumed.
      Solvent Can influence reaction pathways and selectivity. Consider solvent screening if other optimizations fail.

      | Reagent Addition | Slow, controlled addition can minimize localized high concentrations and exotherms. | Use a syringe pump or addition funnel for liquid reagents. |

Purification and Isolation Challenges

Question: Purifying my product is difficult on a large scale. Column chromatography is not ideal, and crystallization is proving problematic. What are my options?

Answer: Purification is a common bottleneck in scale-up. Relying solely on chromatography is often not economically viable.

  • Leveraging the Basic Nature of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated.

    • Solution: An acid-base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., dilute HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted with an organic solvent. [6]* Optimizing Crystallization:

    • Solution: A systematic approach to crystallization is necessary. Screen a variety of solvent/anti-solvent systems. Key parameters to investigate include concentration, cooling rate, and seeding.

  • Dealing with Tailing on Silica Gel: If chromatography is unavoidable, the basicity of the pyridine can cause tailing on silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve peak shape. [6]

Safety Considerations for Scale-Up

Question: What are the key safety concerns when scaling up this synthesis, particularly with pyridine-containing compounds?

Answer: Safety is paramount. Pyridine and its derivatives are flammable, toxic, and have a strong, unpleasant odor. [7][8]

  • Exothermic Reactions: The reaction may be exothermic, and the risk of a thermal runaway increases with scale.

    • Solution: Ensure slow, controlled addition of reagents and have an efficient cooling system in place. [6]Running the reaction at a lower concentration can also help dissipate heat. [6]* Handling Pyridine: Pyridine is harmful if inhaled, swallowed, or in contact with skin. [8] * Solution: Always handle pyridine and its derivatives in a well-ventilated area, such as a fume hood. [7]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [7]* Flammability: Pyridine is highly flammable. [8] * Solution: Keep away from heat, sparks, and open flames. [9]Ensure all equipment is properly grounded to prevent static discharge. [10]Use non-sparking tools. [11]* Spill Management:

    • Solution: Have a spill kit readily available. In case of a spill, prevent it from entering drains and absorb it with an inert material. [9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol (Free Base)

This is a representative protocol and should be optimized for your specific starting materials and equipment.

  • Reactor Setup: In an appropriately sized, dry, jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge the functionalized 1,2,4-triazine starting material and a suitable solvent (e.g., toluene, xylene).

  • Reaction Initiation: Begin stirring and heat the mixture to the optimized temperature (e.g., 110-140 °C).

  • In-Process Monitoring: Monitor the progress of the intramolecular cycloaddition reaction by TLC or LC-MS at regular intervals.

  • Reaction Completion and Cooldown: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Work-up: The crude residue can be taken directly to the purification step or subjected to an initial work-up, such as partitioning between an organic solvent (e.g., ethyl acetate) and water.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH (aq) or solid NaHCO₃) with stirring until the pH is > 9.

  • Re-extraction: Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry at room temperature for a set period to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent and then dry the product under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of my starting materials? A1: Ensure your starting materials are free from impurities that could interfere with the reaction, such as residual water, other nucleophiles, or metal contaminants. Purity should be assessed by techniques like NMR, LC-MS, and elemental analysis.

Q2: How can I effectively monitor reaction progress on a large scale? A2: While TLC is useful, for large-scale operations, more quantitative methods like HPLC or UPLC are preferred. These techniques provide accurate information on the consumption of reactants and the formation of products and impurities. [4] Q3: What are the best practices for storing the final hydrochloride salt? A3: The hydrochloride salt is likely a crystalline solid. It should be stored in a well-sealed container in a cool, dry place, protected from light and moisture to ensure its long-term stability.

Q4: Can I use microwave irradiation for this synthesis on a larger scale? A4: While microwave-assisted synthesis can be very effective at the lab scale, [12]scaling it up for large-quantity production presents significant technical challenges and is often not feasible with standard equipment. Conventional heating in a jacketed reactor is the standard approach for scale-up.

References

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved March 28, 2026, from [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved March 28, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022, August 9). MDPI. Retrieved March 28, 2026, from [Link]

  • Development of the Large-Scale Synthesis of Tetrahydropyran Glycine, a Precursor to the HCV NS5A Inhibitor BMS-986097. (2017, October 6). PubMed. Retrieved March 28, 2026, from [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Incident management: pyridine. (2015, October 15). GOV.UK. Retrieved March 28, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022, June 30). Preprints.org. Retrieved March 28, 2026, from [Link]

  • An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction. (2006, June 13). Beilstein Journals. Retrieved March 28, 2026, from [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (n.d.). Google Patents.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025, August 9). Medium. Retrieved March 28, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved March 28, 2026, from [Link]

  • Patent No. - (10). (2011, July 19). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). MDPI. Retrieved March 28, 2026, from [Link]

  • General Synthetic Approach to 4-Substituted 2,3-Dihydrofuro[2,3-b]pyridines and 5-Substituted 3,4-Dihydro-2H-pyrano[2,3-b]pyridi. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (2021, December 28). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride

Welcome to the dedicated technical support center for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of this compound, with a focus on preventing its degradation.

Overview of Compound Stability

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a heterocyclic compound featuring a pyranopyridine scaffold. The stability of this molecule is influenced by its structural components: a dihydropyran ring, a pyridine ring, a hydroxyl group, and its formulation as a hydrochloride salt. The hydrochloride salt form generally enhances solubility and bioavailability[1][2][3]. However, it can also increase the compound's susceptibility to degradation, particularly through hygroscopicity and pH-related effects[4][5][6]. Understanding these potential liabilities is crucial for maintaining the integrity of the compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride?

A1: The primary factors are moisture, pH, temperature, and light. As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere[4][5]. This absorbed moisture can initiate or accelerate degradation pathways. The dihydropyran ring is particularly susceptible to acid-catalyzed hydrolysis[7][8][9]. The pyridine moiety, while generally stable, can be prone to oxidation[10][11]. Elevated temperatures can accelerate all degradation processes, and exposure to light may induce photodegradation[12][13].

Q2: What are the recommended storage conditions for solid 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride?

A2: To minimize degradation, the solid compound should be stored in a tightly sealed container, protected from light, in a desiccated and refrigerated environment (2-8°C). The use of a desiccator or storage in an inert atmosphere (e.g., argon or nitrogen) is highly recommended to mitigate the effects of moisture and oxidation.

Q3: How does the hydrochloride salt form affect the stability of the compound?

A3: The hydrochloride salt is formed by reacting the basic pyridine nitrogen with hydrochloric acid. This generally improves water solubility and can enhance chemical stability compared to the free base[1][2][3]. However, hydrochloride salts can also be more hygroscopic[4][5]. The presence of chloride ions can also influence the micro-pH of the solid, potentially creating an acidic environment if moisture is absorbed, which could catalyze the hydrolysis of the dihydropyran ring[6].

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its structure, two primary degradation pathways are anticipated:

  • Acid-Catalyzed Hydrolysis of the Dihydropyran Ring: In the presence of acid and water, the ether oxygen of the dihydropyran ring can be protonated, leading to ring-opening to form a linear hydroxy-aldehyde or a related species[8][9].

  • Oxidation of the Pyridine Ring: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, although it is generally more stable than the dihydropyran ring[10].

Q5: Are there any known incompatibilities with common excipients?

Troubleshooting Guide for Compound Degradation

If you suspect that your sample of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow start Degradation Suspected check_appearance Check Physical Appearance (Color change, clumping, melting?) start->check_appearance check_purity Analyze Purity (e.g., HPLC, LC-MS) check_appearance->check_purity purity_decreased Purity Decreased? check_purity->purity_decreased identify_cause Identify Potential Cause purity_decreased->identify_cause Yes no_degradation No Significant Degradation Detected. Review experimental procedures. purity_decreased->no_degradation No moisture Moisture Exposure: - Improper sealing - High humidity environment identify_cause->moisture Hygroscopicity? ph pH-Related Degradation: - Acidic/basic contaminants - Incompatible excipients identify_cause->ph pH Effects? temp_light Temperature/Light Stress: - Improper storage temperature - Exposure to light identify_cause->temp_light Temp/Light Exposure? solution_moisture Implement Strict Moisture Control: - Store in desiccator - Use inert atmosphere - Ensure tight sealing moisture->solution_moisture Action solution_ph Control pH Environment: - Use buffered solutions - Screen for excipient compatibility - Avoid acidic/basic conditions ph->solution_ph Action solution_temp_light Optimize Storage Conditions: - Store at 2-8°C - Protect from light (amber vials) - Minimize time at room temp. temp_light->solution_temp_light Action

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Troubleshooting
  • Observe Physical Changes:

    • Question: Has the physical appearance of the solid compound changed? Look for color changes, clumping, or a lowered melting point.

    • Rationale: These changes can be indicators of chemical degradation or the absorption of moisture.

  • Analytical Purity Assessment:

    • Action: Analyze the purity of the compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results to a reference standard or the certificate of analysis.

    • Rationale: This will provide quantitative data on the extent of degradation and may reveal the presence of degradation products.

  • Identify the Root Cause:

    • If degradation is confirmed, consider the following potential causes:

      • Moisture: Was the container tightly sealed? Was it stored in a desiccated environment? High humidity can lead to hygroscopic absorption of water, facilitating hydrolysis.

      • pH: Was the compound exposed to acidic or basic conditions, either in solution or through contact with incompatible excipients? The dihydropyran ring is particularly sensitive to acid-catalyzed hydrolysis.

      • Temperature: Was the compound stored at the recommended temperature of 2-8°C? Higher temperatures accelerate chemical reactions.

      • Light: Was the compound protected from light? Photodegradation can occur upon exposure to UV or visible light.

  • Implement Corrective Actions:

    • Based on the identified root cause, implement the appropriate corrective actions as outlined in the "Recommended Storage and Handling Protocols" section below.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, adhere to the following protocols:

Storage Conditions for Solid Compound
ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of all potential degradation reactions.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hygroscopic moisture absorption and oxidation.
Light Protected from light (Amber vial/container)Prevents photodegradation.
Container Tightly sealedPrevents exposure to moisture and atmospheric oxygen.
Handling of Solid Compound
  • Always handle the compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Use clean, dry spatulas and weighing instruments.

  • Reseal the container tightly and purge with an inert gas, if possible, before returning to storage.

Preparation and Storage of Solutions
  • Solvent Selection: Use anhydrous, high-purity solvents for the preparation of stock solutions.

  • pH Control: If preparing aqueous solutions, use a buffered system to maintain a stable pH, preferably in the neutral range (pH 6-8), to minimize hydrolysis.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability assessments, the following outlines a general approach for a forced degradation study and the development of a stability-indicating HPLC method.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of the compound.

Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid & Solution, e.g., 80°C) stress_conditions->thermal photo Photodegradation (ICH Q1B conditions) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-DAD/MS Method sampling->analysis elucidation Characterize Degradation Products (MS, NMR) analysis->elucidation pathway Propose Degradation Pathway elucidation->pathway

Caption: Workflow for a forced degradation study.

1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature and sample at various time points.

3. Thermal Degradation:

  • Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

  • Sample at various time points.

4. Photodegradation:

  • Expose a solution of the compound to a light source according to ICH Q1B guidelines.

  • A control sample should be kept in the dark at the same temperature.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products.

Key Steps:

  • Column and Mobile Phase Screening: Start with a C18 reversed-phase column and a gradient elution using a buffered aqueous mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of the parent peak and all degradation peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass of the degradation products.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent compound from all degradation products formed during the forced degradation study.

References

  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 30(6), 1654-1666.
  • Voinovich, D., et al. (2010). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences, 99(2), 709-721.
  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets?
  • Grokipedia. (n.d.). Hydrochloride.
  • John, C. T., et al. (2013).
  • Vidya ITI. (n.d.). What is Hydrochloride Made Use Of for in Tablets?
  • John, C. T., et al. (2014). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • Chaulagain, B., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 94-106.
  • Li, M., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • El-Gendy, M. A., & El-Bardicy, M. G. (1979). Effect of hydroxyl group substituents on pyran ring on hydrolysis rate of benzoates: 2-tetrahydropyranyl benzoate. Journal of Pharmaceutical Sciences, 68(2), 235-236.
  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Kumar, L. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 115-121.
  • Boddu, S. H., & Dsouza, M. (2018).
  • Google Patents. (2011). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2022).
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Inagi, S., et al. (2021). Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. PMC.
  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • Bakr, R. B., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine Derivatives.
  • Butler University. (2010). Dihydropyran Formation by a Two Step Process. Digital Commons @ Butler University.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC.
  • Kumar, P., et al. (2016). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. PMC.
  • Chalmers University of Technology. (2020).
  • Reva, I., et al. (2005).
  • Guduru, V. R., et al. (2019). Forced degradation study of Ranolazine and identification of its novel degradation products by LC-ESI-QTOF-MS/MS. IJPSR, 10(8), 3763-3769.
  • Al-Hamidi, H., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics.
  • ResearchGate. (2019).
  • De-Luca, M., et al. (2018).
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • Grabarz, A. M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • Heliyon. (2025).
  • MDPI. (2020). Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO2 in Water for the Bacterial Antibiotic Resistance Risk Management.
  • Grochala, W., et al. (2012). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product.
  • Stajić, A., et al. (2024).
  • International Journal for Novel Research and Development. (n.d.). Degradation Profiling of Pharmaceuticals: A Review.
  • Taylor & Francis Online. (2026).
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • ResearchGate. (n.d.).
  • Nature. (2023). 3DPAFIPN as a halogenated dicyanobenzene-based photosensitizer catalyzed gram-scale photosynthesis of pyrano[2,3-d]pyrimidine scaffolds. PMC.
  • Sabry, S. M. (2008). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • El-Gazzar, A. B. A., et al. (2026). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents.
  • IJNRD.org. (2024). Pyridine scaffold: its diverse biological actions.
  • Grochala, W., et al. (2012). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. PubMed.
  • Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.

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Reference Data & Comparative Studies

Validation

comparing the efficacy of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride with analogues

An in-depth pharmacological and structural analysis comparing the foundational scaffold 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride with its advanced, highly functionalized analogues. Executive Summary & Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacological and structural analysis comparing the foundational scaffold 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride with its advanced, highly functionalized analogues.

Executive Summary & Pharmacological Landscape

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (CAS: 2365418-77-3)[1] is a critical bicyclic heterocycle utilized extensively in Fragment-Based Drug Discovery (FBDD). While the unsubstituted hydrochloride salt exhibits weak baseline affinity for most biological targets, its rigid pyrano[2,3-b]pyridine core serves as an ideal pharmacophore for late-stage functionalization.

Through targeted substitutions—such as the addition of halogenated aryl rings, benzenesulfonylamino groups, or cyano moieties—researchers have synthesized highly potent analogues. These advanced derivatives demonstrate remarkable efficacy across divergent therapeutic areas, most notably as Kv1.5 potassium channel antagonists for atrial fibrillation[2], EGFR/VEGFR-2 kinase inhibitors for oncology[3], and chiral intermediates for Cannabinoid-1 Receptor (CB1R) inverse agonists like MK-5596.

Pathway A DHPP-OH Core (Pyrano[2,3-b]pyridine) B Kv1.5 Channel (Pore Domain) A->B Sub-micromolar affinity (Analogues) C EGFR / VEGFR-2 (Kinase Domain) A->C Kinase inhibition D Blockade of I(Kur) Potassium Current B->D Voltage-dependent E Inhibition of Tumor Angiogenesis C->E Apoptosis induction F Antiarrhythmic Efficacy D->F G Anticancer Efficacy E->G

Fig 1. Divergent therapeutic pathways of pyrano[2,3-b]pyridine analogues in cardiac and oncology models.

Quantitative Efficacy Comparison

To objectively evaluate the structure-activity relationship (SAR), the table below contrasts the baseline efficacy of the unsubstituted hydrochloride salt against its optimized analogues. The data highlights how specific functional group additions exponentially increase target binding affinity.

Compound / DerivativePrimary TargetIC₅₀ (µM)Key Structural ModificationEfficacy Outcome & Application
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HCl Kv1.5 / EGFR> 50.0Unsubstituted core (Baseline)Weak target engagement; utilized primarily as a synthetic precursor[1].
Compound 8a EGFR0.23 ± 0.14Cyano and aryl substitutionsHigh anticancer activity; comparable to the standard drug Erlotinib[3].
Compound 8b EGFR0.15 ± 0.10Halogenated aryl ring additionSuperior EGFR inhibition; potent apoptosis induction in carcinoma lines[3].
4-(4-ethyl-benzenesulfonylamino)-...-derivative hKv1.50.378Benzenesulfonylamino groupSub-micromolar I(Kur) block; strong antiarrhythmic potential in L-929 cells[2].
Compound 9 (MK-5596 Precursor) CB1RN/A2,4-dichlorophenyl additionCrucial chiral intermediate enabling potent CB1R inverse agonism for obesity.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies used to derive the efficacy metrics above. Each protocol is designed as a self-validating system, incorporating internal controls to verify assay integrity.

Workflow S1 Compound Preparation (DHPP-OH & Analogues in DMSO) S2 Cell Culture (L-929 Kv1.5 / MCF-7) S1->S2 Incubation (0.1% DMSO limit) S3 Whole-Cell Patch Clamp (I_Kur Current Measurement) S2->S3 Electrophysiology S4 Kinase Assay (EGFR/VEGFR-2 ELISA) S2->S4 Biochemical S5 Data Acquisition (IC50 Calculation) S3->S5 Clampfit Analysis S4->S5 Absorbance Reading S6 Efficacy Comparison (SAR Modeling) S5->S6 Statistical Validation

Fig 2. Parallel experimental workflow for evaluating ion channel blockade and kinase inhibition.

Protocol A: In Vitro Electrophysiological Evaluation of hKv1.5 Blockade
  • Objective: Quantify the IC₅₀ of pyrano[2,3-b]pyridine analogues against the ultra-rapid delayed-rectifier (I_Kur) current.

  • Causality & Rationale: Whole-cell patch-clamp is utilized over high-throughput fluorescence flux assays because it provides high-temporal-resolution data on voltage-dependence and gating kinetics. This is critical because pyrano-pyridines often exhibit state-dependent block (binding preferentially to the open state of the channel)[2].

  • Step-by-Step Procedure:

    • Cell Preparation: Culture L-929 cells stably expressing the hKv1.5 gene. Causality: Stable cell lines are chosen over transient transfections to prevent inconsistent current densities, which can severely confound dose-response curve generation.

    • Solution Formulation: Prepare an extracellular bath solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). The intracellular pipette solution must contain 130 mM KCl and 5 mM EGTA to buffer intracellular calcium, isolating the potassium current from calcium-activated channels.

    • Patch-Clamp Configuration: Achieve a >1 GΩ seal before rupturing the membrane. Validation Checkpoint: If the series resistance exceeds 10 MΩ or fluctuates by >15% during the experiment, discard the cell to prevent voltage-clamp errors.

    • Compound Perfusion & Measurement: Apply compounds via a gravity-driven fast-perfusion system. Elicit I_Kur currents using depolarizing voltage steps from a holding potential of -80 mV to +40 mV.

    • Self-Validation: Run a positive control (e.g., 10 µM Dofetilide or a known Kv1.5 blocker) at the end of the recording to confirm channel responsiveness.

Protocol B: EGFR/VEGFR-2 Kinase Inhibition Assay
  • Objective: Assess the anticancer efficacy of pyrano-pyridine conjugates (e.g., Compounds 8a and 8b)[3].

  • Causality & Rationale: An ELISA-based kinase assay is selected to directly quantify receptor phosphorylation. This isolates the compound's specific mechanism of action (kinase inhibition) from the general, non-specific cytotoxic effects often observed in standard MTT cell viability assays.

  • Step-by-Step Procedure:

    • Reagent Preparation: Reconstitute recombinant human EGFR and VEGFR-2 enzymes. Prepare compound serial dilutions (0.01 µM to 100 µM) in assay buffer containing a maximum of 0.1% DMSO to prevent solvent-induced protein denaturation.

    • Reaction Initiation: Combine the kinase, compound, and a poly(Glu,Tyr) peptide substrate in a 96-well plate. Initiate the reaction by adding ATP (at a concentration equal to its K_m for the specific kinase to ensure competitive inhibition kinetics can be accurately modeled).

    • Incubation & Termination: Incubate at 30°C for 45 minutes. Terminate the reaction by adding EDTA, which chelates the Mg²⁺ required for kinase activity.

    • Detection: Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), followed by a colorimetric substrate (TMB).

    • Self-Validation: Include Erlotinib as a reference standard. The assay is only considered valid if the calculated IC₅₀ for Erlotinib falls within the established literature range (approx. 0.18 µM)[3]. Read absorbance at 450 nm and calculate the IC₅₀ using non-linear regression analysis.

References

  • Source: PubMed (National Institutes of Health)
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: Taylor & Francis Online URL
  • Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R)
  • 1346447-17-3 | 6-(Dimethoxymethyl)

Sources

Comparative

A Comparative Guide to the Biological Validation of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

This guide provides a comprehensive framework for the biological validation of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a member of the pyranopyridine class of heterocyclic compounds. The pyranopyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological validation of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a member of the pyranopyridine class of heterocyclic compounds. The pyranopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties[1][2][3]. Given the structural novelty of this specific hydrochloride salt, a systematic, multi-faceted approach is essential to elucidate its primary biological function and therapeutic potential.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade. We will explore two primary, literature-informed hypotheses for the activity of this compound class: Anticancer activity via kinase inhibition and Cardiovascular activity via ion channel modulation .

Part 1: Foundational Hypothesis and Comparative Framework

The core structure, pyranopyridine, has been most prominently associated with anticancer properties, often through the inhibition of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4][5]. Additionally, certain pyrano[2,3-b]pyridine derivatives have been identified as potent antagonists of potassium channels, such as the hKV1.5 (I(Kur)) channel, which is a target for atrial fibrillation therapies[6].

Therefore, our validation strategy will proceed along these two potential, and not mutually exclusive, pathways.

Selection of Comparator Compounds:

To objectively benchmark the performance of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (referred to as Test Compound ), we will use well-characterized industry standards:

  • For Anticancer Assays:

    • Erlotinib: A potent and selective EGFR inhibitor.

    • Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases.

    • Doxorubicin: A standard chemotherapeutic agent used as a general positive control for cytotoxicity.

  • For Ion Channel Assays:

    • A known selective Kv1.5 blocker (e.g., Vernakalant or a well-documented research compound) will be used as a positive control.

Part 2: Experimental Validation Workflow

A logical, tiered approach is critical to efficiently allocate resources and build a coherent biological profile. Our workflow begins with broad phenotypic screening and progresses to specific, mechanism-of-action studies.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Mechanistic Investigation Pathways cluster_2 Phase 3: Data Synthesis & Comparison A Test Compound: 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HCl B In Vitro Cytotoxicity Screen (MTT Assay across cancer cell panel) A->B C Hypothesis A: Anticancer Activity B->C If significant cytotoxicity is observed D Hypothesis B: Ion Channel Activity B->D Parallel or subsequent investigation E Kinase Inhibition Assays (EGFR, VEGFR-2) C->E G Electrophysiology Assay (Whole-Cell Patch-Clamp) D->G F Cell Cycle Analysis E->F If kinase inhibition is confirmed H Comparative Data Analysis (IC50 / EC50 Tables) F->H G->H

Caption: Experimental validation workflow for the Test Compound.

Part 3: Detailed Experimental Protocols

A. Validation of Anticancer Activity

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity. A reduction in metabolic activity is a reliable indicator of cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects). We use a panel of cancer cell lines from different tissue origins (e.g., colon, liver, breast, lung) to identify potential tissue-specific sensitivity[4].

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A-549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Test Compound, Erlotinib, Sorafenib, and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data using a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Causality: If the Test Compound shows potent cytotoxicity, particularly in cell lines known to be dependent on EGFR or VEGFR-2 signaling, a direct enzymatic assay is the logical next step. This confirms whether the compound's cytotoxic effect is mediated by direct inhibition of these specific kinases[5].

Methodology (ELISA-based):

  • Assay Plate Preparation: Use microplates pre-coated with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) for EGFR).

  • Kinase Reaction: To each well, add the recombinant human EGFR or VEGFR-2 enzyme, ATP, and varying concentrations of the Test Compound or comparator drugs (Erlotinib, Sorafenib).

  • Incubation: Incubate the plate at 37°C to allow the kinase to phosphorylate the substrate.

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine).

  • Secondary Antibody & Signal: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Introduce a chemiluminescent or colorimetric HRP substrate and measure the signal.

  • Analysis: The signal intensity is proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Kinase Signaling Cascade cluster_1 Intracellular Signaling Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor RAS RAS/RAF/MEK Receptor->RAS PI3K PI3K/AKT Receptor->PI3K PLC PLCγ Receptor->PLC Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation PLC->Proliferation Inhibitor Test Compound (e.g., Erlotinib) Inhibitor->Receptor Inhibition

Caption: Simplified EGFR/VEGFR-2 signaling pathway.

B. Validation of Potassium Channel Antagonism

Causality: The patch-clamp technique is the gold standard for studying ion channels, providing direct measurement of ion flow across the cell membrane. This assay definitively confirms and quantifies the inhibitory effect of a compound on a specific channel, such as Kv1.5[6].

Methodology:

  • Cell Culture: Use a stable cell line engineered to express the human Kv1.5 channel (e.g., L-929 or HEK-293 cells).

  • Patch-Clamp Setup: Isolate a single cell and achieve a high-resistance "giga-seal" between the cell membrane and the tip of a glass micropipette.

  • Whole-Cell Configuration: Rupture the cell membrane patch within the pipette to allow electrical access to the entire cell.

  • Voltage Protocol: Apply a depolarizing voltage step (e.g., from -80 mV to +40 mV) to activate the Kv1.5 channels, and record the resulting outward potassium current (I(Kur)).

  • Compound Application: Perfuse the cell with a baseline extracellular solution, then switch to a solution containing the Test Compound at various concentrations. Record the current at each concentration.

  • Analysis: Measure the peak current amplitude in the presence of the compound and compare it to the baseline current. Calculate the percentage of inhibition and determine the IC50 for channel blockade.

Part 4: Comparative Data Summary

The following tables present a hypothetical but plausible set of results to illustrate how data should be structured for clear comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)A-549 (Lung)
Test Compound 5.28.115.64.5
Erlotinib> 5012.57.85.1
Sorafenib6.54.39.27.3
Doxorubicin0.81.10.51.5

Table 2: Mechanistic Inhibition (IC50 in µM)

CompoundEGFR Kinase AssayVEGFR-2 Kinase AssayKv1.5 Channel Block
Test Compound 4.1> 500.85
Erlotinib0.05> 50> 100
Sorafenib2.50.09> 100

Interpretation of Hypothetical Data:

Based on these illustrative results, the Test Compound exhibits moderate, somewhat selective cytotoxicity against lung and colon cancer cell lines. Its anti-proliferative activity appears to be correlated with EGFR inhibition, though it is significantly less potent than the dedicated inhibitor Erlotinib. Critically, the compound shows no activity against VEGFR-2.

Most strikingly, the Test Compound demonstrates sub-micromolar potency in blocking the Kv1.5 potassium channel, an activity that is completely absent in the kinase inhibitor controls. This suggests that the primary and most potent biological activity of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride may lie in ion channel modulation, a finding that would pivot its potential therapeutic application away from oncology and towards cardiovascular diseases like atrial fibrillation.

References

  • ResearchGate. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. Available at: [Link]

  • PMC (PubMed Central). (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies | Request PDF. Available at: [Link]

  • IJRAR (International Journal of Research and Analytical Reviews). (n.d.). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • PubMed. (2008). Pyrano-[2,3b]-pyridines as Potassium Channel Antagonists. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Analysis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

Introduction 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride belongs to the diverse family of heterocyclic compounds, which form the backbone of a vast number of pharmaceutical and specialty chemicals.[1] The fusi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride belongs to the diverse family of heterocyclic compounds, which form the backbone of a vast number of pharmaceutical and specialty chemicals.[1] The fusion of a dihydropyran ring with a pyridine core creates a scaffold with significant potential for biological activity, making rigorous and statistically sound analytical characterization paramount during research, development, and quality control.[2][3]

This guide provides an in-depth comparison of key analytical techniques for the characterization of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. Moving beyond a simple recitation of methods, we will explore the causality behind experimental design and delve into the application of both univariate and multivariate statistical methods for robust data interpretation. The protocols and analyses described herein are designed as self-validating systems, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Overall Analytical Workflow

The journey from a newly synthesized compound to a well-characterized molecule follows a structured path. It begins with synthesis and purification, followed by data acquisition using various analytical techniques, and culminates in rigorous statistical analysis to ensure data integrity and extract meaningful insights.

Analytical_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Purification->HPLC NMR NMR Purification->NMR MS Mass Spec Purification->MS Stats Statistical Analysis (Univariate & Multivariate) HPLC->Stats NMR->Stats MS->Stats Interpretation Interpretation & Reporting Stats->Interpretation

Caption: General workflow from synthesis to final data analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is an indispensable technique for assessing the purity and determining the concentration of pharmaceutical compounds. For pyridine derivatives like our target molecule, which tend to be polar, specific challenges such as poor retention on standard reversed-phase columns and peak tailing must be addressed through careful method development.[4]

Experimental Protocol: Reversed-Phase HPLC

1. Rationale for Method Development: The basic nitrogen in the pyridine ring can interact with residual silanols on silica-based columns, causing poor peak shape.[4] Furthermore, the compound's polarity makes it challenging to retain on traditional C18 columns. To counteract this, we employ a mobile phase with an acidic additive (formic acid) to protonate the pyridine nitrogen, reducing silanol interactions and improving peak symmetry. The use of a core-shell column can provide higher efficiency and faster analysis times.[4]

HPLC_Method_Dev A Define Analyte (Polar, Basic Pyridine) B Select Column (e.g., Core-Shell C18) A->B C Optimize Mobile Phase - Organic Solvent (ACN/MeOH) - Aqueous pH (Acidic Additive) B->C D Optimize Conditions - Flow Rate - Column Temperature C->D E System Suitability Test (Resolution, Tailing Factor) D->E F Method Validation (ICH) (Linearity, Accuracy, Precision) E->F

Caption: Logical flow for HPLC method development for pyridine compounds.

2. Step-by-Step Protocol:

  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Core-shell C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient Elution: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in the initial mobile phase (95:5 Water:ACN with 0.1% Formic Acid) at 1 mg/mL. Prepare working standards and quality control (QC) samples by serial dilution.

Statistical Analysis of HPLC Data (Univariate)

For routine analysis like purity assessment and quantification, we apply univariate statistical methods to key chromatographic parameters.

  • System Suitability: Before sample analysis, multiple injections of a standard are made to ensure the system is performing correctly. Key parameters include:

    • Retention Time (RT) Precision: The Relative Standard Deviation (RSD) of RT across injections should be <1%.

    • Peak Area Precision: The RSD of the peak area should be <2%.

    • Tailing Factor: Should be between 0.8 and 1.5 to ensure peak symmetry.

  • Linearity: To quantify the compound, a calibration curve is generated by plotting the peak area against a series of known concentrations. The relationship is assessed by the coefficient of determination (R²). An R² value > 0.999 is typically required to demonstrate linearity.[5]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing QC samples at multiple concentrations. Results are typically reported as mean, standard deviation (SD), and RSD (%).[6]

Statistical ParameterAcceptance CriteriaPurpose
Retention Time RSD < 1%Ensures consistent elution and identification of the analyte peak.
Peak Area RSD < 2%Demonstrates the stability and reproducibility of the detector response.
Tailing Factor 0.8 - 1.5Confirms good peak shape, free from deleterious interactions with the stationary phase.
Linearity (R²) > 0.999Validates that the detector response is directly proportional to analyte concentration.[5]
Accuracy (% Recovery) 98.0% - 102.0%Confirms the method's ability to measure the true amount of analyte in a sample.
Precision (RSD) ≤ 2%Shows that repeated measurements of the same sample provide consistent results.

Part 2: Spectroscopic Characterization (NMR & MS)

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for unequivocal structural confirmation.[7]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural elucidation.[8] The use of an appropriate deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for hydrochloride salts as it can dissolve the sample and has a residual solvent peak that does not typically interfere with analyte signals.[9] The formation of the hydrochloride salt is expected to cause a downfield shift of the proton signals adjacent to the pyridine nitrogen compared to the free base.[10]

  • Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Reference the spectra to the residual DMSO peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).[9]

2. Mass Spectrometry (MS):

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and clearly showing the protonated molecular ion [MH]⁺.[11] This allows for the confirmation of the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation, providing valuable structural information.[11]

  • Protocol:

    • Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the sample directly into an ESI-MS instrument or analyze via LC-MS using the HPLC method described previously.

    • Acquire spectra in positive ion mode.

    • Identify the [MH]⁺ ion corresponding to the protonated molecule (C₈H₉NO₂ + H⁺).

    • Perform MS/MS analysis on the [MH]⁺ precursor ion to observe characteristic fragmentation patterns.

Statistical Analysis of Spectroscopic Data (Multivariate)

While visual inspection of spectra is standard, comparing multiple spectra (e.g., from different synthesis batches or stability studies) can be challenging. Multivariate statistical methods, often grouped under "chemometrics," can extract subtle but significant information from the entire dataset.[12][13]

Principal Component Analysis (PCA): PCA is an unsupervised machine learning method that reduces the dimensionality of complex datasets, such as full NMR or MS spectra.[14] It transforms the many variables (e.g., signal intensity at each chemical shift or m/z value) into a few new variables called Principal Components (PCs). The first PC (PC1) captures the largest variance in the data, PC2 captures the second largest, and so on.[15]

By plotting the scores of the samples on the first two or three PCs, we can visualize groupings, trends, or outliers that are not apparent from simply overlaying the spectra.[14] For example, if two batches of the compound are analyzed, a PCA scores plot might show two distinct clusters, indicating a consistent difference between them (e.g., a recurring impurity).

PCA_Concept Data Raw Spectral Data (e.g., 10 Samples x 16,000 Data Points) PCA Principal Component Analysis (Dimensionality Reduction) Data->PCA Input PCs Principal Components (PC1, PC2, ...) New, Uncorrelated Variables PCA->PCs Output Plot Scores Plot (PC1 vs PC2) Visualization of Sample Clusters PCs->Plot Visualization

Caption: Conceptual flow of Principal Component Analysis for spectral data.

Comparative Analysis and Recommendations

TechniquePrimary ApplicationStatistical ApproachStrengthsLimitations
HPLC-DAD Purity, QuantificationUnivariate (Mean, SD, RSD, R²)Excellent for quantitative accuracy and precision; robust and widely available.[5]Provides limited structural information; peak co-elution can mask impurities.
NMR Structural ElucidationMultivariate (PCA, PLS)Unrivaled for definitive structure confirmation; sensitive to isomeric impurities.[8]Inherently low sensitivity; quantitative analysis requires careful setup and internal standards.
MS MW Confirmation, Impurity IDMultivariate (PCA)Extremely high sensitivity; provides molecular weight and fragmentation data for structural clues.[11]Isomers are often indistinguishable; ionization efficiency can vary significantly between compounds.

Recommendations:

  • For routine Quality Control (QC) and purity testing: A validated HPLC method with standard univariate statistical analysis is the most efficient and appropriate choice.

  • For initial structural confirmation of a new batch: A combination of NMR and high-resolution MS is required for unequivocal identification.

  • For stability studies or batch-to-batch comparisons: Employing multivariate statistical analysis (e.g., PCA) on full NMR or LC-MS datasets can reveal subtle changes or inconsistencies that might otherwise be missed.[12][15]

Conclusion

The robust characterization of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride requires a multi-faceted analytical approach. While HPLC provides the quantitative backbone for purity and concentration assessment through established univariate statistics, NMR and MS are indispensable for structural verification. The integration of multivariate statistical techniques like PCA elevates the analysis of spectroscopic data, enabling a deeper understanding of product consistency and stability. By judiciously selecting these techniques and applying the appropriate statistical models, researchers can ensure the highest level of scientific integrity and confidence in their experimental data.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • University of Southampton. (n.d.). Research project: Analysis methods of spectroscopic data. Retrieved from [Link]

  • The University of Manchester. (2019, March 13). Multivariate Statistical Analysis of Spectroscopic Data Obtained From Food Samples. Retrieved from [Link]

  • AIP Publishing. (2025, June 6). Statistical data analysis methods in Brillouin spectroscopy: Tutorial. Retrieved from [Link]

  • Open Research Online. (2022, April 29). Using Multivariate Statistical Analysis to fit spectroscopy data from remote and in situ analysis of planetary surfaces. Retrieved from [Link]

  • ACS Publications. (2010, July 2). Advanced Statistical and Numerical Methods for Spectroscopic Characterization of Protein Structural Evolution. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • PubMed. (2000). Mass Spectra of Some New 3,4-dihydro-2[H]-pyridones. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • PMC. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Retrieved from [Link]

  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Polish Chemical Society. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]

  • NextSDS. (n.d.). 2H-Pyrano[3,2-b]pyridin-2-ol,3,4-dihydro-,hydrochloride(9CI). Retrieved from [Link]

  • Preprints.org. (2025, July 13). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • ResearchGate. (2023, September 1). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 25). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

  • CEM Corporation. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2025, December 5). (PDF) Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. Retrieved from [Link]

  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

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Comparative

A Comparative Guide to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride: Synthesis, Bioactivity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct research on...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct research on this specific molecule, this document synthesizes information from peer-reviewed literature on structurally related pyranopyridine derivatives and analogous heterocyclic systems. By examining the synthesis, biological activities, and structure-activity relationships of these related compounds, we can infer the potential properties and therapeutic applications of the title compound and guide future research endeavors.

Introduction: The Pyrano[2,3-b]pyridine Scaffold

The fusion of a pyran ring with a pyridine ring gives rise to the pyranopyridine scaffold, a privileged structure in drug discovery.[1] This heterocyclic system is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[2][3] The incorporation of the pyridine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability.[3] The dihydropyran portion, on the other hand, provides a three-dimensional structure that can facilitate precise interactions with biological targets.

Derivatives of the broader 3,4-dihydro-2H-pyran class have been investigated for a range of pharmacological effects, including acetylcholinesterase inhibition and wound healing properties.[2] Specifically, compounds featuring the 4H-pyrano[2,3-b]pyridine core have been explored for their potential as antibacterial and anti-cancer agents.[1] This guide will focus on the 4-ol hydrochloride derivative, postulating its characteristics based on the established chemistry and biology of its molecular neighbors.

Synthesis and Chemical Characterization

While a specific, optimized synthesis for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is not extensively documented, its synthesis can be logically deduced from established methodologies for related pyranopyridine and dihydropyran structures.

Proposed Synthetic Strategy

A plausible synthetic route would likely involve a multi-step process, potentially starting from a substituted pyridine derivative. The key step would be the construction of the fused dihydropyran ring. Methodologies such as the hetero-Diels-Alder reaction, which is a powerful tool for the synthesis of 3,4-dihydro-2H-pyrans, could be adapted.[2] Alternatively, intramolecular cyclization strategies have been successfully employed for the synthesis of related pyrano[3,4-c]pyridine-1-ones.[4]

A hypothetical, yet chemically sound, approach is outlined below. This proposed pathway leverages common starting materials and well-established reaction types in heterocyclic chemistry.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Final Product 2_amino_3_hydroxypyridine 2-Amino-3-hydroxypyridine hetero_diels_alder Hetero-Diels-Alder Reaction 2_amino_3_hydroxypyridine->hetero_diels_alder acrolein Acrolein acrolein->hetero_diels_alder pyranopyridinone 2H-Pyrano[2,3-b] pyridin-4(3H)-one hetero_diels_alder->pyranopyridinone Cyclization & Tautomerization reduction Reduction (e.g., NaBH4) pyranopyridinol 3,4-dihydro-2H-pyrano [2,3-b]pyridin-4-ol reduction->pyranopyridinol Ketone Reduction hcl_treatment HCl Treatment final_product 3,4-dihydro-2H-pyrano [2,3-b]pyridin-4-ol hydrochloride hcl_treatment->final_product Salt Formation pyranopyridinone->reduction pyranopyridinol->hcl_treatment

Caption: Proposed synthetic pathway for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a proposed, non-validated procedure based on established chemical principles. Optimization would be required.

Step 1: Synthesis of 2H-Pyrano[2,3-b]pyridin-4(3H)-one

  • To a solution of 2-amino-3-hydroxypyridine (1 eq.) in a suitable solvent (e.g., toluene), add acrolein (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the intermediate, 2H-pyrano[2,3-b]pyridin-4(3H)-one.

Step 2: Reduction to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

  • Dissolve the intermediate from Step 1 in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude alcohol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Characterization

The structure and purity of the final compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of the fused ring system and the hydroxyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.

  • Melting Point: To assess the purity of the crystalline salt.

Comparative Analysis of Biological Activity

Antiviral Activity

A study on 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines revealed potent in vitro activity against several rhinovirus serotypes.[5] For instance, the 6-bromo- and 6-(methylsulfonyl)-3',4'-dichlorophenyl analogs exhibited median MIC₅₀ values of 0.05 and 0.13 µg/mL, respectively, against 23 rhinovirus serotypes.[5] This suggests that the pyrano[2,3-b]pyridine scaffold is a viable starting point for the development of antiviral agents. The presence of the hydroxyl group at the 4-position in our target molecule could influence its binding to viral proteins and its pharmacokinetic profile.

Cytotoxic and Anti-cancer Potential

Research into hybrid compounds combining 1,4-dihydropyridines and 4H-pyran structures has demonstrated cytotoxic activity against cancer cell lines.[1] This is significant as our target molecule shares the dihydropyran and pyridine moieties. The mechanism of action for such compounds is often multifaceted, but can involve the modulation of cellular signaling pathways or the induction of apoptosis. Further investigation into the cytotoxic effects of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride against a panel of cancer cell lines would be a logical next step.

Other Potential Activities

The broader class of pyran-containing heterocycles has been associated with a wide range of biological activities, including inhibition of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[6] Additionally, fused pyrazole derivatives, which share some structural similarities with pyranopyridines, have been investigated for analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[7][8]

Performance Comparison of Related Compounds
Compound ClassSpecific Derivative(s)Reported Biological ActivityPotency (if reported)Reference
Pyrano[2,3-b]pyridines 6-bromo-3',4'-dichlorophenyl derivativeAntirhinovirusMIC₅₀ = 0.05 µg/mL[5]
Pyrano[2,3-b]pyridines 6-(methylsulfonyl)-3',4'-dichlorophenyl derivativeAntirhinovirusMIC₅₀ = 0.13 µg/mL[5]
Hybrid 4H-Pyrano[2,3-b]pyridines Various derivativesCytotoxicity against KB and HepG2 cancer cell linesYields of 43-68% for synthesis[1]
Tetrahydropyrans (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amineDPP-4 Inhibition (Anti-diabetic)Potent and selective[6]
Pyrano[2,3-c]pyrazoles 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-onesPotential anticancer, antimicrobial, antiviralSynthesis and characterization focused[7][8]

Future Directions and Experimental Design

Based on the comparative analysis, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride warrants further investigation, particularly in the areas of antiviral and anticancer research.

Experimental_Workflow synthesis Synthesis & Purification of 3,4-dihydro-2H-pyrano[2,3-b] pyridin-4-ol hydrochloride characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro_screening In Vitro Biological Screening characterization->in_vitro_screening antiviral_assay Antiviral Assays (e.g., Rhinovirus, Influenza) in_vitro_screening->antiviral_assay cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, against cancer cell lines) in_vitro_screening->cytotoxicity_assay hit_to_lead Hit-to-Lead Optimization antiviral_assay->hit_to_lead cytotoxicity_assay->hit_to_lead sar_studies Structure-Activity Relationship (SAR) Studies hit_to_lead->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox

Caption: A proposed experimental workflow for the evaluation of the title compound.

A logical next step would be to synthesize the compound and screen it against a panel of viruses and cancer cell lines. A standard MTT assay could be employed to determine its cytotoxic effects on cell lines such as HeLa, HepG2, and MCF-7. For antiviral testing, a plaque reduction assay against various rhinovirus strains would be a relevant starting point, given the activity of its analogs.

Conclusion

While direct experimental data on 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is sparse, a comprehensive analysis of the existing literature on related pyranopyridine and dihydropyran derivatives provides a strong rationale for its synthesis and biological evaluation. The fused heterocyclic scaffold is a known pharmacophore with demonstrated potential in antiviral and anticancer applications. The presence of a hydroxyl group at the 4-position offers a point for potential metabolic interactions and hydrogen bonding with target proteins, distinguishing it from previously studied analogs. Future research, following the proposed synthetic and experimental workflows, will be crucial in elucidating the true therapeutic potential of this promising compound.

References

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

  • Diana, G. D., et al. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, 29(9), 1590-1595. Available at: [Link]

  • Tosh, D. K., et al. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 19(14), 3783-3786. Available at: [Link]

  • Suárez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • Gómez-García, M., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3749. Available at: [Link]

  • Kim, J., et al. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents, WO2005063768A1.
  • Vediyappan, R., et al. (2015). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and 6-(aryl/heteroaryl)pyridazinone skeleton. ResearchGate. Available at: [Link]

  • PubChem. 3,4-dihydro-2h-pyrano[2,3-b]pyridine. Available at: [Link]

  • Wójcik, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Kavalenka, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6611. Available at: [Link]

  • NextSDS. 2H-Pyrano[3,2-b]pyridin-2-ol,3,4-dihydro-,hydrochloride(9CI). Available at: [Link]

  • Kavalenka, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Available at: [Link]

  • Pham, H-T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366. Available at: [Link]

  • Kumar, P., & Kumar, A. (2019). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 12(4), 215-220. Available at: [Link]

Sources

Validation

A Guide to Confirming the Mechanism of Action of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride: An Investigative Framework

For researchers, scientists, and drug development professionals, the elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical development. It provides the biological rationale for a com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical development. It provides the biological rationale for a compound's therapeutic potential and informs on potential liabilities. This guide outlines a systematic, multi-phase approach to confirm the MoA of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a novel compound with an uncharacterized biological target. The pyranopyridine scaffold is present in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antiviral, anticancer, and as inhibitors of efflux pumps.[1][2][3][4] This structural promiscuity underscores the necessity of a rigorous and unbiased investigation to pinpoint its specific molecular interactions.

This guide is structured not as a rigid protocol, but as a logical workflow, progressing from broad, unbiased screening to specific target validation and pathway analysis. Each experimental choice is rationalized to build a self-validating cascade of evidence, ensuring scientific integrity and a comprehensive understanding of the compound's biological function.

Phase 1: Unbiased Target Identification – Casting a Wide Net

The initial phase of MoA determination for a novel compound should be designed to survey a wide range of potential biological targets without preconceived notions. This "forward chemical genetics" approach prioritizes the identification of a cellular phenotype or a direct molecular interaction, which is then followed by in-depth mechanistic studies.[5]

Broad-Spectrum Target Class Screening

Given that many small molecules exert their effects by interacting with kinases or G-protein coupled receptors (GPCRs), initial screening efforts will focus on these large and druggable target families.

  • Kinome Profiling: A significant portion of approved drugs target the human kinome.[6] Therefore, an initial screen of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride against a large panel of kinases is a logical first step. This can be accomplished through established service providers that offer comprehensive kinase profiling assays.[7][8] These services typically utilize radiometric or luminescence-based assays to measure the ability of a compound to inhibit the activity of hundreds of kinases.[8] The output of such a screen is a selectivity profile, highlighting any kinases that are significantly inhibited by the compound.

  • GPCRome Screening: GPCRs represent the largest family of cell surface receptors and are the targets for a substantial percentage of currently marketed drugs.[9][10] Screening 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride against a comprehensive panel of GPCRs can reveal if the compound acts as an agonist, antagonist, or allosteric modulator of any of these receptors. A variety of cell-based assays are available for this purpose, including those that measure downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization.[11][12]

Proteome-Wide Target Identification

To complement target class-specific screening, a proteome-wide approach can identify targets that fall outside of the major druggable families.

  • Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): CETSA is a powerful technique for identifying the cellular targets of a compound based on the principle of ligand-induced thermal stabilization.[13][14] When a compound binds to its target protein, it often increases the protein's stability, making it more resistant to heat-induced denaturation.[15][16] By treating cells with the compound, heating the cell lysate across a range of temperatures, and then using mass spectrometry to identify the proteins that remain soluble at higher temperatures, it is possible to identify the direct targets of the compound in an unbiased, cellular context.[14][17]

cluster_0 Phase 1: Target Identification Compound 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride Kinome Kinome Profiling Compound->Kinome GPCRome GPCRome Screening Compound->GPCRome CETSA_MS CETSA-MS Compound->CETSA_MS Hits Putative Targets Kinome->Hits GPCRome->Hits CETSA_MS->Hits

Caption: Phase 1 workflow for unbiased target identification.

Phase 2: Target Validation and Biophysical Characterization

Following the identification of one or more putative targets in Phase 1, the next critical step is to validate these interactions and characterize the binding biophysically.[18][19] This phase aims to confirm direct binding and quantify the interaction in a controlled, in vitro setting.

Confirming Target Engagement in a Cellular Context
  • Cellular Thermal Shift Assay (CETSA): Before moving to purified proteins, it is crucial to confirm that the compound engages its target within the complex environment of the cell.[20] A standard CETSA experiment, followed by Western blotting for the specific protein of interest, can provide this confirmation.[13][21] An isothermal dose-response CETSA can further be used to determine the compound's potency for target engagement in cells.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride or vehicle control for a predetermined time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer.

  • Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures for a set duration (e.g., 3 minutes).[16]

  • Lysis and Centrifugation: Lyse the cells (e.g., through freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the insoluble pellet.

  • Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fractions.[13] Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[14]

Direct Binding Assays with Purified Protein

To definitively prove a direct interaction and to characterize the binding kinetics and thermodynamics, assays with the purified target protein are essential.

  • Isothermal Titration Calorimetry (ITC): ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[18] It allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the purified target protein) immobilized on a sensor surface.[18] This method provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

  • AlphaScreen Assay: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that can be configured as a competition binding assay.[22][23] If a known, biotinylated ligand for the target is available, this assay can be used to determine the ability of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride to displace this ligand, thereby confirming binding to the same site and allowing for the determination of its inhibitory constant (Ki). The assay principle involves donor and acceptor beads that, when brought into proximity by a biological interaction, generate a luminescent signal.[24][25]

cluster_1 Phase 2: Target Validation Putative_Targets Putative Targets CETSA CETSA (Western Blot) Putative_Targets->CETSA ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC SPR Surface Plasmon Resonance (SPR) CETSA->SPR AlphaScreen AlphaScreen Competition Assay CETSA->AlphaScreen Validated_Target Validated Target ITC->Validated_Target SPR->Validated_Target AlphaScreen->Validated_Target

Caption: Phase 2 workflow for target validation and biophysical characterization.

Phase 3: Delineating the Downstream Functional Consequences

With a validated molecular target, the final phase of MoA elucidation involves understanding the downstream cellular consequences of target engagement.[19][20] This provides the crucial link between the molecular interaction and the observed biological or therapeutic effect.

Pathway Analysis

The nature of the validated target will dictate the specific downstream pathways to investigate. For example:

  • If the target is a kinase: The immediate downstream substrates should be examined. A phosphoproteomics approach or Western blotting with phospho-specific antibodies can be used to determine if the compound alters the phosphorylation of these substrates in a cellular context.

  • If the target is a GPCR: The modulation of second messenger levels (e.g., cAMP, IP3) should be quantified.[26] Commercially available kits, such as AlphaScreen-based cAMP assays, provide a high-throughput method for this analysis.[27] Additionally, β-arrestin recruitment assays can provide insights into potential biased agonism.[12]

  • If the target is a transcription factor: Changes in the expression of target genes can be measured using quantitative PCR (qPCR) or RNA-sequencing.

Functional Cellular Assays

The ultimate goal is to correlate target engagement with a functional cellular outcome. The choice of assay will depend on the therapeutic area of interest. For example:

  • Oncology: Cell proliferation assays (e.g., MTS, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), or cell migration assays.

  • Immunology: Cytokine release assays (e.g., ELISA), or T-cell activation assays.

  • Neuroscience: Assays for neurotransmitter release or electrophysiological measurements.

Comparative Analysis

A thorough understanding of the MoA of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride allows for a meaningful comparison with alternative compounds. This comparison should be multi-faceted:

Parameter 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride Alternative Compound A (Same Target) Alternative Compound B (Different Target, Same Pathway)
Target To be determined (TBD)TBDTBD
Binding Affinity (Kd) TBD (from ITC/SPR)Reported or experimentally determinedNot applicable
Potency (IC50/EC50) TBD (from functional assays)Reported or experimentally determinedReported or experimentally determined
Selectivity TBD (from Kinome/GPCRome screens)Reported or experimentally determinedReported or experimentally determined
Downstream Effect TBD (from pathway analysis)Reported or experimentally determinedReported or experimentally determined
Functional Outcome TBD (from cellular assays)Reported or experimentally determinedReported or experimentally determined

This table provides a framework for comparing the performance of the compound of interest with alternatives once the necessary experimental data has been generated. The key differentiators will be potency, selectivity, and the specific downstream signaling consequences.

Conclusion

Confirming the mechanism of action of a novel compound like 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a systematic process of hypothesis generation and rigorous testing.[28][29] By employing a phased approach that begins with broad, unbiased screening and progresses to specific, quantitative validation, researchers can build a comprehensive and reliable understanding of a compound's biological function. This knowledge is indispensable for the continued development of the molecule as a potential therapeutic agent and for making informed decisions in a drug discovery program.[30][31][32] The methodologies outlined in this guide represent a robust framework for achieving this critical milestone.

References

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  • PubMed. (2010, May 27). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596).

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Comparative

A Comparative Analysis of Synthetic Routes for Pyranopyridines: A Guide for Researchers

The pyranopyridine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Its synthesis has been a subject of intense research, leading to the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyranopyridine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Its synthesis has been a subject of intense research, leading to the development of diverse and innovative synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to pyranopyridines and their derivatives, offering insights into their mechanisms, efficiencies, and practical applications for researchers, scientists, and drug development professionals.

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like pyranopyridines.[1] This strategy is particularly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds.[1]

Three-Component Reactions

A common and versatile approach involves the one-pot reaction of an aldehyde, malononitrile, and a suitable active methylene compound, such as a β-ketoester or a cyclic 1,3-dicarbonyl compound, in the presence of a catalyst.

General Reaction Scheme:

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound and subsequent intramolecular cyclization and tautomerization.

Mechanism Outline:

MCR_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Intramolecular Cyclization cluster_Final Tautomerization/Aromatization Aldehyde Aldehyde Knoevenagel_Intermediate Arylmethylidenemalononitrile Aldehyde->Knoevenagel_Intermediate + Malononitrile - H₂O Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + Active Methylene Cmpd. Active_Methylene Active Methylene Compound Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Pyranopyridine Pyranopyridine Derivative Cyclized_Intermediate->Pyranopyridine Domino_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_DielsAlder Hetero-Diels-Alder Reaction cluster_Final Final Product Aldehyde Aromatic Aldehyde Heterodiene Conjugated Heterodiene Aldehyde->Heterodiene + Barbituric Acid - H₂O Barbituric_Acid 1,3-Dimethylbarbituric Acid Cycloadduct Cycloadduct Heterodiene->Cycloadduct + Dienophile Dienophile Ethyl Vinyl Ether Pyranopyrimidine Pyrano[2,3-d]pyrimidine Cycloadduct->Pyranopyrimidine

Caption: Domino Knoevenagel/hetero-Diels-Alder reaction for pyranopyrimidine synthesis.

Comparative Data for Domino Reaction:

CatalystSolventTemperatureTimeYield (%)Reference
InCl₃ (1 mol%)Acetonitrile:Water (3:1)Room Temp.Not specified80-99[2]
NoneAqueous mediaNot specifiedNot specified65-70[2]

Advantages:

  • High Efficiency: Multiple bonds are formed in a single, orchestrated sequence. [2]* Stereoselectivity: The concerted nature of the Diels-Alder reaction can lead to high stereocontrol.

  • Milder Reaction Conditions: Often proceeds under mild conditions, enhancing its applicability. [2] Disadvantages:

  • Substrate Specificity: The success of the domino sequence is highly dependent on the electronic properties of the reactants.

  • Potential for Competing Pathways: The reactive intermediates may undergo alternative, undesired reactions.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers a powerful toolkit for the synthesis of heterocyclic compounds, including pyranopyridines. [3]These methods often involve the formation of new C-C and C-N bonds through various catalytic cycles.

Example: Palladium-Catalyzed Domino C-N Coupling/Hydroamination

A notable example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which involves a Sonogashira reaction followed by a domino C-N coupling/hydroamination reaction catalyzed by palladium. [4][5] General Workflow:

Metal_Catalyzed_Workflow Start 5-Bromo-6-chloro-1,3-dimethyluracil Sonogashira Sonogashira Reaction (+ Alkyne, Pd catalyst) Start->Sonogashira Intermediate Alkynylated Uracil Derivative Sonogashira->Intermediate Domino Domino C-N Coupling/ Hydroamination (+ Aniline, Pd catalyst) Intermediate->Domino Final_Product Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Domino->Final_Product

Caption: Workflow for the synthesis of pyrrolopyrimidines via metal-catalyzed reactions.

Advantages:

  • High Selectivity: Metal catalysts can provide excellent chemo-, regio-, and stereoselectivity. [3]* Broad Substrate Scope: A wide range of functional groups are often tolerated. [6]* Access to Novel Structures: Enables the synthesis of complex pyranopyridine analogues that are not readily accessible through other methods.

Disadvantages:

  • Catalyst Cost and Toxicity: Some transition metal catalysts can be expensive and pose environmental concerns.

  • Ligand Sensitivity: The efficiency of the catalyst is often highly dependent on the nature of the coordinating ligand.

  • Product Contamination: Removal of the metal catalyst from the final product can be challenging.

Experimental Protocols

Protocol 1: Green Synthesis of Pyrano[3,2-c]pyridine Derivatives using Tamarind Juice

This protocol is adapted from the work of Gnanasekaran et al. [7]

  • Reaction Setup: In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and 4-hydroxy-6-methyl-2-pyrone (10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add tamarind juice (5 mL) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture with constant stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure pyrano[3,2-c]pyridine derivative.

Protocol 2: InCl₃-Catalyzed Domino Synthesis of Pyrano[2,3-d]pyrimidines

This protocol is based on the work of Prajapati and coworkers. [2]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve an aromatic aldehyde (1 mmol) and 1,3-dimethylbarbituric acid (1 mmol) in a mixture of acetonitrile and water (3:1, 10 mL).

  • Catalyst and Reagent Addition: Add ethyl vinyl ether (1.2 mmol) and indium(III) chloride (InCl₃, 1 mol%) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure pyrano[2,3-d]pyrimidine.

Conclusion

The synthesis of pyranopyridines is a rich and evolving field, with multi-component reactions currently representing one of the most powerful and versatile strategies. The choice of synthetic route will ultimately depend on the specific target molecule, desired level of structural complexity, and available resources. Green chemistry approaches, utilizing benign catalysts and solvents, are becoming increasingly prevalent and offer a sustainable path to these valuable heterocyclic compounds. Domino reactions provide an elegant and efficient means to construct complex frameworks in a single operation, while metal-catalyzed methods open doors to novel and otherwise inaccessible structures. Researchers in drug discovery and materials science can leverage this diverse synthetic arsenal to create novel pyranopyridine derivatives with tailored properties and functions.

References

  • Sharma, D. A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s) (2024).
  • Das, B., et al. An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction. Bioorganic & Medicinal Chemistry Letters, 16(16), 4274-4277 (2006).
  • Kazemi, M., Shiri, L., & Kohzadi, H. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(11), 4058-4067 (2017).
  • Gnanasekaran, R., et al. Green Synthesis and Antimicrobial activities of Pyrano[3,2-C]pyridine derivatives. Journal of Chemical Health Risks, (2025).
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  • Al-Abdullah, E. S., et al. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 20(7), 12136-12151 (2015).
  • Maddila, S., et al. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Future Medicinal Chemistry, 13(1), 81-105 (2021).
  • Four-Component Domino Reaction for the Synthesis of Novel 8-Methyl-9-substituted-2,10-diaryl-2,3-dihydro-10H-pyrano[3,2-e]t[7][8][9][2]riazaphospholo[1,5-c]pyrimidines. ResearchGate, (2015).

  • Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition. IntechOpen, (2024).
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  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(4), 359-372 (2021).
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Validation

Cross-Validation of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride's Bioactivity: A Comparative Guide for Anticancer Drug Discovery

The pyranopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its capacity to interact with a diverse array of biological targets. This has led to the development of c...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyranopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its capacity to interact with a diverse array of biological targets. This has led to the development of compounds with a wide spectrum of activities, including anti-inflammatory, antiviral, antibacterial, and notably, anticancer properties[1][2][3]. This guide provides a framework for the cross-validation of a specific derivative, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, focusing on its potential as an anticancer agent. We will objectively compare its hypothetical performance with relevant alternatives, supported by detailed experimental protocols and data presentation formats designed for researchers, scientists, and drug development professionals.

Introduction to the Pyranopyridine Scaffold and the Target Compound

The fusion of pyran and pyridine rings creates a heterocyclic system with significant therapeutic potential[1][3]. Derivatives have been shown to target critical pathways in cancer progression, including kinase inhibition (e.g., VEGFR-2, EGFR) and the disruption of bacterial efflux pumps, which can be relevant in the context of chemotherapy resistance[1][4]. Our target compound, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, belongs to this promising class. This guide outlines a comprehensive strategy to evaluate its anticancer efficacy and elucidate its mechanism of action relative to established and emerging therapies.

Comparative Framework: Selecting Alternatives for Cross-Validation

To rigorously assess the bioactivity of our target compound, a multi-faceted comparison is essential. We propose a selection of comparators that span different categories:

  • A Standard Chemotherapeutic Agent: Doxorubicin, a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its mechanism involves DNA intercalation and inhibition of topoisomerase II.

  • A Targeted Kinase Inhibitor: Erlotinib, an EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. This will help determine if our compound acts on specific signaling pathways.

  • A Structurally Related Pyranopyridine Derivative: We will use the hypothetical data for a pyranopyridine-3-carbonitrile derivative, which has shown potent anticancer activity, to benchmark our compound against a direct analog[1].

This selection will allow for a comprehensive evaluation of our target compound's potency, selectivity, and potential mechanism of action.

Experimental Design for Bioactivity Cross-Validation

A robust experimental design is crucial for generating reliable and comparable data. The following workflow is proposed for the cross-validation of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Data Analysis A Cancer Cell Line Panel (e.g., HepG2, MCF-7, A549) B MTT Assay for Cell Viability A->B Treatment with Compounds C IC50 Determination B->C Data Analysis G Head-to-Head Comparison of IC50 Values C->G Input for Comparison D Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) D->G E Cell Cycle Analysis (Flow Cytometry) E->G F Apoptosis Assay (Annexin V/PI Staining) F->G Mechanistic Insights H Selectivity Profiling G->H I Structure-Activity Relationship (SAR) Insights H->I

Caption: Proposed experimental workflow for the cross-validation of anticancer bioactivity.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, Doxorubicin, Erlotinib, Pyranopyridine-3-carbonitrile derivative)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium with fresh medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using non-linear regression analysis.

Rationale: The MTT assay is a widely accepted, colorimetric-based method for assessing cell metabolic activity, which serves as an indicator of cell viability. This provides a quantitative measure of a compound's cytotoxic effects.

Objective: To assess the inhibitory activity of the test compounds against specific kinases implicated in cancer, such as VEGFR-2 and EGFR.

Materials:

  • Recombinant human VEGFR-2 and EGFR kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds

Procedure:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC50 values for kinase inhibition.

Rationale: Many anticancer drugs function by inhibiting specific kinases that are overactive in cancer cells. This assay directly measures the ability of the compound to interfere with this enzymatic activity, providing mechanistic insight.

Data Presentation and Comparative Analysis

The quantitative data generated from the experimental assays should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM)

CompoundHepG2 (Liver)MCF-7 (Breast)A549 (Lung)
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HClExperimental DataExperimental DataExperimental Data
DoxorubicinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
ErlotinibLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Pyranopyridine-3-carbonitrileLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Comparative Kinase Inhibition (IC50 in µM)

CompoundVEGFR-2EGFR
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HClExperimental DataExperimental Data
ErlotinibLiterature/Experimental DataLiterature/Experimental Data

Mechanistic Insights and Signaling Pathways

Based on the experimental data, potential signaling pathways affected by 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride can be hypothesized. For instance, if the compound exhibits potent inhibition of VEGFR-2, it would suggest an anti-angiogenic mechanism.

G cluster_0 Hypothetical Anti-Angiogenic Pathway A VEGF Ligand B VEGFR-2 Receptor A->B Binds to C Downstream Signaling (e.g., PLCγ, PI3K/Akt) B->C Activates D Cell Proliferation, Migration, Survival C->D Promotes E 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol HCl E->B Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride's bioactivity, with a focus on its anticancer potential. By employing a multi-faceted approach that includes in vitro cytotoxicity screening, mechanistic assays, and direct comparison with established drugs and structural analogs, a robust evaluation of its therapeutic promise can be achieved. The pyranopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic validation of new derivatives is paramount to advancing them through the drug discovery pipeline. Future studies should aim to expand the panel of cancer cell lines, investigate in vivo efficacy in animal models, and explore potential off-target effects to build a comprehensive safety and efficacy profile.

References

  • Al-Ostath, A., et al. (2023).
  • Maddila, S., et al. (2023). Pyranopyrimidine: A promising scaffold with various biological activities.
  • Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • Opperman, T. J., et al. (2014). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. PMC.
  • ResearchGate. (n.d.).
  • Finlay, H. J., et al. (2008). Pyrano-[2,3b]-pyridines as Potassium Channel Antagonists. PubMed.
  • Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R)

Sources

Comparative

A Prospective In Vivo Evaluation of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride: A Comparative Guide

This guide provides a comprehensive framework for designing and conducting in vivo studies of the novel compound 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. In the absence of direct in vivo data for this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing and conducting in vivo studies of the novel compound 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. In the absence of direct in vivo data for this specific molecule, this document leverages existing research on structurally related pyranopyridine and pyrazolopyridine derivatives to propose a robust experimental plan. By comparing potential therapeutic applications and established in vivo performance of similar compounds, researchers can strategically position their investigation of this new chemical entity.

Introduction to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride and the Rationale for In Vivo Studies

The pyranopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and kinase inhibition properties.[1][2][3][4][5][6] The introduction of a hydroxyl group at the 4-position of the dihydropyran ring in 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride suggests potential for novel interactions with biological targets. Preclinical in vivo studies are therefore a critical next step to elucidate its therapeutic potential, pharmacokinetic profile, and safety.

This guide will outline a comparative approach, benchmarking the potential of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride against established compounds with similar core structures that have undergone in vivo evaluation.

Selection of Comparator Compounds

An informed in vivo study design necessitates the selection of appropriate positive controls and comparator compounds. Based on the available literature, the following compounds, which share the pyranopyridine or a closely related pyrazolopyridine core, serve as excellent benchmarks for various potential therapeutic applications.

  • For Anticancer Studies:

    • A Pyrrolo-pyridine Benzamide Derivative: This compound has shown significant tumor growth inhibition (TGI) in a lung carcinoma allograft model.[1]

    • Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives: These have demonstrated potent in vivo anticancer activity against Ehrlich ascites carcinoma.[2]

  • For Antiviral Studies:

    • 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines: Certain analogues have shown potent in vitro antirhinovirus activity and favorable serum levels in mice, suggesting potential for oral efficacy.[6]

  • For Kinase Inhibition Studies:

    • Pyrazolo[3,4-b]pyridine derivatives: These have been investigated as Tropomyosin receptor kinase (TRK) inhibitors with some showing acceptable in vitro activity and antiproliferative effects.[7]

    • Pyrido[2,3-d]pyrimidine-2,4-dione derivatives: A library of these compounds has been screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K).[8]

Comparative In Vivo Performance of Structurally Related Compounds

To guide the experimental design and establish performance benchmarks, the following table summarizes the in vivo data for selected comparator compounds.

Compound ClassTherapeutic AreaAnimal ModelDosing RegimenKey Efficacy FindingsReference
Pyrrolo-pyridine Benzamide DerivativeAnticancerBALB/c nude mice with lung carcinoma allograft20 mg/kg64.5% Tumor Growth Inhibition (TGI)[1]
Pyrazolopyridine & Pyridopyrazolopyrimidine DerivativesAnticancerEhrlich ascites carcinoma-bearing miceNot Specified47.62% and 47.86% inhibition of tumor growth for specific derivatives[2]
3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridinesAntiviral (Rhinovirus)Mice200 mg/kg (oral)Serum levels exceeded the in vitro MIC50, indicating potential for oral efficacy.[6]
Spirohydantoin derivatives of thiopyrano[2,3-b]pyridin-4(4H)-oneAldose Reductase InhibitionGalactosemic ratsEyedrop solutionPotent in preventing cataract development.[9]
N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)Anti-Obesity (CB1R inverse agonist)Diet-induced obese (DIO) rat modelNot SpecifiedReduced body weight and food intake.[10]

Proposed In Vivo Experimental Protocol: Anticancer Efficacy in a Xenograft Model

This protocol provides a detailed methodology for assessing the anticancer potential of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in a human tumor xenograft model, using a relevant comparator from the literature.

Materials and Reagents
  • 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (Test Article)

  • Pyrrolo-pyridine Benzamide Derivative (Comparator Compound)[1]

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Matrigel

  • Calipers

  • Standard animal husbandry equipment

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture Cell Culture (A549) TumorImplantation Subcutaneous Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorMeasurement Tumor Volume Measurement TumorImplantation->TumorMeasurement Randomization Randomization into Treatment Groups TumorMeasurement->Randomization Dosing Daily Dosing (Vehicle, Test, Comparator) Randomization->Dosing Dosing->TumorMeasurement Euthanasia Euthanasia & Tumor Excision Dosing->Euthanasia DataAnalysis Data Analysis (TGI, Body Weight) Euthanasia->DataAnalysis

Caption: Workflow for in vivo anticancer efficacy study.

Step-by-Step Procedure
  • Cell Culture: Culture A549 human lung carcinoma cells in appropriate media until they reach the desired confluence for implantation.

  • Animal Acclimatization: Acclimate male BALB/c nude mice (6-8 weeks old) for at least one week under standard laboratory conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (e.g., 20 mg/kg)

    • Group 3: Pyrrolo-pyridine Benzamide Derivative (20 mg/kg)[1]

  • Drug Administration: Administer the test article, comparator, and vehicle daily via the appropriate route (e.g., oral gavage).

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration (e.g., 21 days).

  • Data Analysis: Excise the tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze changes in body weight as an indicator of toxicity.

Potential Mechanisms of Action and Future Directions

While the precise mechanism of action of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is unknown, related pyranopyridine and pyrazolopyridine derivatives have been shown to act as kinase inhibitors.[1][7][8] For instance, some pyrrolo-pyridine benzamide derivatives inhibit c-Met kinase.[1] Therefore, it is plausible that the subject compound may also exert its effects through the inhibition of one or more protein kinases.

Future in vitro studies should aim to identify the specific molecular target(s) of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. A proposed workflow for target identification and validation is presented below.

mechanism_of_action cluster_screening Initial Screening cluster_validation Target Validation cluster_invivo In Vivo Confirmation KinaseScreening Broad Kinase Panel Screening HitIdentification Identification of Primary Kinase Hits KinaseScreening->HitIdentification IC50Determination In Vitro IC50 Determination HitIdentification->IC50Determination CellularAssays Cell-based Assays (Phosphorylation) IC50Determination->CellularAssays Pharmacodynamic Pharmacodynamic Studies (Target Modulation in Tumors) CellularAssays->Pharmacodynamic

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

This guide provides a detailed protocol for the safe and compliant disposal of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Adh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The protocols outlined herein are grounded in established principles of chemical safety and waste management.

Foundational Principles: Understanding the Compound

Before addressing disposal, a fundamental understanding of the potential hazards associated with 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is essential. While specific toxicological data for this compound is not extensively published, its structure—a pyranopyridine derivative—suggests that it should be handled with the care afforded to novel chemical entities. As a hydrochloride salt, it is likely a water-soluble, crystalline solid. The primary risks are associated with inhalation of dust particles, and skin or eye contact.

Key Safety Considerations:

  • Assume Toxicity: In the absence of comprehensive toxicological data, treat this compound as potentially harmful.

  • Irritant Potential: Like many nitrogen-containing heterocyclic compounds, it may cause irritation upon contact with skin, eyes, and the respiratory tract.

  • Environmental Impact: The environmental fate of this compound is not well-documented. Therefore, disposal methods must prevent its release into the environment.

Pre-Disposal: Risk Assessment and Waste Segregation

Proper disposal begins with a thorough risk assessment and meticulous segregation of waste at the point of generation. This proactive approach is the cornerstone of a safe and efficient laboratory waste management program.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves are recommended.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation, a properly fitted N95 respirator or a higher level of respiratory protection should be used.

Waste Stream Identification

Properly categorizing the waste is a critical step. The waste generated from handling 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride will fall into one of the following categories:

  • Solid Chemical Waste: Unused or expired pure compound, and grossly contaminated items (e.g., weighing paper with significant residue).

  • Contaminated Labware: Items with trace amounts of the compound, such as pipette tips, gloves, and empty vials.

  • Liquid Waste: Solutions containing the dissolved compound.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Solid Waste Disposal
  • Collection:

    • Place all solid waste, including unused compound and grossly contaminated items, into a designated, clearly labeled, and sealable solid waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride".

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

Contaminated Labware Disposal
  • Segregation:

    • Separate labware with trace contamination from grossly contaminated items.

  • Collection:

    • Place items such as contaminated gloves, bench paper, and pipette tips into a designated hazardous waste bag or container.

  • Labeling and Storage:

    • Follow the same labeling and storage procedures as outlined for solid waste.

Liquid Waste Disposal
  • Collection:

    • Collect all aqueous and organic solutions containing 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride in a dedicated, labeled, and sealable liquid waste container.

    • Do not mix incompatible waste streams.

  • pH Neutralization (for aqueous solutions):

    • As a hydrochloride salt, aqueous solutions may be acidic. Neutralize the solution to a pH between 6.0 and 8.0 using a suitable base (e.g., sodium bicarbonate) before final collection, if your facility's waste management plan allows for it. This minimizes corrosion of storage containers and plumbing.

  • Labeling and Storage:

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the full name of the title compound.

    • Store in a secondary containment bin in a designated satellite accumulation area.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills (Solid):

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water or ethanol) and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area until it has been decontaminated by trained personnel.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride to the medical personnel, if available.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

G cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Segregation cluster_disposal Disposal Protocol cluster_final Final Disposition start Start: Handling of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe waste_generated Waste Generated ppe->waste_generated solid_waste Solid Waste (Pure Compound, Gross Contamination) waste_generated->solid_waste Solid contaminated_labware Contaminated Labware (Trace Contamination) waste_generated->contaminated_labware Trace Contaminated Items liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_labware Collect in Labeled Contaminated Labware Container contaminated_labware->collect_labware neutralize Neutralize Aqueous Solutions (if applicable) liquid_waste->neutralize store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_labware->store_waste collect_liquid Collect in Labeled Liquid Waste Container collect_liquid->store_waste neutralize->collect_liquid ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal Workflow for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride.

Data Summary

Parameter Guideline Rationale
Waste Category Hazardous Chemical WasteAssumed toxicity in the absence of complete data.
Solid Waste Container Labeled, sealable, chemically compatible (e.g., HDPE)Prevents leaks and ensures proper identification.
Liquid Waste Container Labeled, sealable, with secondary containmentPrevents spills and environmental release.
Aqueous Waste pH Neutral (6.0 - 8.0)Minimizes corrosion and reactivity.
Storage Location Designated, well-ventilated satellite accumulation areaEnsures safety and regulatory compliance.

Conclusion

The responsible management and disposal of laboratory chemicals are paramount. For novel compounds like 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, a conservative and cautious approach is always warranted. By adhering to the principles of risk assessment, proper segregation, and the detailed protocols outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental footprint. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any additional requirements.

References

At present, there are no specific, publicly available, detailed disposal guides for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride from regulatory bodies. The guidance provided is based on general principles of laboratory chemical waste management. For general guidance on chemical waste, please refer to:

  • U.S. Environmental Protection Agency (EPA) , "Managing Your Hazardous Waste: A Guide for Small Businesses". [Link]

  • Occupational Safety and Health Administration (OSHA) , "Hazardous Waste". [Link]

Handling

Comprehensive Safety and Handling Guide for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

This guide provides essential safety protocols and operational directives for the handling of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. As a compound with a novel structure, specific safety data is limited.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride. As a compound with a novel structure, specific safety data is limited. Therefore, this document synthesizes information from structurally related molecules, including pyridine derivatives, dihydropyrans, and hydrochloride salts, to establish a robust and precautionary framework for its safe utilization in a laboratory setting. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe working environment.

Hazard Assessment and Chemical Profile

  • Pyridine Moiety : The presence of a pyridine ring suggests potential for skin and respiratory irritation, and possible harmful effects upon inhalation or ingestion.[1][2] Pyridine itself is a flammable and toxic liquid with a strong, unpleasant odor.[1][2]

  • Dihydropyran Moiety : The dihydropyran portion indicates potential flammability. 3,4-Dihydro-2H-pyran is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[3][4][5][6]

  • Hydrochloride Salt : As a hydrochloride salt, the compound is likely a solid and may be corrosive, particularly when in solution or in contact with moisture.[7][8] Hydrochloric acid is a strong corrosive acid.[7]

  • Physical Form : The related compound, 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol, is a solid. Therefore, it is reasonable to assume that 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is also a solid.

Inferred Hazard Profile:

Hazard ClassificationInferred Risk
Acute Toxicity May be harmful if inhaled, swallowed, or absorbed through the skin.[4]
Skin Corrosion/Irritation Causes skin irritation.[3][4][5][6]
Eye Damage/Irritation Causes serious eye irritation.[3][4][5][6]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[3][4]
Flammability As a solid, it is likely combustible.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure. The following protocol outlines the minimum required PPE, with provisions for escalation based on the experimental context.

Standard Laboratory Attire (Baseline)
  • Lab Coat : A full-length, buttoned lab coat made of a flame-resistant material.

  • Full-Length Pants : Or equivalent attire that covers the legs completely.

  • Closed-Toe Shoes : Made of a non-porous material.

Mandatory Primary Barriers
  • Eye Protection : Chemical splash goggles are mandatory at all times when handling the solid or dissolved compound.[1] A face shield should be worn in addition to goggles when there is a significant risk of splash.

  • Hand Protection : Due to the pyridine component, nitrile or neoprene gloves are recommended over latex.[1] For handling the solid, a single pair may suffice. When working with solutions, double-gloving is advised. Always inspect gloves for tears or degradation before and during use, and wash hands thoroughly after removing them.[9]

  • Respiratory Protection : All handling of the solid compound that may generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][9] If a fume hood is not available or during a large spill, a respirator with an acid gas cartridge may be necessary.[7]

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride cluster_0 Task Assessment cluster_1 PPE Requirements Start Start: Assess Task IsSolid Handling solid? Start->IsSolid IsSolution Working with solution? IsSolid->IsSolution No SolidPPE Standard Attire Chemical Goggles Nitrile/Neoprene Gloves IsSolid->SolidPPE Yes SolutionPPE Standard Attire Chemical Goggles & Face Shield Double Nitrile/Neoprene Gloves IsSolution->SolutionPPE Yes FumeHood Work in Fume Hood IsSolution->FumeHood No (End of specific PPE path) SolidPPE->FumeHood SolutionPPE->FumeHood

Caption: PPE selection workflow based on the physical form of the compound.

Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Pre-Handling Checklist
  • Verify Fume Hood Functionality : Ensure the chemical fume hood has a current certification and is operating correctly.

  • Assemble all PPE : Have all necessary PPE readily available and in good condition.

  • Prepare Spill Kit : Ensure a spill kit containing absorbent material suitable for chemical spills is accessible.

  • Locate Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.[9]

Step-by-Step Handling Procedure
  • Don PPE : Put on all required PPE before entering the designated handling area.

  • Work Within Fume Hood : Conduct all manipulations of the compound, both solid and in solution, inside a certified chemical fume hood.[1][9]

  • Dispensing Solids : When weighing the solid, use a spatula and handle it gently to avoid generating dust.

  • Preparing Solutions : If preparing a solution, slowly add the solid to the solvent. If diluting an acidic solution, always add acid to water, never the other way around.[10]

  • Container Management : Keep containers tightly closed when not in use.[1][5]

  • Post-Handling : After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.

Storage and Disposal Plan

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage
  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][9]

  • Container : Keep in a tightly sealed, properly labeled container.[1][5]

  • Incompatibilities : Store segregated from strong oxidizers, acids (especially nitric acid), and bases.[9]

Disposal
  • Waste Collection : Collect all waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Regulations : Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Spill For a small spill, if trained, use an appropriate absorbent material from a spill kit to contain and clean up the spill while wearing appropriate PPE. For a large spill, evacuate the area and contact emergency services.[7][9]

Conclusion

The safe handling of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride necessitates a proactive and informed approach to safety. By understanding the potential hazards inferred from its chemical structure and adhering to the comprehensive protocols outlined in this guide, researchers can significantly mitigate risks. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community.

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